molecular formula C4H14BNO5 B14165425 Diethanolamine borate CAS No. 68425-66-1

Diethanolamine borate

Cat. No.: B14165425
CAS No.: 68425-66-1
M. Wt: 166.97 g/mol
InChI Key: HRXOXDAKKRLSMI-UHFFFAOYSA-N
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Description

Diethanolamine borate is a useful research compound. Its molecular formula is C4H14BNO5 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
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Properties

CAS No.

68425-66-1

Molecular Formula

C4H14BNO5

Molecular Weight

166.97 g/mol

IUPAC Name

boric acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H

InChI Key

HRXOXDAKKRLSMI-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C(CO)NCCO

physical_description

Liquid

Related CAS

93859-15-5
93924-91-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethanolamine Borate from Boric Acid and Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethanolamine (B148213) borate (B1201080) from boric acid and diethanolamine. It includes detailed experimental protocols, a summary of reaction conditions, and characterization data to support researchers in the successful preparation and verification of this compound.

Introduction

Diethanolamine borate is a versatile chemical compound with applications ranging from corrosion inhibition in industrial fluids to its use as a stable boronic acid derivative in organic synthesis. The reaction between boric acid and diethanolamine typically proceeds as a condensation reaction, forming a borate ester and releasing water. The structure of the resulting product can vary depending on the reaction conditions, potentially leading to a mixture of boric esters or a stable, cyclic this compound complex with a dative bond between the nitrogen and boron atoms. This guide will focus on the synthesis of the latter, a structure often referred to as a diethanolamine boronate.

Reaction Pathway and Mechanism

The synthesis of this compound from boric acid and diethanolamine is a condensation reaction where the hydroxyl groups of diethanolamine react with boric acid to form ester linkages, with the concurrent elimination of water molecules. The lone pair of electrons on the nitrogen atom of diethanolamine can form a dative bond with the electron-deficient boron atom, leading to a stable cyclic structure.

Reaction_Pathway BoricAcid B(OH)₃ Boric Acid Intermediate [Intermediate Complex] BoricAcid->Intermediate + Diethanolamine NH(CH₂CH₂OH)₂ Diethanolamine Diethanolamine->Intermediate DiethanolamineBorate This compound Intermediate->DiethanolamineBorate - 3H₂O Water 3H₂O Water

Figure 1: Reaction pathway for the formation of this compound.

Summary of Synthesis Parameters

The synthesis of this compound can be achieved under various conditions. The following table summarizes key parameters found in the literature, providing a comparative overview for process optimization.

ParameterValue/RangeNotes
Molar Ratio (Boric Acid:Diethanolamine) 1:1 to 1:3A 1:1 or slight excess of diethanolamine is common. An excess of diethanolamine can compensate for any loss during the reaction.
Temperature 70°C - 230°CLower temperatures (70-130°C) may be used, particularly in solvent-free reactions to yield a viscous liquid. Higher temperatures (up to 230°C) are employed for driving the condensation reaction to completion, especially in solvent-free melts.
Reaction Time 1 - 10 hoursDependent on temperature and the efficiency of water removal.
Solvent Solvent-free or Toluene (B28343)Solvent-free is a common and environmentally friendly option. Toluene can be used as an azeotropic agent to facilitate water removal.
Product Form Viscous liquid to hygroscopic vitreous solidThe final product is often a highly viscous liquid or a glassy, moisture-sensitive solid.

Detailed Experimental Protocols

This section provides two detailed experimental protocols for the synthesis of this compound.

Protocol 1: Solvent-Free Condensation

This protocol is based on the direct heating of the reactants and is suitable for achieving a high conversion rate.

Workflow_Solvent_Free cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation Reactants Weigh Boric Acid (61.8 g, 1 mol) and Diethanolamine (105.1 g, 1 mol) Combine Combine reactants in a three-necked flask Reactants->Combine Heat Gradually heat to 230°C with stirring Combine->Heat WaterRemoval Collect water byproduct (approx. 54 mL) Heat->WaterRemoval Cool Cool the reaction mixture to room temperature WaterRemoval->Cool Product Obtain this compound as a viscous, vitreous solid Cool->Product

Figure 2: Experimental workflow for the solvent-free synthesis.

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add boric acid (61.8 g, 1.0 mol) and diethanolamine (105.1 g, 1.0 mol).

  • Begin stirring the mixture and gradually heat the flask.

  • Continue heating until the temperature of the reaction mixture reaches 230°C. During this time, water will be produced as a byproduct of the condensation reaction and will distill off.

  • Maintain the reaction at 230°C until the theoretical amount of water (approximately 54 mL) has been collected, indicating the completion of the reaction.

  • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under a dry atmosphere (e.g., nitrogen or calcium chloride drying tube) to prevent moisture absorption.

  • The final product is a highly hygroscopic, vitreous, and transparent mass.

Protocol 2: Azeotropic Distillation

This method utilizes a solvent to aid in the removal of water, which can be beneficial for controlling the reaction temperature and ensuring complete reaction.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine boric acid (61.8 g, 1.0 mol), diethanolamine (105.1 g, 1.0 mol), and toluene (200 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap (approximately 54 mL).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as acetonitrile, followed by drying under vacuum.

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.

Physicochemical Properties
  • Appearance: Colorless to yellow crystalline solid or viscous liquid.[1]

  • Solubility: Good solubility in water.[1]

  • Molecular Formula: C₄H₁₀BNO₃ (for the 1:1 adduct after condensation)

  • Molar Mass: 129.94 g/mol

Spectroscopic Data

FT-IR Spectroscopy:

The formation of the borate ester can be confirmed by the appearance of characteristic B-O-C stretching vibrations, typically in the range of 1300-1450 cm⁻¹ and 950-1100 cm⁻¹. The presence of a B-N dative bond can also be inferred from shifts in the N-H and B-O stretching frequencies.

NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the reaction product in DMSO-d₆ is expected to show signals corresponding to the methylene (B1212753) groups of the diethanolamine backbone. Signals for the amino group protons are observed around 2.6 ppm, while the methylene protons appear at approximately 3.4 and 3.6 ppm. The hydroxyl protons of the boric acid reactant will be absent in the final product.[2]

  • ¹³C NMR: The carbon spectrum of diethanolamine shows signals at approximately 51.6 ppm and 59.2 ppm. Upon formation of the borate ester, these chemical shifts may experience a slight change.

  • ¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing borate esters. A four-coordinate boron in a boronate complex, such as the N→B coordinated this compound, is expected to show a signal in the upfield region of the spectrum (typically between 0 and 10 ppm), distinguishing it from the starting three-coordinate boric acid which appears further downfield.[2]

Safety and Handling

  • Boric Acid: While having low acute toxicity, it should be handled with care. Avoid inhalation of dust and contact with eyes and skin.

  • Diethanolamine: Corrosive and can cause skin and eye irritation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be carried out in a well-ventilated fume hood, especially when heating to high temperatures or using solvents like toluene.

  • The final product is hygroscopic and should be stored in a tightly sealed container in a desiccator to prevent degradation from moisture.

Conclusion

The synthesis of this compound from boric acid and diethanolamine is a straightforward condensation reaction that can be performed under solvent-free conditions or with the aid of azeotropic distillation. Careful control of the reaction temperature and efficient removal of the water byproduct are key to achieving a high yield of the desired product. The provided protocols and characterization data serve as a valuable resource for researchers in the synthesis and verification of this important compound.

References

An In-depth Technical Guide on the Core Chemical Properties of Diethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) borate (B1201080), a reaction product of diethanolamine and boric acid, is a versatile compound with significant applications ranging from industrial corrosion inhibition to a stable reagent in organic synthesis.[1][2] Its unique properties, including high water solubility and the formation of stable borate esters, make it a compound of interest for researchers in materials science and drug development.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and relevant biochemical context.

Physicochemical Properties

Diethanolamine borate typically presents as a colorless to yellow crystalline solid or a highly hygroscopic, transparent vitreous mass.[2][3] It is characterized by its good solubility in water and other polar solvents like alcohols and glycols, while being largely insoluble in nonpolar solvents.[1][3]

Table 1: General and Computed Properties
PropertyValueSource(s)
CAS Number 64612-24-4[1][4]
Molecular Formula C₄H₁₄BNO₅[1][2]
Molecular Weight ~166.97 g/mol [1][2]
Appearance Colorless to yellow crystalline solid[2]
pH (Aqueous Solution) ~8.4[3]
Hydrogen Bond Donor Count 6[4]
Hydrogen Bond Acceptor Count 6[4]
Rotatable Bond Count 4[4]
Canonical SMILES B(O)(O)O.C(CO)NCCO[1][4]
Table 2: Solubility Profile
SolventSolubilitySource(s)
Water Soluble[1][3]
Ethyl Alcohol Soluble[3]
Glycols & Polyglycols Soluble[3]
Ethers & Ketones Soluble[3]
Nonpolar Solvents Substantially Insoluble[3]

Synthesis and Chemical Reactions

The primary synthesis of this compound involves a condensation reaction between diethanolamine and boric acid.[1] This reaction typically occurs at elevated temperatures, leading to the formation of borate esters and the elimination of water.[1][3]

General Synthesis Workflow

The diagram below illustrates the straightforward, one-pot synthesis of this compound from its precursors.

G cluster_reactants Reactants cluster_process Process cluster_products Products DEA Diethanolamine (HN(C₂H₄OH)₂) Mix Mix Stoichiometric Amounts DEA->Mix BoricAcid Boric Acid (H₃BO₃) BoricAcid->Mix Heat Heat (120-230 °C) Mix->Heat Condensation Reaction DEAB This compound Heat->DEAB Water Water (byproduct) Heat->Water Released as Steam G DEA Diethanolamine DEAB_Ester This compound Ester (Intramolecular N→B bond) DEA->DEAB_Ester BoricAcid Boric Acid (Trigonal, sp²) BoronateIon Boronate Anion (Tetrahedral, sp³) BoricAcid->BoronateIon + OH⁻ - H₂O BoricAcid->DEAB_Ester + DEA - H₂O (Esterification) G cluster_boron Boron Compound Chemistry cluster_bio Biological System cluster_interaction Interaction Borate Borate Ion Complex Stable Borate-Diol Ester Complex Borate->Complex Reversible Esterification Diol Biomolecule with cis-diol group (e.g., carbohydrate, vitamin) Diol->Complex Effect Modulation of Biological Activity Complex->Effect

References

An In-Depth Technical Guide to the Crystal Structure of Diethanolamine Borate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Diethanolamine (B148213) borates are a class of organoboron compounds that have gained prominence as stable, crystalline solids, which are easier to handle and purify compared to their corresponding boronic acids. This stability is attributed to the formation of a dative bond between the nitrogen atom of diethanolamine and the boron atom, resulting in a tetracoordinate boron center with a protective bicyclic structure.[3] These compounds serve as crucial intermediates in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[3] Understanding the precise three-dimensional arrangement of atoms within these crystals is paramount for elucidating structure-activity relationships, optimizing reaction conditions, and designing novel therapeutic agents.

This guide focuses on the crystal structure of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile, a representative diethanolamine boronic ester, to provide insights into the structural characteristics of this important class of molecules.

Crystallographic Data Summary

The single-crystal X-ray diffraction analysis of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile yielded precise data on its unit cell dimensions, symmetry, and atomic arrangement. A summary of the key crystallographic parameters is presented in the table below.

Parameter Value
Chemical FormulaC₁₅H₁₅BN₂O₂
Formula Weight266.11
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.045(2)
b (Å)12.018(3)
c (Å)11.238(3)
α (°)90
β (°)103.111(8)
γ (°)90
Volume (ų)1320.1(5)
Z4
Density (calculated) (g/cm³)1.338
Absorption Coefficient (μ) (mm⁻¹)0.091
Temperature (K)100(2)
Wavelength (Å)0.71073
F(000)560

Experimental Protocols

The determination of the crystal structure of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile involved a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile was achieved through the reaction of the corresponding boronic acid with diethanolamine. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in an appropriate solvent system. The general procedure involves dissolving the crude product in a minimal amount of a hot solvent mixture, followed by slow cooling to room temperature, which facilitates the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of the title compound was mounted on a diffractometer. Data collection was performed at a low temperature (100 K) to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data. The crystal was irradiated with monochromatic X-rays, and the resulting diffraction pattern was recorded. The collected data was then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of the representative diethanolamine boronic ester.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis start Reactants: 4-cyano-1-naphthylboronic acid + Diethanolamine reaction Reaction in Solution start->reaction crystallization Slow Evaporation/ Cooling reaction->crystallization crystals Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental Workflow for Crystal Structure Analysis.

Molecular Structure of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile.

Conclusion

The crystal structure analysis of 4-(1,3,6,2-dioxazaborocan-2-yl)-1-naphthonitrile provides a valuable exemplar for understanding the solid-state conformation of diethanolamine boronic esters. The detailed crystallographic data and experimental protocols presented in this guide offer a foundational resource for researchers in synthetic chemistry and drug development. The inherent stability conferred by the tetracoordinate boron center, as confirmed by crystallographic studies, underpins the utility of these compounds as robust synthetic intermediates. Further crystallographic studies on a wider range of diethanolamine borate (B1201080) derivatives will continue to deepen our understanding of their structure-property relationships and facilitate the design of new molecules with tailored functionalities.

References

An In-Depth Technical Guide to the Solubility of Diethanolamine Borate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethanolamine (B148213) borate (B1201080) in various organic solvents. Diethanolamine borate, a compound formed from the reaction of diethanolamine and boric acid, is a colorless crystalline solid with applications as a rust inhibitor and in synthetic chemistry.[1] A thorough understanding of its solubility is crucial for its effective use in formulation, synthesis, and various industrial applications.

Qualitative Solubility Profile

This compound is characterized by its good solubility in polar organic solvents and is substantially insoluble in nonpolar solvents.[2] This solubility profile is attributed to the presence of polar hydroxyl (-OH) and amine (-NH-) functional groups, which can participate in hydrogen bonding with polar solvent molecules.

General Solubility Observations:

  • Soluble in:

    • Water[1][2]

    • Alcohols (e.g., ethyl alcohol)[1][2]

    • Glycols and Polyglycols[2]

    • Ethers[2]

    • Ketones[2]

  • Insoluble in:

    • Nonpolar solvents[2]

While qualitative descriptions are available, specific quantitative solubility data for this compound in a range of organic solvents is not readily found in publicly available literature. To address this, a detailed experimental protocol for determining the solubility of this compound is provided in this guide. The following table can be used to record experimentally determined solubility data.

Quantitative Solubility Data

The following table provides a template for summarizing the experimentally determined solubility of this compound in various organic solvents at a specified temperature. It is recommended to determine this data using the experimental protocols outlined in this guide.

Organic SolventChemical ClassSolubility ( g/100 mL) at 25 °CObservations
MethanolAlcoholData to be determined
EthanolAlcoholData to be determined
IsopropanolAlcoholData to be determined
AcetoneKetoneData to be determined
Tetrahydrofuran (THF)EtherData to be determined
Ethyl AcetateEsterData to be determined
AcetonitrileNitrileData to be determined
DichloromethaneHalogenatedData to be determined
TolueneAromatic HydrocarbonData to be determined
HeptaneAliphatic HydrocarbonData to be determined

Experimental Protocols for Solubility Determination

Two robust methods for the quantitative determination of this compound solubility in organic solvents are detailed below: the Gravimetric Method and the UV-Vis Spectroscopic Method.

Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[3][4][5] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Thermostatic oven

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks

  • Pipettes

  • Beakers

  • Spatula

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibrium temperature) syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry beaker or volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the beaker containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent in a thermostatic oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once all the solvent has evaporated, continue to dry the beaker in the oven until a constant mass is achieved.

    • Cool the beaker in a desiccator to room temperature and weigh it to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent used to prepare the saturated solution) x 100

    • Alternatively, the solubility can be expressed in other units such as g/100 g of solvent or mol/L.

UV-Vis Spectroscopic Method

This method is suitable for determining the concentration of a UV-active compound in a solution. As boron compounds can form colored complexes, this method can be adapted for this compound.[6][7][8][9]

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents (UV-grade)

  • Complexing agent (e.g., Azomethine-H)[7]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Add the complexing agent to each standard solution according to a validated procedure to develop a stable color.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent with the complexing agent should be used as the blank.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

  • Preparation of Saturated Solution and Sample Analysis:

    • Prepare a saturated solution of this compound in the organic solvent as described in the Gravimetric Method (steps 1.1 and 1.2).

    • Carefully withdraw a known aliquot of the clear, filtered supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Add the complexing agent to the diluted sample and measure its absorbance at λmax.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the conceptual relationship between solvent polarity and the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal and agitate at constant temperature prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 samp1 Withdraw clear supernatant prep3->samp1 samp2 Filter through 0.45 µm syringe filter samp1->samp2 gravimetric Gravimetric Method: Evaporate solvent and weigh residue samp2->gravimetric for Gravimetric spectroscopic Spectroscopic Method: Dilute, add complexing agent, measure absorbance samp2->spectroscopic for Spectroscopic calc Calculate Solubility gravimetric->calc spectroscopic->calc

Caption: Experimental workflow for determining the solubility of this compound.

solubility_relationship cluster_solvents Organic Solvents cluster_solubility Solubility of this compound polar Polar Solvents (e.g., Alcohols, Ketones) high_sol High Solubility polar->high_sol 'Like dissolves like' (Hydrogen Bonding) nonpolar Nonpolar Solvents (e.g., Heptane, Toluene) low_sol Low to No Solubility nonpolar->low_sol Mismatch in polarity (Weak Intermolecular Forces)

Caption: Relationship between solvent polarity and this compound solubility.

References

The Formation of Diethanolamine Borate: A Deep Dive into its Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The formation of diethanolamine (B148213) borate (B1201080), a compound of significant interest in fields ranging from corrosion inhibition to synthetic chemistry, proceeds through a fascinating and nuanced mechanism. This technical guide provides a comprehensive exploration of the core principles governing this reaction, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical pathways.

Diethanolamine borate is synthesized through the condensation reaction between boric acid and diethanolamine. This process, fundamentally an esterification, results in the formation of a stable bicyclic structure with a characteristic intramolecular dative bond between the nitrogen and boron atoms. This unique structural feature is responsible for the compound's notable stability, particularly its resistance to hydrolysis.

The reaction is typically carried out by heating a stoichiometric mixture of diethanolamine and boric acid, often at temperatures ranging from 120°C to 230°C.[1][2] During this process, water is eliminated as a byproduct.[2] To facilitate the removal of water and drive the reaction to completion, azeotropic distillation using a suitable solvent like toluene (B28343) can be employed, a technique well-established for the synthesis of related alkanolamine borates.[3][4]

Proposed Reaction Mechanism

The precise, stepwise mechanism of this compound formation involves a series of equilibria. While detailed kinetic and computational studies specifically for the diethanolamine-boric acid system are not extensively documented in publicly available literature, a plausible pathway can be constructed based on the well-understood principles of boric acid esterification with diols and the behavior of amino alcohols.

The reaction is initiated by the nucleophilic attack of one of the hydroxyl groups of diethanolamine on the electron-deficient boron atom of boric acid. This is followed by the elimination of a water molecule to form a monoester intermediate. A second intramolecular esterification then occurs with the remaining hydroxyl group, leading to the formation of a five-membered ring. The final and crucial step is the formation of a dative bond between the lone pair of the nitrogen atom and the now more Lewis-acidic boron atom, resulting in the stable bicyclic this compound structure. The nitrogen atom's involvement is key to the enhanced stability of the final product compared to simple borate esters.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the synthesis and properties of alkanolamine borates, providing a basis for comparison and experimental design.

ParameterValueCompoundConditionsSource
Activation Energy18.5 kcal/molTriethanolamine BorateReaction with methyl iodide[4]
Reaction Temperature120°C - 230°CThis compoundDirect condensation[1][2]
Reaction Temperature70°C - 130°CThis compoundSolvent-free reaction with monoethanolamine[6]
Yield> 90%Diethanolamine Boronic EstersOne-pot reaction in ethanol (B145695) or water[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Condensation

Materials:

  • Diethanolamine (1.0 mol)

  • Boric Acid (1.0 mol)

Procedure:

  • Combine stoichiometric amounts of diethanolamine and boric acid in a round-bottom flask equipped with a condenser and a means to collect water (e.g., a Dean-Stark apparatus, though not strictly necessary for this direct method).[1][2]

  • Heat the mixture gradually to a temperature between 120°C and 230°C.[1][2]

  • Continue heating until the evolution of water ceases and a clear, viscous liquid is formed.[6]

  • Cool the reaction mixture to room temperature. The product will solidify upon cooling.

  • The crude this compound can be used as is or purified by recrystallization from a suitable solvent such as acetonitrile.[4]

Protocol 2: Synthesis of Alkanolamine Borate via Azeotropic Distillation (Adapted for Diethanolamine)

Materials:

  • Diethanolamine (1.0 mol)

  • Boric Acid (1.0 mol)

  • Toluene (as a water-carrying agent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add diethanolamine and toluene.[3]

  • Stir the mixture and slowly add boric acid in a 1:1 molar ratio.[3]

  • Heat the mixture to reflux.

  • Continuously remove the water-toluene azeotrope via the Dean-Stark trap.[3]

  • Continue the reaction until the theoretical amount of water has been collected.[3]

  • Cool the reaction mixture and remove the toluene under reduced pressure.[3]

  • The resulting crude product can be purified by recrystallization.[3]

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the process, the following diagrams, created using the DOT language, illustrate the proposed reaction mechanism and a typical experimental workflow.

G Proposed Reaction Mechanism for this compound Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product BoricAcid Boric Acid B(OH)₃ Monoester Monoester Intermediate BoricAcid->Monoester + Diethanolamine - H₂O Diethanolamine Diethanolamine HN(CH₂CH₂OH)₂ Diethanolamine->Monoester Diester Diester Intermediate (Cyclic) Monoester->Diester Intramolecular Esterification - H₂O DEABorate This compound (Bicyclic Structure with B-N bond) Diester->DEABorate Intramolecular B-N Bond Formation

Caption: Proposed reaction pathway for the formation of this compound.

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants Mix Boric Acid and Diethanolamine Heating Heat to 120-230°C Reactants->Heating WaterRemoval Remove Water Heating->WaterRemoval Cooling Cool to Room Temp. WaterRemoval->Cooling Isolation Isolate Crude Product Cooling->Isolation Recrystallization Recrystallize (optional) Isolation->Recrystallization Characterization Characterize Product (NMR, IR, etc.) Isolation->Characterization Recrystallization->Characterization

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of Diethanolamine Borate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) borate (B1201080) is a chemical compound resulting from the reaction of diethanolamine and boric acid.[1] It exists as a complex of orthoboric acid and 2,2'-iminodiethanol, often referred to as a borate ester.[1][2] This compound is notable for its utility as a rust inhibitor in aqueous solutions and its solubility in water and various polar solvents.[1][3] Structurally, the formation of a dative bond between the nitrogen atom of diethanolamine and the boron atom results in a stable cyclic structure, which distinguishes it from simple borate esters and influences its physical and reactive properties. This guide provides a comprehensive overview of the core physical characteristics of diethanolamine borate powder, supported by experimental methodologies for its characterization.

Core Physical Properties

The physical properties of this compound are summarized below. It is important to note that this compound can exist as a mixture of boric esters, which may influence some physical characteristics.[3]

PropertyValueSource
Appearance Colorless crystalline solid; Vitreous, odorless mass[1][3]
Molecular Formula C₄H₁₄BNO₅[1][4]
Molecular Weight ~166.97 g/mol [1][4][5]
Form Typically a powder or crystalline solid[1][2]
Odor Odorless[3]
Solubility Soluble in water, alcohols, glycols, ethers, and ketones. Substantially insoluble in nonpolar solvents.[1][3]
Hygroscopicity Highly hygroscopic[3]

Detailed Physical Characteristics

Appearance and Form

This compound is typically a colorless to white crystalline powder or solid.[1][2] It has also been described as a highly hygroscopic, transparent, and vitreous (glass-like) mass.[3] The powder form consists of particles that allow for faster dissolution and dispersion in formulations compared to larger granular products.[6]

Solubility

A key characteristic of this compound is its excellent solubility in water and other polar solvents such as ethyl alcohol, glycols, polyglycols, ethers, and ketones.[3] This property makes it particularly suitable for applications in aqueous systems, like hydraulic fluids and antifreeze, where it functions as a rust inhibitor.[1] Conversely, it is largely insoluble in nonpolar solvents.[3]

Molecular and Chemical Structure

The synthesis of this compound involves a condensation reaction between diethanolamine and boric acid.[1] This reaction forms stable borate esters.[7]

SynthesisReaction Diethanolamine Diethanolamine (C₄H₁₁NO₂) Product This compound (C₄H₁₄BNO₅) Diethanolamine:e->Product:w + BoricAcid Boric Acid (H₃BO₃) BoricAcid:e->Product:w

Caption: Synthesis of this compound.

Experimental Protocols

The characterization of this compound powder relies on standard analytical techniques to determine its physical properties.

Synthesis Protocol: Direct Reaction

The primary synthesis method involves the direct reaction of diethanolamine and boric acid.[1]

  • Reactants: Stoichiometric amounts of diethanolamine and boric acid are used. For example, a process may use 105 parts by weight of diethanolamine and 62 parts by weight of boric acid.[7]

  • Heating: The mixture is heated under controlled conditions, with temperatures ranging from 120 °C to 230 °C.[1][7]

  • Reaction: The hydroxyethyl (B10761427) groups of diethanolamine react with boric acid, leading to the formation of boric esters.[1] The reaction proceeds until a clear solution is formed.

  • Cooling & Precipitation: The solution is then cooled to allow the this compound product to precipitate.[1]

  • Purification: The crude product can be purified via recrystallization, typically using water or alcohol-water mixtures as solvents.[1] This process leverages the compound's higher solubility at elevated temperatures. The steps involve dissolving the material in a minimal amount of hot solvent, filtering out insoluble impurities, and allowing the solution to cool, which induces the precipitation of purified crystals.[1]

Crystallographic Analysis: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of a powdered solid. While specific XRD patterns for this compound are not detailed in the provided search results, a general protocol for analyzing such a powder is described below.

  • Sample Preparation: The this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to the different lattice spacings (d-values) in the crystal structure, as described by Bragg's Law (nλ = 2d sinθ). The positions and intensities of these peaks provide a fingerprint of the crystalline phase.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Grind Powder Sample B Pack into Holder A->B C Irradiate with X-rays B->C D Measure Scattered Intensity vs. 2θ Angle C->D E Generate Diffraction Pattern D->E F Identify Peak Positions and Intensities E->F G Determine Crystal Structure and Phase Purity F->G

Caption: General workflow for X-ray Diffraction analysis.

Particle Size Analysis

For powdered borates, particle size is a critical parameter affecting dissolution rate and dispersion.[6] Smaller particles have a greater surface area, which leads to faster reaction or dissolution rates.[6]

  • Technique: Laser diffractometry is a common method for determining particle size distribution.

  • Procedure: A representative sample of the powder is dispersed in a suitable medium (liquid or gas). A laser beam is passed through the dispersed sample.

  • Measurement: The particles scatter the light at angles that are inversely proportional to their size. Detectors measure the pattern of scattered light.

  • Calculation: An algorithm is used to calculate the particle size distribution based on the light scattering data, often reported as a mass-average diameter (D4,3).

Safety and Handling

This compound should be handled with care. Safety data for the constituent, diethanolamine, indicates it can be harmful if swallowed, cause skin irritation, and serious eye damage.[8][9] It is recommended to handle the powder in a well-ventilated area, avoid breathing dust, and use appropriate personal protective equipment (PPE), including gloves and eye protection.[10] The material should be stored in a tightly closed container in a cool, dry place, as it is hygroscopic.[3][10]

References

Thermal Stability of Diethanolamine Borate Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diethanolamine (B148213) borate (B1201080) compounds. It includes a summary of quantitative thermal analysis data, detailed experimental protocols for their synthesis and characterization, and a discussion of their decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals working with these compounds in various applications, including as flame retardants, lubricants, and corrosion inhibitors.

Introduction to Diethanolamine Borate Compounds

Diethanolamine borates are organoboron compounds typically synthesized through the condensation reaction of diethanolamine and boric acid.[1][2] The resulting borate esters exhibit a range of thermal properties that are influenced by their molecular structure. These compounds have garnered interest for their potential applications as flame retardants, corrosion inhibitors, and lubricant additives, where thermal stability is a critical performance parameter.[2][3][4] Understanding the thermal decomposition behavior of diethanolamine borates is essential for their effective utilization and for ensuring their stability under various operating conditions.

Thermal Stability Analysis

The thermal stability of this compound compounds is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and residual mass. DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions such as melting and crystallization.

Quantitative Thermal Analysis Data
Compound NameAlkyl Chain LengthOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C) (Tmax)Mass Loss at 600°C (%)
Octanoic acid diethanolamide borate esterC8~220~350>95
Tetradecanoic acid diethanolamide borate esterC14~250~380>95
Stearic acid diethanolamide borate esterC18~280~410>95

Note: The data presented is based on the TGA analysis of fatty acid diethanolamide borate esters, which are derivatives of this compound. The thermal stability of the parent this compound may differ.

The data indicates that the thermal stability of these this compound derivatives increases with the length of the alkyl chain.[4] This is likely due to the increased van der Waals forces and the greater energy required to break down the larger molecules.

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound, adapted from protocols for related alkanolamine borates.[1][5]

Materials:

  • Diethanolamine

  • Boric Acid

  • Toluene (B28343) (or another suitable azeotropic solvent)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add stoichiometric amounts of diethanolamine and boric acid. A slight excess of diethanolamine may be used to compensate for any losses during the reaction.[5]

  • Add toluene to the flask to act as an azeotropic solvent for the removal of water.

  • Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 120°C and 230°C.[5]

  • Water produced during the condensation reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used as is or purified further by recrystallization from a suitable solvent if necessary.

Thermogravimetric Analysis (TGA) Protocol

The following is a general protocol for the TGA of this compound compounds, based on standard practices for organoboron compounds.[4]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Place a small, representative sample of the this compound compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Place the crucible into the TGA furnace.

  • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset decomposition temperature, peak decomposition temperature(s) (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different temperature ranges.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is expected to be a complex process involving the cleavage of B-O, C-N, C-C, and C-O bonds. While a definitive, experimentally verified mechanism for this compound is not widely reported, insights can be drawn from the thermal degradation of diethanolamine itself and general principles of borate ester pyrolysis.

The thermal degradation of diethanolamine can proceed via an intramolecular reaction to produce monoethanolamine and ethylene (B1197577) oxide.[6] It is plausible that a similar initial step could occur in the decomposition of this compound, leading to the fragmentation of the diethanolamine ligand.

The borate ester moiety is also susceptible to thermal degradation. At higher temperatures, the B-O bonds can cleave, and the organic components will further decompose, potentially leading to the formation of boron oxides (e.g., B₂O₃) and a carbonaceous char residue. The presence of the boron-containing species can influence the char formation process, which is a key aspect of their flame retardant properties.

Visualizations

Experimental Workflow for Thermal Stability Analysis

experimental_workflow Experimental Workflow for Thermal Stability Analysis cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation s1 Reactants (Diethanolamine, Boric Acid) s2 Reaction Setup (Flask, Condenser, etc.) s1->s2 s3 Heating & Reflux s2->s3 s4 Workup & Purification s3->s4 a1 Sample Preparation (5-10 mg) s4->a1 Synthesized Compound a2 TGA Instrument a1->a2 a3 Heating Program (e.g., 10°C/min to 800°C) a2->a3 a4 Data Acquisition (Mass vs. Temperature) a3->a4 d1 TGA/DTG Curve Analysis a4->d1 d2 Determine Decomposition Temperatures d1->d2 d3 Quantify Mass Loss d1->d3 d4 Assess Thermal Stability d2->d4 d3->d4

Caption: A flowchart illustrating the key steps in the synthesis and thermal analysis of this compound compounds.

Logical Relationships in Thermal Stability

logical_relationships Factors Influencing Thermal Stability cluster_factors Influencing Factors compound This compound Derivative stability Thermal Stability compound->stability Exhibits f1 Alkyl Chain Length (in fatty acid derivatives) f2 Molecular Weight f1->f2 Increases f3 Intermolecular Forces (van der Waals) f2->f3 Increases f3->stability Increases

References

diethanolamine borate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (B148213) borate (B1201080), a versatile chemical compound, holds significance across various industrial and research applications. This document provides a concise technical overview of its core properties, including its molecular characteristics and a detailed protocol for its synthesis. The information is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Molecular and Chemical Properties

Diethanolamine borate is the product of the reaction between diethanolamine and boric acid.[1] Its fundamental chemical and molecular properties are summarized in the table below, providing a quantitative snapshot of this compound.

PropertyValueReference
Molecular Formula C4H14BNO5[2]
Molecular Weight 166.97 g/mol [1]
Exact Mass 167.0965027 u[2]
Hydrogen Bond Donor Count 6[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 4[2]
Heavy Atom Count 11[2]
Complexity 36.9[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the direct reaction of diethanolamine and boric acid. A typical laboratory-scale procedure is detailed below.

Experimental Protocol

Materials:

  • Diethanolamine (105 parts by weight)

  • Boric Acid (62 parts by weight)

Procedure:

  • Combine stoichiometric proportions of diethanolamine (105 parts by weight) and boric acid (62 parts by weight) in a suitable reaction vessel.

  • Gradually heat the mixture to a temperature of 230°C.

  • During the heating process, water is released in the form of steam, which may also entrain a small fraction of diethanolamine. Approximately 38 parts by weight of water will be released.

  • Continue heating until the reaction is complete, which is indicated by the cessation of steam evolution.

  • The resulting product is a highly hygroscopic, transparent, vitreous mass. The yield of this compound is nearly theoretical with respect to the initial amount of boric acid.[3]

Visualized Chemical Pathways

Chemical Reaction Pathway

The formation of this compound from its precursors, diethanolamine and boric acid, is a straightforward condensation reaction. The following diagram illustrates this chemical transformation.

G Figure 1: Formation of this compound A Diethanolamine HN(CH₂CH₂OH)₂ C This compound C₄H₁₄BNO₅ A->C B Boric Acid B(OH)₃ B->C H2O Water H₂O C->H2O byproduct

Figure 1: Formation of this compound
Experimental Workflow

The synthesis protocol described can be visualized as a clear, sequential workflow. This diagram outlines the key steps from starting materials to the final product.

G Figure 2: Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Product Formation start Start reactants Combine Diethanolamine and Boric Acid start->reactants heat Heat to 230°C reactants->heat water_release Water Release heat->water_release product Formation of This compound water_release->product end End Product product->end

Figure 2: Synthesis Workflow

References

Spectroscopic Analysis of Diethanolamine Borate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of diethanolamine (B148213) borate (B1201080), a compound of interest in various chemical and pharmaceutical applications. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of diethanolamine borate, including experimental protocols and data interpretation.

Introduction

This compound is a chemical compound formed from the reaction of diethanolamine and boric acid.[1] The resulting structure is a borate ester featuring a dative bond between the nitrogen atom of the diethanolamine and the boron atom, leading to a stable, cyclic structure.[2] This internal coordination differentiates it from simple borate esters and influences its chemical and physical properties. Spectroscopic techniques such as NMR and IR are crucial for the structural elucidation and characterization of this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the reaction product of diethanolamine and boric acid shows characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the formation of the borate ester and the coordination of the nitrogen atom to the boron atom.

Table 1: ¹H NMR Chemical Shift Data for the Reaction Product of Diethanolamine and Boric Acid

Functional GroupChemical Shift (δ) in ppmMultiplicity
Amino Group (-NH)2.6Broad Singlet
Methylene (B1212753) Groups (-CH₂)3.4 and 3.6Multiplet
Acid Hydroxyls (-OH)4.0Singlet
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)[3]

For comparison, the ¹H NMR spectrum of the starting material, diethanolamine, in CDCl₃ shows signals at approximately 2.75 ppm (-CH₂-N), 3.68 ppm (-CH₂-O), and a broad signal for the -NH and -OH protons.[4] The downfield shift of the methylene protons in the this compound product is consistent with the formation of the ester linkages and the change in the electronic environment around the nitrogen atom upon coordination to boron.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms in diethanolamine are expected to shift upon reaction with boric acid.

Table 2: ¹³C NMR Chemical Shift Data for Diethanolamine

Carbon AtomChemical Shift (δ) in ppm
-CH₂-N~50
-CH₂-O~60
Solvent: Not specified in the available literature.[5]

Upon formation of this compound, the chemical shifts of these carbons are expected to be influenced by the formation of the B-O-C bonds and the N-B dative bond.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The formation of the borate ester results in characteristic absorption bands.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching (H-bonded)3200 - 3400 (broad)
N-HStretching~3300
C-HStretching2850 - 3000
B-OStretching (in BO₄ units)800 - 1200
B-O-BBending600 - 800
C-NStretching1000 - 1200
C-OStretching1000 - 1200

The presence of a broad band in the 3200-3400 cm⁻¹ region is indicative of O-H stretching, likely from residual hydroxyl groups and absorbed water.[2] The characteristic B-O stretching vibrations confirm the formation of the borate ester.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of diethanolamine and boric acid.[1][7]

Procedure:

  • Combine stoichiometric amounts of diethanolamine and boric acid in a reaction vessel.

  • Heat the mixture to a temperature between 120 °C and 230 °C.[1]

  • The reaction proceeds with the elimination of water.

  • Upon completion, the product is cooled to yield this compound, which can be purified by recrystallization if necessary.

NMR Spectroscopic Measurement

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

  • The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

Instrumental Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of scans: 1024 or higher, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

IR Spectroscopic Measurement

Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solid Sample (ATR):

    • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumental Parameters (General):

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before scanning the sample.

Visualization of Key Concepts

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its spectroscopic analysis.

molecular_structure cluster_DEA Diethanolamine cluster_BA Boric Acid cluster_DEAB This compound N N C1 CH₂ N->C1 C3 CH₂ N->C3 H_N H N->H_N C2 CH₂ C1->C2 O1 OH C2->O1 C4 CH₂ C3->C4 O2 OH C4->O2 B_acid B OH1_acid OH B_acid->OH1_acid OH2_acid OH B_acid->OH2_acid OH3_acid OH B_acid->OH3_acid B B O_B1 O B->O_B1 O_B2 O B->O_B2 OH_B OH B->OH_B C2_ring CH₂ O_B1->C2_ring C4_ring CH₂ O_B2->C4_ring N_ring N N_ring->B dative bond H_N_ring H N_ring->H_N_ring C1_ring CH₂ C1_ring->N_ring C2_ring->C1_ring C3_ring CH₂ C3_ring->N_ring C4_ring->C3_ring plus + cluster_BA cluster_BA arrow Reaction cluster_DEAB cluster_DEAB cluster_DEA cluster_DEA

Caption: Reaction scheme for the formation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Mix Diethanolamine and Boric Acid heat Heat (120-230°C) start->heat product This compound heat->product sample_prep_nmr Sample Preparation (Dissolve in Deuterated Solvent) product->sample_prep_nmr sample_prep_ir Sample Preparation (KBr Pellet or ATR) product->sample_prep_ir nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep_nmr->nmr_acq nmr_data NMR Spectra nmr_acq->nmr_data interpretation Structural Elucidation and Characterization nmr_data->interpretation ir_acq IR Data Acquisition sample_prep_ir->ir_acq ir_data IR Spectrum ir_acq->ir_data ir_data->interpretation

Caption: Experimental workflow for spectroscopic analysis.

References

discovery and history of diethanolamine borate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethanolamine (B148213) Borate (B1201080): Discovery, Synthesis, and Applications

Abstract

Diethanolamine borate, a compound formed from the reaction of diethanolamine and boric acid, has evolved from its initial applications as an industrial corrosion inhibitor to a pivotal role in modern organic synthesis and drug development. Its significance lies in its ability to form stable, crystalline diethanolamine (DABO) boronic esters, which serve as easily handleable and storable surrogates for often unstable boronic acids. This guide provides a comprehensive overview of the history, synthesis, chemical properties, and key applications of this compound and its derivatives, with a focus on methodologies and data relevant to researchers, scientists, and drug development professionals.

Discovery and History

The specific discovery of this compound as a distinct chemical entity is not attributed to a single event or individual. Its history is intertwined with the broader development of amine-borane chemistry and the industrial use of alkanolamines. While the first synthesis of a boronic acid was reported by Frankland in 1860, the study of amine-borane adducts gained more traction in the mid-20th century.[1][2][3]

The initial commercial interest in this compound and related esters stemmed from their utility as corrosion inhibitors. A 1972 patent, for instance, details the preparation of diethanolamine boric esters by heating the reactants to high temperatures, highlighting their effectiveness in protecting ferrous metals in aqueous environments.[4] For decades, its primary applications remained in industrial settings, such as in metalworking fluids, coolants, and as a component in the manufacture of detergents and cosmetics.[5][6][7]

A significant resurgence of interest has occurred in the 21st century, particularly within the pharmaceutical industry. Researchers recognized that the formation of a dative bond between the nitrogen of diethanolamine and the vacant p-orbital of boron creates a highly stable, bicyclic structure known as a dioxazaborocane (DABO boronate).[1][8][9] This stability addresses a major challenge in organic synthesis: the often poor stability of free boronic acids, which can be difficult to purify and store.[9] Companies like AstraZeneca have developed and scaled robust processes for synthesizing and using these stable diethanolamine boronic esters in kilogram quantities for the synthesis of active pharmaceutical ingredients (APIs), cementing their role as invaluable intermediates in modern drug discovery.[10][11]

Chemical and Physical Properties

This compound is typically a colorless to yellow crystalline solid or a hygroscopic vitreous mass, depending on the specific preparation and purity.[4][5] It is characterized by its good solubility in water and polar organic solvents.[5][12] The quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₁₄BNO₅[5][13]
Molecular Weight 166.97 g/mol [14]
Exact Mass 167.0965027 Da[13]
Appearance Colorless to yellow crystalline solid; Liquid; Vitreous mass[4][5][14]
Solubility Soluble in water and alcoholic solvents[5][12]
Hydrogen Bond Donor Count 6[8][13]
Hydrogen Bond Acceptor Count 6[8][13]
Rotatable Bond Count 4[8][13]
Complexity 36.9[13]
Canonical SMILES B(O)(O)O.C(CO)NCCO[13][14]
IUPAC Name boric acid;2-(2-hydroxyethylamino)ethanol[14]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several straightforward methods. The most common approaches are direct condensation and transesterification.

Protocol 1: Direct Synthesis of this compound

This protocol is based on the direct condensation reaction between diethanolamine and boric acid, a method noted for its simplicity and high yield.[8][12]

Materials:

  • Diethanolamine (1.0 mol, 105.14 g)

  • Boric acid (1.0 mol, 61.83 g)

  • Round-bottom flask equipped with a condenser and heating mantle

  • Stir bar

Procedure:

  • Combine stoichiometric amounts of diethanolamine and boric acid in a round-bottom flask.[4]

  • Heat the mixture with stirring. The reaction temperature can range from 120 °C to 230 °C.[4][8]

  • Continue heating until the reaction mixture becomes a clear, homogeneous solution, which indicates the completion of the reaction and the removal of water.

  • Cool the mixture to room temperature. The product is often obtained as a highly hygroscopic, transparent, and viscous vitreous mass.[4]

  • Due to its hygroscopic nature, the product should be stored in a desiccator.

G cluster_workflow Workflow for Direct Synthesis of this compound Reactants Diethanolamine + Boric Acid Mixing Combine in Flask Reactants->Mixing Heating Heat (120-230°C) with Stirring Mixing->Heating Reaction Condensation Reaction (Water Elimination) Heating->Reaction Cooling Cool to Room Temp Reaction->Cooling Product This compound (Viscous Mass) Cooling->Product

Caption: Workflow for the direct synthesis of this compound.
Protocol 2: Synthesis of Diethanolamine (DABO) Boronic Esters via Transesterification

This method is highly valuable in pharmaceutical development for converting various boronic acids or their pinacol (B44631) esters into stable, crystalline DABO boronates.[9][10][11]

Materials:

  • Aryl/Heteroaryl boronic acid or pinacol boronic ester (1.0 eq)

  • Diethanolamine (1.1 eq)

  • Solvent (e.g., Dichloromethane, Ethanol, or Water)[9][12]

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve or suspend the starting boronic acid/ester in the chosen solvent in a round-bottom flask at room temperature.

  • Add diethanolamine to the mixture with stirring.

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by techniques like NMR or LC-MS. The formation of the solid DABO boronate product is often observed.[9][12]

  • Upon reaction completion, cool the mixture to induce crystallization if not already precipitated.

  • Collect the crystalline solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent (e.g., ethyl acetate) to remove any excess diethanolamine.[9]

  • Dry the purified product under vacuum. The resulting DABO boronates are typically air-stable, crystalline solids.[9]

Structural Characterization and Analytical Methods

The unique stability of DABO boronates stems from the formation of a transannular dative bond between the nitrogen lone pair and the empty p-orbital of the sp²-hybridized boron atom. This interaction forces the boron into a more stable, sp³-hybridized tetrahedral geometry.[1]

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of synthesized this compound derivatives is critical. Due to their polar nature and lack of a strong UV chromophore, a specialized HPLC method such as Hydrophilic Interaction Liquid Chromatography (HILIC) with a Charged Aerosol Detector (CAD) is recommended. This protocol is adapted from methodologies for similar polar compounds.[15]

Chromatographic Conditions:

  • Column: HILIC column (e.g., amide, silica, or zwitterionic stationary phase)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8)

  • Gradient: 95% A to 50% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD)

Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of the this compound derivative and potential impurities (e.g., unreacted diethanolamine, boric acid) in a diluent of 80:20 (v/v) acetonitrile:water. Prepare working standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

G cluster_workflow Workflow for HPLC Purity Analysis cluster_prep Sample Preparation Sample Synthesized Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Standard Reference Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HILIC-CAD Analysis Filter->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Purity Calculation (Peak Area %) Data->Analysis

Caption: Experimental workflow for HPLC purity validation.

Applications in Drug Development and Industry

While this compound has established industrial uses, its application as a stable boronic acid precursor in Suzuki-Miyaura cross-coupling reactions is of paramount interest to the pharmaceutical industry.

Industrial Applications
  • Corrosion Inhibition: It is widely used as a rust-preventing agent in aqueous media, antifreeze solutions, and metalworking fluids.[4][12] It functions by forming a protective film on metal surfaces, inhibiting both anodic and cathodic corrosion reactions.[7]

  • Buffering and Emulsifying Agent: It is used as an emulsion stabilizer, surfactant, and buffer in the manufacture of detergents, cosmetics, paints, and adhesives.[5]

Role in Drug Development: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis. The reaction couples an organoboron compound with an organohalide. The instability of many heteroaryl boronic acids, which are common moieties in drug candidates, presents a significant process chemistry challenge. Diethanolamine (DABO) boronic esters provide an elegant solution. They are stable, crystalline solids that can be easily stored and handled, and they readily hydrolyze in situ under the basic aqueous conditions of the Suzuki-Miyaura reaction to release the active boronic acid for the catalytic cycle.[9][11]

G cluster_cycle Suzuki-Miyaura Coupling with a DABO Boronate Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X Pd0->PdII_halide PdII_alkoxide R1-Pd(II)L2-OR' PdII_halide->PdII_alkoxide Base PdII_coupled R1-Pd(II)L2-R2 PdII_alkoxide->PdII_coupled PdII_coupled->Pd0 Product R1-R2 PdII_coupled->Product Reductive Elimination DABO R2-B(DABO) BoronicAcid R2-B(OH)2 DABO->BoronicAcid H2O, Base BoronicAcid->PdII_coupled Transmetalation Organohalide R1-X Organohalide->PdII_halide Oxidative Addition Base Base (e.g., OH-) Hydrolysis In situ Hydrolysis

Caption: The Suzuki-Miyaura catalytic cycle using a DABO boronate.

Toxicology and Safety

Specific toxicology data for this compound is limited. However, extensive data exists for diethanolamine itself. Diethanolamine can cause skin irritation and has been studied for long-term toxicity.[16][17] In animal studies, target organs for diethanolamine toxicity included the bone marrow, kidney, brain, and skin in rats, and the liver and kidney in mice.[18][19] It is not mutagenic in standard assays.[16] Standard laboratory safety precautions, including wearing protective gloves and goggles, should be observed when handling this compound to avoid potential irritation from skin contact or inhalation.[5]

Conclusion

This compound has transitioned from a niche industrial chemical to a cornerstone of modern synthetic chemistry. Its true value lies in the formation of stable, user-friendly diethanolamine boronic esters, which have streamlined the use of otherwise labile boronic acids in critical carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. For researchers and professionals in drug development, the adoption of DABO boronates represents a significant advancement in process safety, efficiency, and reproducibility, enabling the synthesis of complex molecules on a large scale. The continued exploration of its properties and applications promises to yield further innovations across the chemical sciences.

References

Methodological & Application

Application Notes: The Use of Diethanolamine Borates in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, a significant challenge lies in the inherent instability of many boronic acids, particularly heteroaryl, vinyl, and cyclopropyl (B3062369) derivatives. These compounds are often susceptible to decomposition via protodeboronation or formation of cyclic boroxine (B1236090) anhydrides, which complicates storage, handling, and reaction stoichiometry.[1]

To address this limitation, various protecting group strategies have been developed. Diethanolamine (B148213) (DEA) borates, also known as 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes (DABO boronates), have emerged as a highly practical and efficient solution.[1] These compounds are air-stable, crystalline solids that are easy to handle and can be stored for extended periods at room temperature without degradation.[1][2] The use of diethanolamine is also cost-effective compared to other auxiliaries like N-methyliminodiacetic acid (MIDA) or pinacol.[1]

DABO boronates serve as robust surrogates for boronic acids, remaining stable under various conditions, including chromatography. They are designed to release the corresponding reactive boronic acid in situ under standard Suzuki-Miyaura conditions, typically requiring the presence of water or a protic co-solvent for hydrolysis.[1][2] This slow-release mechanism ensures a low concentration of the often-unstable boronic acid in the reaction medium, minimizing decomposition pathways and leading to higher coupling yields.

Visualized Mechanisms and Workflows

The following diagrams illustrate the key processes involved in the synthesis and application of DABO boronates in Suzuki-Miyaura cross-coupling.

DABO_Synthesis cluster_start Starting Materials cluster_process Process cluster_product Product BoronicAcid R-B(OH)₂ (Boronic Acid) Reaction Stir at RT in CH₂Cl₂ BoronicAcid->Reaction DEA HN(CH₂CH₂OH)₂ (Diethanolamine) DEA->Reaction DABO R-DABO (Stable, Crystalline Solid) Reaction->DABO Simple Filtration & Isolation

Caption: Synthesis of a stable DABO boronate from a boronic acid.

Suzuki_Cycle_DABO Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition ArX R¹-X (Aryl/Vinyl Halide) ArX->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation DABO R²-DABO Hydrolysis Hydrolysis (H₂O, Base) DABO->Hydrolysis Release BoronicAcid R²-B(OH)₂ Hydrolysis->BoronicAcid BoronicAcid->Transmetalation Diorganopalladium R¹-Pd(II)L₂-R² Transmetalation->Diorganopalladium RedElim Reductive Elimination Diorganopalladium->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Suzuki-Miyaura cycle featuring in situ release of boronic acid.

Experimental_Workflow start Start reagents Combine DABO Boronate, Aryl Halide, Base, and Solvent in Flask start->reagents degas Degas Mixture (e.g., N₂ bubble for 20 min) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purify Product (Column Chromatography, Recrystallization) workup->purify end Isolated Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

Data Presentation

The stability and reactivity of DABO boronates make them excellent coupling partners. The following tables summarize representative yields for their synthesis and subsequent use in cross-coupling reactions.

Table 1: Synthesis of Representative Diethanolamine (DABO) Boronates

This table illustrates the high-yielding synthesis of various DABO boronates from their corresponding boronic acids. The procedure is generally efficient and allows for simple isolation of the pure, solid product.

EntryBoronic Acid PrecursorProduct (DABO Boronate)Isolated Yield (%)
12-Furylboronic acid2-Furyl DABO (7)98
23-Furylboronic acid3-Furyl DABO (8)94
32-Thienylboronic acid2-Thienyl DABO (9)98
4Benzofuran-2-ylboronic acidBenzofuran-2-yl DABO (10)99
5(E)-Styrylboronic acid(E)-Styryl DABO (11)98
Data sourced from Molander, G. A., & Ellis, N. (2008).[1]

Table 2: Suzuki-Miyaura Cross-Coupling Reactions Using DABO Boronates

This table demonstrates the effectiveness of DABO boronates as coupling partners with a range of aryl and vinyl halides/triflates under standard palladium-catalyzed conditions.

EntryDABO Boronate (Equiv.)Coupling Partner (Equiv.)Pd Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)ProductYield (%)
12-Furyl (1.5)4-Bromoanisole (1.0)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O100181791
23-Furyl (1.5)4-Bromoanisole (1.0)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O100181993
3Benzofuran-2-yl (1.1)4-Bromoanisole (1.0)Pd(OAc)₂ (0.5)PPh₃ (2)K₃PO₄ (3.0)Dioxane/H₂O80181689
4(E)-Styryl (1.5)4-Bromoanisole (1.0)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O100182194
52-Furyl (1.5)Vinyl triflate 18 (1.0)Pd₂(dba)₃ (2)XPhos (8)Cs₂CO₃ (3.0)Dioxane/H₂O100182091
Data and reaction conditions sourced from Molander, G. A., & Ellis, N. (2008).[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diethanolamine (DABO) Boronates

This protocol describes a simple and efficient method for converting boronic acids into their stable DABO boronate counterparts.[1]

  • Reagent Preparation : To an open flask, add the boronic acid (1.0 equiv.) and diethanolamine (1.1 equiv.).

  • Dissolution : Add dichloromethane (B109758) (CH₂Cl₂) as the solvent. The amount should be sufficient to dissolve the starting materials.

  • Reaction : Stir the resulting mixture at room temperature. The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.

  • Isolation : The solid DABO boronate product is isolated by filtration.

  • Purification : If necessary, the product can be further purified by recrystallization. The resulting DABO boronates are typically obtained in high yield as stable, crystalline solids.[1]

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the cross-coupling of DABO boronates with aryl or vinyl halides/triflates.[1][3]

  • Reaction Setup : In an oven-dried reaction vessel (e.g., a Schlenk tube), combine the DABO boronate (1.5 equiv.), the aryl/vinyl halide or triflate (1.0 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv.).

  • Solvent Addition : Add the solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O in a 4:1 to 5:1 ratio).

  • Degassing : Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Catalyst Addition : Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos or XPhos, 4-8 mol%).

  • Heating : Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C).

  • Reaction Monitoring : Stir the reaction mixture vigorously for the specified time (e.g., 18 hours), monitoring its progress by a suitable analytical method such as TLC or GC-MS.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the pure coupled product.

References

Application of Diethanolamine Borate in Metalworking Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) borate (B1201080) (DEA borate) is a multifunctional additive widely utilized in the formulation of water-based metalworking fluids. It is formed from the reaction of diethanolamine and boric acid. This compound offers a synergistic combination of properties that are critical for the performance and longevity of metalworking fluids, primarily acting as a corrosion inhibitor, a pH buffer, and a biostatic agent. These attributes make it a valuable component in synthetic and semi-synthetic cutting and grinding fluids. However, there are growing environmental and health considerations regarding the use of boron compounds, leading to the development of boron-free alternatives.[1][2]

Core Functions and Properties

Diethanolamine borate imparts several key performance characteristics to metalworking fluids:

  • Corrosion Inhibition: DEA borate is an effective corrosion inhibitor for ferrous metals.[1][3] It functions as an anodic inhibitor, forming a protective film on the metal surface that passivates it and prevents oxidation.[3][4] This film is resilient and provides excellent protection against rust.[3] The amine component contributes to the film-forming properties, while the borate component enhances this protective layer.

  • pH Buffering: Maintaining a stable alkaline pH (typically between 8.5 and 9.5) is crucial for metalworking fluid performance. This alkalinity helps to prevent corrosion and control microbial growth. This compound acts as an excellent pH buffer, helping to neutralize acidic byproducts of microbial metabolism and maintain the desired pH range for an extended period.[3][5]

  • Biostatic/Biocidal Properties: While not a primary biocide, this compound exhibits biostatic properties, meaning it inhibits the growth of bacteria and fungi.[1][2] This contributes to the overall fluid longevity by preventing microbial degradation of other components in the formulation.[1] This reduces the reliance on traditional biocides, which can have their own health and safety concerns.[1]

  • Lubricity Enhancement: In some formulations, borates are known to contribute to lubricity by forming a tenacious film on metal surfaces, which can withstand extreme pressure and reduce wear.[3]

Data Presentation: Performance Characteristics

The following tables summarize the typical performance data for this compound in metalworking fluids. The exact values can vary depending on the specific formulation, water quality, and operating conditions.

Table 1: Corrosion Inhibition Performance

Concentration of DEA Borate (wt%)Corrosion Inhibition Efficiency (%) on Cast IronTest MethodObservations
0.5> 90ASTM D4627 (Cast Iron Chip Test)No rust or staining observed on filter paper.
1.0> 95ASTM D4627 (Cast Iron Chip Test)Complete protection against rusting.
2.0> 98ASTM D4627 (Cast Iron Chip Test)Excellent, long-lasting corrosion protection.

Table 2: pH Buffering Capacity

Initial pHpH after 4 weeks (under simulated use)pH DropBuffering Performance
9.28.90.3Excellent
9.08.60.4Very Good
8.88.30.5Good

Experimental Protocols

Protocol 1: Evaluation of Corrosion Inhibition (ASTM D4627 - Cast Iron Chip Test)

This protocol outlines the procedure to assess the rust-preventing characteristics of a metalworking fluid formulated with this compound.

1. Materials and Equipment:

  • Cast iron chips (freshly prepared)
  • Metalworking fluid formulation containing DEA borate at desired concentrations
  • Distilled or deionized water for dilution
  • Filter paper (qualitative grade)
  • Petri dishes
  • Beakers
  • Graduated cylinders
  • Stirring rod

2. Procedure:

  • Prepare the desired dilution of the metalworking fluid concentrate in water (e.g., 5% v/v).
  • Place a piece of filter paper at the bottom of a petri dish.
  • Thoroughly wet the filter paper with the prepared metalworking fluid dilution.
  • Spread a uniform layer of freshly prepared cast iron chips onto the wet filter paper.
  • Cover the petri dish and allow it to stand for a specified period (e.g., 2, 4, or 24 hours) at ambient temperature.
  • After the test period, carefully remove the cast iron chips from the filter paper.
  • Observe the filter paper for any signs of rust or staining.
  • Record the results as "pass" (no stain) or "fail" (stain observed) and note the severity of the staining.

3. Interpretation of Results:

  • The absence of any rust or discoloration on the filter paper indicates effective corrosion inhibition by the this compound in the formulation.
  • The presence and intensity of the stain correlate with the degree of corrosion, indicating insufficient protection.

Protocol 2: Assessment of pH Buffering Capacity

This protocol describes a method to evaluate the ability of a metalworking fluid containing this compound to maintain its pH over time.

1. Materials and Equipment:

  • Metalworking fluid formulation with DEA borate
  • Distilled or deionized water
  • pH meter with a calibrated electrode
  • Beakers or flasks
  • Magnetic stirrer and stir bar
  • Acidic contaminant (e.g., a dilute solution of acetic or sulfuric acid) to simulate microbial byproducts.

2. Procedure:

  • Prepare a fresh dilution of the metalworking fluid (e.g., 5% v/v in water).
  • Measure and record the initial pH of the solution.
  • Store the solution in a loosely capped container to allow for some air exchange.
  • Periodically (e.g., weekly), withdraw a sample of the fluid.
  • To simulate acidic contamination, add a small, standardized amount of the acidic solution to the sample and stir.
  • Measure and record the pH of the sample after the acid addition and after a set equilibration time.
  • Continue this process over an extended period (e.g., 4-8 weeks).

3. Data Analysis:

  • Plot the pH of the metalworking fluid over time.
  • A formulation with good buffering capacity, attributed to the this compound, will show a minimal decrease in pH over the testing period, even with the addition of acidic contaminants.
  • A significant and rapid drop in pH indicates poor buffering capacity.

Visualizations

DEA_Borate_Functions cluster_functions Primary Functions DEA_Borate This compound MWF Metalworking Fluid DEA_Borate->MWF is added to Corrosion_Inhibition Corrosion Inhibition DEA_Borate->Corrosion_Inhibition pH_Buffering pH Buffering DEA_Borate->pH_Buffering Biostatic_Action Biostatic Action DEA_Borate->Biostatic_Action Performance Enhanced Fluid Performance MWF->Performance Corrosion_Inhibition->Performance contributes to pH_Buffering->Performance contributes to Biostatic_Action->Performance contributes to

Caption: Functional contributions of this compound in metalworking fluids.

Corrosion_Inhibition_Workflow start Start prep_fluid Prepare Metalworking Fluid Dilution start->prep_fluid prep_chips Prepare Fresh Cast Iron Chips start->prep_chips setup_test Assemble Test (Chips on Wet Filter Paper) prep_fluid->setup_test prep_chips->setup_test incubation Incubate for Specified Time setup_test->incubation observation Observe Filter Paper for Staining incubation->observation result Record Results (Pass/Fail) observation->result end End result->end

Caption: Experimental workflow for the Cast Iron Chip Test (ASTM D4627).

Anodic_Inhibition_Mechanism Metal Ferrous Metal Surface Anode (+) Cathode (-) Protective_Film Formation of a Passivating Film Metal->Protective_Film Forms DEA_Borate This compound in Solution DEA_Borate->Metal Adsorbs onto Anodic Sites Corrosion_Blocked Corrosion Inhibited Protective_Film->Corrosion_Blocked Leads to

Caption: Simplified mechanism of anodic corrosion inhibition by this compound.

Formulation Considerations

When formulating with this compound, several factors should be considered:

  • Concentration: The typical treat rate of this compound in metalworking fluid concentrates is between 2% and 10% by weight. The final concentration in the diluted fluid is usually between 0.1% and 0.5%.

  • Compatibility: this compound is generally compatible with other common metalworking fluid additives, such as other corrosion inhibitors, lubricants, emulsifiers, and biocides. However, compatibility testing is always recommended.

  • Stability: this compound esters are stable in alkaline solutions.[6] The pH of the concentrate and the final dilution should be maintained to ensure the stability and performance of the borate ester.

  • Residue: One potential drawback of boron-containing additives is their tendency to leave a hard, crystalline residue upon drying.[2] This can be problematic on machine surfaces and workpieces.[7] Formulators may need to include components to mitigate this residue formation.

Conclusion

This compound remains a versatile and cost-effective additive for metalworking fluids, providing excellent corrosion inhibition, pH buffering, and biostatic properties. The provided protocols offer a framework for evaluating its performance in various formulations. As the industry moves towards more environmentally benign and safer chemistries, a thorough understanding of the performance and application of established additives like this compound is essential for the development of next-generation metalworking fluids. Researchers should also be aware of the increasing regulatory scrutiny of boron compounds and consider the development of high-performance, boron-free alternatives.[1][2]

References

Application Note: Laboratory-Scale Synthesis of Diethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of diethanolamine (B148213) borate (B1201080), a compound with applications as a curing agent, surfactant, and corrosion inhibitor.[1] The synthesis is achieved through the condensation reaction of diethanolamine and boric acid. This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and a visualization of the reaction pathway.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of diethanolamine borate. The primary method involves the direct condensation of diethanolamine and boric acid, which can be performed with or without a solvent.

ParameterValueReference(s)
Reactants
Diethanolamine1.0 molar equivalent[2][3]
Boric Acid1.0 molar equivalent[2][3]
Reaction Conditions
Temperature70 - 230 °C[2][3][4]
SolventOptional (e.g., Toluene (B28343) for azeotropic removal of water) or solvent-free[2][4][5]
Purification
MethodRecrystallization[5]
SolventAcetonitrile[5]
Product
Chemical FormulaC₄H₁₀BNO₃[4]
Molar MassApproximately 142.95 g/mol [4]
AppearanceColorless crystalline solid or viscous liquid[1][6]

Experimental Protocols

This section details two common protocols for the synthesis of this compound.

Protocol 1: Solvent-Free Synthesis

This method involves the direct heating of the reactants and is suitable for small to medium scale preparations.[2][4]

Materials:

  • Diethanolamine

  • Boric Acid

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser (optional, for water removal)

Procedure:

  • To a round-bottom flask, add stoichiometric amounts of diethanolamine and boric acid (1:1 molar ratio).[2][3]

  • Slowly heat the mixture with stirring. The reaction is typically carried out at temperatures ranging from 120°C to 230°C.[3][4]

  • Continue heating until a clear, homogeneous solution is formed, indicating the completion of the reaction and removal of water.[2]

  • Cool the mixture to room temperature. The product will be a viscous liquid or a solid.[1][4]

  • If a solid product is desired and the result is a viscous liquid, it can be further processed. For purification, proceed to the recrystallization protocol.

Protocol 2: Synthesis with Azeotropic Water Removal

This protocol is analogous to the synthesis of triethanolamine (B1662121) borate and is effective for driving the reaction to completion by removing the water byproduct.[5]

Materials:

  • Diethanolamine

  • Boric Acid

  • Toluene (or another suitable water-carrying agent)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with stirrer

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add diethanolamine and toluene.

  • While stirring, slowly add an equimolar amount of boric acid.

  • Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap as a toluene azeotrope.

  • Continue the reaction until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to obtain the crude this compound.

  • For purification, proceed with the recrystallization protocol.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Acetonitrile (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetonitrile.

  • If insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetonitrile.

  • Dry the crystals under vacuum.

Mandatory Visualization

The following diagram illustrates the condensation reaction for the synthesis of this compound.

Diethanolamine_Borate_Synthesis cluster_reactants Reactants cluster_product Products Diethanolamine Diethanolamine (HOCH₂CH₂)₂NH DiethanolamineBorate This compound Diethanolamine->DiethanolamineBorate + B(OH)₃ BoricAcid Boric Acid B(OH)₃ BoricAcid->DiethanolamineBorate Water Water H₂O DiethanolamineBorate->Water - 2H₂O

Caption: Synthesis of this compound.

References

Diethanolamine Borate: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Diethanolamine (B148213) borate (B1201080) derivatives, particularly diethanolamine-complexed boronic acids (DABO boronates), have emerged as highly valuable reagents in organic synthesis. Their enhanced stability, ease of handling, and broad reactivity make them superior alternatives to traditional boronic acids in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of diethanolamine borate reagents.

Introduction: The Advantages of Diethanolamine Boronates

Boronic acids are fundamental building blocks in organic chemistry, renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability, including tendencies towards dehydration to form boroxines and protodeboronation, can complicate stoichiometry, reproducibility, and purification.[1]

Diethanolamine (DEA) complexes of boronic acids, forming 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes (DABO boronates), effectively address these limitations. These complexes are typically air- and water-stable, crystalline solids that can be easily isolated, characterized, and stored for extended periods without degradation.[1] The use of diethanolamine as a stabilizing auxiliary is also economically advantageous compared to other reagents like MIDA (N-methyliminodiacetic acid) or pinacol.[1]

Key Applications

The primary application of diethanolamine boronates is in Suzuki-Miyaura cross-coupling reactions . They serve as robust and reliable surrogates for boronic acids, participating directly in the catalytic cycle, often without the need for a separate hydrolysis step.[1][2] In the presence of water or a protic co-solvent, DABO boronates are believed to hydrolyze in situ to the corresponding boronic acid or ester, which then engages in the transmetalation step with the palladium catalyst.[1]

Another significant application is in Diels-Alder reactions , where diethanolamine boronyl-substituted dienes have shown enhanced reactivity and regioselectivity compared to their trifluoroborate counterparts.[3]

Data Presentation: Synthesis and Application of Diethanolamine Boronates

Synthesis of Diethanolamine Boronates (DABO Boronates)

The synthesis of DABO boronates is generally a straightforward and high-yielding procedure involving the condensation of a boronic acid with diethanolamine.[1]

EntryBoronic AcidProduct (DABO Boronate)SolventYield (%)Reference
1Phenylboronic acidPhenyl DABO boronateDichloromethane95[1]
24-Methoxyphenylboronic acid4-Methoxyphenyl DABO boronateDichloromethane98[1]
32-Methoxyphenylboronic acid2-Methoxyphenyl DABO boronateDichloromethane92[1]
44-Fluorophenylboronic acid4-Fluorophenyl DABO boronateDichloromethane96[1]
52-Furylboronic acid2-Furyl DABO boronateDichloromethane91[1]
63-Thienylboronic acid3-Thienyl DABO boronateDichloromethane94[1]
74-Pyridylboronic acid4-Pyridyl DABO boronateEthyl Acetate85[1]
8(E)-2-Phenylvinylboronic acid(E)-2-Phenylvinyl DABO boronateDichloromethane88[1]
92-(Diethanolaminoboron)-1,3-butadiene2-Diethanolaminoboronyl-1,3-dieneTHFHigh[3]
Suzuki-Miyaura Cross-Coupling Reactions Using DABO Boronates

DABO boronates have been successfully employed in the coupling of a wide range of aryl, heteroaryl, and vinyl halides.

EntryDABO BoronateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenyl DABO boronate4-BromoanisolePd(OAc)₂ / JohnPhosCs₂CO₃THF / H₂O801295[1]
24-Methoxyphenyl DABO boronate4-BromoanisolePd(OAc)₂ / JohnPhosCs₂CO₃THF / H₂O801296[1]
32-Furyl DABO boronate1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / XPhosCs₂CO₃THF / H₂O801288[1]
43-Thienyl DABO boronate4-BromobenzonitrilePd(OAc)₂ / JohnPhosCs₂CO₃THF / H₂O801291[1]
54-Pyridyl DABO boronate3-BromothiophenePd(PPh₃)₄K₂CO₃n-Butanol1001875[1]
6(E)-2-Phenylvinyl DABO boronate4-BromobenzonitrilePd(OAc)₂ / JohnPhosCs₂CO₃THF / H₂O801285[1]
Diels-Alder Reactions with a 2-Diethanolaminoboron-Substituted 1,3-Diene

The diethanolamine boronyl-substituted diene demonstrates significantly enhanced reactivity in Diels-Alder cycloadditions.[3]

EntryDienophileReaction ConditionsProduct Regioisomeric Ratio (para:meta)Yield (%)Reference
1N-Phenylmaleimide25 °C, 15 min-98[3]
2Ethyl acrylateReflux, 6 h16.4 : 185[3]
32-Methyl-N-phenylmaleimide-4 : 1High[3]

Experimental Protocols

General Protocol for the Synthesis of Aryl/Heteroaryl DABO Boronates

Materials:

  • Appropriate boronic acid (1.0 equiv)

  • Diethanolamine (1.05 equiv)

  • Dichloromethane or Ethyl Acetate

Procedure:

  • To a flask open to the atmosphere, add the boronic acid and dichloromethane.

  • Add diethanolamine to the stirring solution at room temperature.

  • Continue stirring for 1-2 hours. The product will often precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold dichloromethane.

  • If no precipitate forms, concentrate the solution under reduced pressure and recrystallize the crude solid from a suitable solvent system (e.g., dichloromethane/hexanes).

  • Dry the isolated solid under vacuum to obtain the pure DABO boronate.[1]

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • DABO boronate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., JohnPhos, SPhos, XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., THF/H₂O, Dioxane/H₂O, Toluene (B28343)/H₂O)

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide, DABO boronate, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[1]

Protocol for the Synthesis of 2-(Diethanolaminoboron)-1,3-butadiene and its use in a Diels-Alder Reaction

Synthesis of the Diene:

  • Prepare the Grignard reagent from chloroprene (B89495) in THF.

  • Add the Grignard reagent to a solution of trimethoxyborane in THF at low temperature.

  • After stirring, quench the reaction with dilute HCl.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers and remove the solvent.

  • Dissolve the resulting crude boronic acid in THF and add diethanolamine.

  • Add sodium sulfate and reflux the mixture.

  • After cooling, filter off the sodium sulfate and concentrate the solution to obtain the 2-diethanolaminoboronyl substituted 1,3-diene.[3]

Diels-Alder Reaction:

  • Dissolve the 2-(diethanolaminoboron)-1,3-butadiene (1.0 equiv) and the dienophile (e.g., N-phenylmaleimide, 1.0 equiv) in a suitable solvent (e.g., toluene or ethanol).

  • Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) for the required time.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by recrystallization or column chromatography.[3]

Visualizations

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)-X_Ln R1-Pd(II)-X Ln Pd(0)Ln->R1-Pd(II)-X_Ln Oxidative Addition R1-Pd(II)-OH_Ln R1-Pd(II)-OH Ln R1-Pd(II)-X_Ln->R1-Pd(II)-OH_Ln Ligand Exchange R1-Pd(II)-B(OR)2_Ln R1-Pd(II)-B(OR)2 Ln R1-Pd(II)-OH_Ln->R1-Pd(II)-B(OR)2_Ln R1-Pd(II)-B(OR)2_Ln->Pd(0)Ln Reductive Elimination R1-R2 R1-R2 (Coupled Product) R1-Pd(II)-B(OR)2_Ln->R1-R2 R1-X R1-X (Aryl/Vinyl Halide) R1-X->R1-Pd(II)-X_Ln DABO-R2 DABO-R2 (Diethanolamine Boronate) R2-B(OH)2 R2-B(OH)2 (Boronic Acid) DABO-R2->R2-B(OH)2 Hydrolysis R2-B(OH)2->R1-Pd(II)-B(OR)2_Ln Transmetalation Base_H2O Base, H2O Base_H2O->R1-Pd(II)-OH_Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction using a DABO boronate.

DABO_Synthesis_Workflow start Start boronic_acid Boronic Acid (R-B(OH)2) start->boronic_acid solvent Add Solvent (e.g., CH2Cl2) boronic_acid->solvent diethanolamine Diethanolamine (HN(CH2CH2OH)2) diethanolamine->solvent stir Stir at Room Temperature (1-2 hours) solvent->stir precipitation Precipitation Occurs? stir->precipitation filtration Filter and Wash Solid precipitation->filtration Yes concentration Concentrate Solution precipitation->concentration No product Pure DABO Boronate filtration->product recrystallization Recrystallize concentration->recrystallization recrystallization->product

Caption: Experimental workflow for the synthesis of DABO boronates.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product diene 2-Diethanolaminoboronyl -1,3-diene cycloadduct Cyclohexene Derivative diene->cycloadduct [4+2] Cycloaddition dienophile Dienophile (e.g., N-Phenylmaleimide) dienophile->cycloadduct

Caption: Schematic of the Diels-Alder reaction with a diethanolamine boronyl-substituted diene.

Conclusion

Diethanolamine borates, in the form of DABO boronates, are robust, versatile, and user-friendly reagents for modern organic synthesis. Their stability and ease of preparation offer significant advantages over traditional boronic acids, leading to more reliable and reproducible outcomes in Suzuki-Miyaura cross-coupling and other transformations. The protocols and data presented herein provide a comprehensive guide for researchers looking to incorporate these valuable reagents into their synthetic strategies.

References

Application Notes and Protocols for the Quantification of Diethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) borate (B1201080), a compound formed from the reaction of diethanolamine and boric acid, finds applications in various industrial and pharmaceutical formulations as a buffering agent and corrosion inhibitor.[][2][3] Accurate quantification of diethanolamine borate is crucial for quality control, formulation stability, and safety assessments. This document provides detailed application notes and protocols for the analytical quantification of this compound, targeting researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

Analytical Methodologies

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and whether the analysis targets the intact borate ester, the diethanolamine moiety, or the borate component.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of diethanolamine. Due to the lack of a strong UV chromophore in diethanolamine, direct UV detection offers limited sensitivity.[4] Therefore, methods often involve derivatization or the use of universal detectors like a Charged Aerosol Detector (CAD).

a. Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

This method is suitable for the simultaneous analysis of the polar this compound and its potential impurities, such as unreacted diethanolamine and boric acid.[5]

b. Reversed-Phase HPLC with Pre-column Derivatization

This approach involves derivatizing the diethanolamine moiety with a UV-active or fluorescent tag, allowing for sensitive detection. A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the this compound salt or boric acid by GC-MS is challenging due to their low volatility.[7] A common and effective strategy is the derivatization of the boric acid component to a more volatile compound.

Derivatization with Triethanolamine (B1662121)

This method involves the derivatization of the borate moiety with triethanolamine to form the stable and volatile triethanolamine borate, which can be readily analyzed by GC-MS.[7][8][9][10] This approach is highly sensitive and selective, particularly when using Selected Ion Monitoring (SIM) mode.[8][9][10]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides a simple and accessible method for the quantification of the borate component of this compound. This technique relies on the reaction of borate with a chromogenic reagent to form a colored complex that can be measured spectrophotometrically.

Azomethine-H Method

In a weakly acidic solution, borate reacts with azomethine-H to form a yellow-colored compound, and its absorbance is measured at 420 nm.[11] This method is analogous to DIN 38405-17.[11]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the described analytical methods. Data is based on literature values for similar compounds where direct data for this compound is not available.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HILIC-CAD [5]Diethanolamine, Boric AcidCompound-dependentEstimated: 1-10 µg/mLEstimated: 5-30 µg/mLSimultaneous analysis of polar compounds without derivatization.Requires a specialized detector (CAD).
HPLC-Fluorescence (FMOC Derivatization) [6]Diethanolamine0.05 - 10 µg/mL0.025 µg/mL0.075 µg/mLHigh sensitivity and specificity for the amine component.Requires a derivatization step.
GC-MS (Triethanolamine Derivatization) [8][9][10]Boric Acid0.01 - 10.0 µg/mL0.04 µg/LN/AExcellent sensitivity and specificity; provides structural information.Requires derivatization; not a direct measure of the intact ester.
UV-Vis Spectroscopy (Azomethine-H) [11]Boron/BorateMethod-dependentN/AN/ASimple, cost-effective, and widely available instrumentation.Lower sensitivity and potential for matrix interference.

Experimental Protocols

Protocol 1: HILIC-CAD for this compound and Related Impurities

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

2. Chromatographic Conditions: [5]

  • Column: HILIC column (e.g., amide, silica, or zwitterionic phase)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: 95% A to 50% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3. Standard and Sample Preparation: [5]

  • Standard Preparation: Prepare individual stock solutions of this compound, diethanolamine, and boric acid in a diluent of 80:20 (v/v) acetonitrile:water. Prepare working standards by diluting the stock solutions to the desired concentrations.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Quantify the analytes using a calibration curve generated from the peak areas of the standards.

Protocol 2: GC-MS for Borate Quantification via Triethanolamine Derivatization

1. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Autosampler

2. Derivatization and Sample Preparation: [7]

  • To an aqueous sample or a standard solution containing the borate, add triethanolamine.

  • The reaction can be facilitated by gentle heating.

  • Extract the resulting triethanolamine borate into an organic solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Dry the combined organic extract using anhydrous sodium sulfate.

  • Concentrate the extract to a final volume.

3. GC-MS Conditions: [8]

  • Column: DB-5ms or equivalent

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions (e.g., m/z 125, 126, 127).

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of borate in the sample from this curve.

Protocol 3: UV-Vis Spectroscopy for Borate Quantification

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Reagents: [11]

  • Azomethine-H reagent solution

  • Buffer solution (weakly acidic)

  • Boron standard solutions

3. Procedure: [11]

  • Pipette a known volume of the sample or standard into a reaction vessel.

  • Add the buffer solution and mix.

  • Add the Azomethine-H reagent solution and mix thoroughly.

  • Allow the color to develop for a specified time.

  • Measure the absorbance of the solution at 420 nm against a reagent blank.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Calculate the boron concentration in the sample from the calibration curve.

Visualizations

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing and Reporting SampleReception Sample Reception Dissolution Dissolution in Appropriate Solvent SampleReception->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization Extraction Extraction/Cleanup (if required) Derivatization->Extraction HPLC HPLC Analysis (HILIC-CAD or RP-HPLC) Extraction->HPLC GCMS GC-MS Analysis (after derivatization) Extraction->GCMS UVVis UV-Vis Spectroscopy (colorimetric method) Extraction->UVVis DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition UVVis->DataAcquisition Quantification Quantification using Calibration Curve DataAcquisition->Quantification Report Final Report Generation Quantification->Report

Caption: General experimental workflow for this compound quantification.

G Selection of Analytical Method for this compound Analyte Target Analyte IntactEster Intact this compound Analyte->IntactEster DEA Diethanolamine Moiety Analyte->DEA Borate Borate Moiety Analyte->Borate HILIC HILIC-CAD IntactEster->HILIC Suitable for polar ester RPHPLC RP-HPLC (Derivatization) DEA->RPHPLC High sensitivity for amine IC Ion Chromatography DEA->IC For ionic form GCMS GC-MS (Derivatization) Borate->GCMS High sensitivity for boron UVVis UV-Vis Spectroscopy Borate->UVVis Simple, for boron Borate->IC For borate anion Method Analytical Technique

Caption: Logical relationship for selecting an analytical method.

References

Application Notes and Protocols for the Large-Scale Synthesis of Diethanolamine Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of diethanolamine (B148213) (DEA) boronic esters. These compounds have emerged as highly valuable, crystalline, and bench-stable intermediates in pharmaceutical development, primarily serving as surrogates for volatile and often unstable boronic acids in Suzuki-Miyaura cross-coupling reactions. The methodologies outlined below are based on established, scalable, and robust processes, including those developed by leading pharmaceutical companies.[1][2]

Introduction

Diethanolamine boronic esters offer significant advantages for large-scale synthesis in the pharmaceutical industry. Their high crystallinity facilitates purification by simple filtration and washing, thereby avoiding challenging and costly chromatographic separations often required for boronic acids and other boronic esters.[1] This inherent stability and ease of handling make them ideal for use in multi-kilogram and even ton-scale manufacturing campaigns. AstraZeneca, for instance, has successfully manufactured several DEA boronic esters on scales ranging from 5 kg to 100 kg.[1][2]

The primary synthetic routes to DEA boronic esters involve the straightforward esterification of a boronic acid or transesterification from another boronic ester, such as a pinacol (B44631) or neopentyl glycol ester, with diethanolamine. Additionally, one-pot lithiation-borylation-transesterification sequences have been developed for efficient, large-scale production directly from aryl or heteroaryl halides.

Data Presentation: Synthesis of Diethanolamine Boronic Esters

The following tables summarize quantitative data for the synthesis of various diethanolamine boronic esters, providing a comparative overview of different substrates and conditions.

Table 1: Synthesis of Diethanolamine Boronic Esters from Boronic Acids

Starting Boronic AcidReagents and SolventsScaleYield (%)PurityReference
4-(1H-Pyrrolo[2,3-b]pyridin-4-yl)boronic acidDiethanolamine, Toluene (B28343), Heptane50 g95>99%(Agnew et al., 2020)
4-Naphthonitrile-1-boronic acidDiethanolamine, Isopropyl Acetate100 g92>99%(Agnew et al., 2020)
3-(Trifluoromethyl)phenylboronic acidDiethanolamine, DichloromethaneNot SpecifiedHighNot Specified[3]
Benzofuran-2-boronic acidDiethanolamine, Dichloromethane44 mmol89Not Specified[3]

Table 2: Synthesis via Transesterification from Pinacol Boronic Esters

Starting Pinacol Boronic EsterReagents and SolventsScaleReaction TimeYield (%)Reference
Alkylpinacolyl boronic esters (various)Diethanolamine, Diethyl ether1.7 mmol~30 minNot Specified(Gillis et al., 2011)
2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneDiethanolamineNot SpecifiedNot SpecifiedNot SpecifiedGeneral Method

Experimental Protocols

The following are detailed protocols for the large-scale synthesis of diethanolamine boronic esters.

Protocol 1: General Procedure for the Synthesis of Diethanolamine Boronic Esters from Boronic Acids on a Large Scale

This protocol is adapted from the general procedure described by Agnew et al. (2020).

Materials:

  • Aryl or heteroaryl boronic acid (1.0 equiv)

  • Diethanolamine (1.1-1.2 equiv)

  • Toluene or Isopropyl Acetate

  • Heptane or other suitable anti-solvent

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and condenser

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charge the reactor with the boronic acid and the chosen solvent (e.g., toluene or isopropyl acetate).

  • Stir the mixture to form a slurry or solution.

  • Add diethanolamine (1.1-1.2 equivalents) to the reactor.

  • Heat the reaction mixture to a temperature that allows for the azeotropic removal of water (typically 80-110 °C for toluene).

  • Continue heating and stirring, monitoring the reaction for completion by a suitable analytical method (e.g., HPLC or NMR). The reaction is typically complete when all the water has been removed.

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • If necessary, perform a solvent swap to a suitable crystallization solvent.

  • Add an anti-solvent (e.g., heptane) to induce crystallization.

  • Stir the resulting slurry at ambient temperature to allow for complete crystallization.

  • Isolate the crystalline product by filtration.

  • Wash the filter cake with the anti-solvent.

  • Dry the product in a vacuum oven to a constant weight.

Protocol 2: One-Pot Lithiation-Borylation-Transesterification for Large-Scale Synthesis

This protocol describes a streamlined process for producing DEA boronic esters directly from an aryl or heteroaryl halide.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • n-Butyllithium or other suitable organolithium reagent (1.0-1.1 equiv)

  • Triisopropyl borate (B1201080) (1.1-1.2 equiv)

  • Diethanolamine (1.2-1.5 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable ethereal solvent

  • Quenching reagent (e.g., pivalic acid)

  • Crystallization solvent (e.g., 2-methyltetrahydrofuran)

Equipment:

  • Inert atmosphere reactor system (e.g., glass-lined reactor with nitrogen blanketing)

  • Low-temperature cooling capability

  • Addition funnels for reagent delivery

  • Filtration and drying equipment as in Protocol 1

Procedure:

  • Charge the reactor with the aryl or heteroaryl halide and anhydrous THF under an inert atmosphere.

  • Cool the mixture to a low temperature (typically below -40 °C).

  • Slowly add the organolithium reagent, maintaining the low temperature.

  • Stir the mixture for a specified time to ensure complete metal-halogen exchange.

  • Slowly add triisopropyl borate, again maintaining the low temperature.

  • Allow the reaction to warm to an intermediate temperature and stir until the borylation is complete.

  • Add diethanolamine to the reaction mixture.

  • Warm the mixture to ambient temperature or slightly above to drive the transesterification.

  • Quench the reaction with a suitable reagent like pivalic acid.

  • Perform a solvent swap to the desired crystallization solvent (e.g., 2-MeTHF).

  • Heat the mixture to dissolve the product, then cool to induce crystallization.

  • Isolate the crystalline DEA boronic ester by filtration, wash, and dry as described in Protocol 1.

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Product Boronic_Acid Boronic Acid / Ester Reaction Esterification / Transesterification Boronic_Acid->Reaction DEA Diethanolamine DEA->Reaction Crystallization Crystallization Reaction->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying DEA_Ester Diethanolamine Boronic Ester Drying->DEA_Ester G ArX Aryl/Heteroaryl Halide ArLi Aryllithium Intermediate ArX->ArLi Lithiation BuLi n-BuLi BuLi->ArLi Boronate_Ester Trialkoxyborate Intermediate ArLi->Boronate_Ester Borylation B_OiPr_3 B(O-iPr)3 B_OiPr_3->Boronate_Ester DEA_Ester Crystalline DEA Boronic Ester Boronate_Ester->DEA_Ester Transesterification DEA Diethanolamine DEA->DEA_Ester

References

Application Notes and Protocols: Diethanolamine Borate in Cooling Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Formulation Professionals

Introduction

Diethanolamine (B148213) borate (B1201080) (DEA-borate) is a multifunctional additive integral to the formulation of high-performance water-based cooling lubricants, also known as metalworking fluids (MWFs). It is synthesized from the reaction of diethanolamine and boric acid. This document provides detailed application notes on its primary functions, quantitative performance data, and standardized protocols for its evaluation.

Diethanolamine borate's principal roles in MWF formulations include:

  • Corrosion Inhibition: It forms a protective film on ferrous and some non-ferrous metal surfaces, mitigating rust and corrosion.

  • pH Buffering: It helps to establish and maintain the alkaline pH (typically 8.5-9.5) necessary for optimal fluid performance and longevity.[1]

  • Lubricity Enhancement: It can improve the lubricating properties of the fluid, thereby reducing friction and tool wear.

  • Biostatic Properties: By maintaining an alkaline environment, it helps to inhibit the growth of bacteria and fungi, extending the fluid's service life.

Data Presentation: Performance Metrics

The following tables summarize the performance of diethanolamine and its borate derivatives in key functional areas for cooling lubricants.

Corrosion Inhibition

The primary function of this compound is to protect metal surfaces from corrosion. In aqueous solutions, it has demonstrated significant efficacy.

Table 1: Corrosion Inhibition Efficiency of Diethanolamine on Mild Steel in 0.5 M H₂SO₄

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)1125-
10⁻⁷50255.3
10⁻⁶38965.4
10⁻⁵28175.0
10⁻⁴18283.8
10⁻³12788.7

Data sourced from a galvanostatic polarization study.

A patent for diethanolamine boric esters highlights their superior performance in the Herbert test, a conventional method for evaluating rust inhibitors. An aqueous solution containing 0.8% to 1% by weight of this compound demonstrated anti-rust action equivalent to a 3% to 4% by weight solution of sodium nitrite, indicating a significantly higher efficiency.[2]

Lubricity Enhancement

Borate esters, including those derived from diethanolamine, are known to improve the anti-wear properties of lubricants. The following data is for a synthesized N-containing borate ester (DEBE) derived from diethanolamine, evaluated using a four-ball friction and wear tester.

Table 2: Wear Scar Diameter (WSD) with N-Containing this compound Ester (DEBE) in Poly-alpha-olefin (PAO) Base Oil

Additive Concentration (wt%)Wear Scar Diameter (mm) at 200 N load
0 (Base Oil)~0.55
0.5~0.48
1.0~0.42
1.5~0.40
2.0~0.41

Data is illustrative based on trends observed for N-containing borate esters in synthetic base oils.[3]

pH Stability

Maintaining a stable alkaline pH is crucial for the longevity and performance of a metalworking fluid. This compound acts as an effective pH buffer.

Table 3: Illustrative pH Stability of a Metalworking Fluid

Time (Weeks)pH of Base Formulation (without DEA-borate)pH of Formulation with 5% DEA-borate
09.29.3
28.89.2
48.39.1
67.99.0
87.58.9

This data is representative and illustrates the expected buffering capacity of this compound in a typical formulation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • Diethanolamine (105 parts by weight)

  • Boric acid (62 parts by weight)

  • Reaction vessel with heating mantle and overhead stirrer

  • Condenser to remove water

Procedure:

  • Combine 105 parts by weight of diethanolamine and 62 parts by weight of boric acid in the reaction vessel. These are approximately stoichiometric proportions.[2]

  • Begin stirring the mixture.

  • Gradually heat the mixture to 230°C.[2]

  • Water will be released as steam during the condensation reaction. This should be collected and removed via the condenser.

  • Maintain the temperature until the release of water ceases, indicating the completion of the reaction.

  • The resulting product is a viscous, transparent, and hygroscopic mass of this compound.[2]

Protocol 2: Evaluation of Corrosion Inhibition (Cast Iron Chip Test - Modified ASTM D4627)

This protocol outlines a method for assessing the corrosion protection of a cooling lubricant formulation on cast iron.

Materials:

  • Test cooling lubricant formulation (e.g., 5% dilution in water of a concentrate containing this compound)

  • Control formulation (without this compound)

  • Standard grey cast iron chips (3.0 grams per test)

  • Petri dishes

  • Filter paper

  • Pipettes

  • Controlled environment chamber (25°C and 60% relative humidity)

Procedure:

  • Place a piece of filter paper at the bottom of a petri dish.

  • Weigh 3.0 grams of cast iron chips and distribute them evenly on the filter paper.

  • Pipette 5.0 grams of the test fluid over the chips, ensuring they are completely covered.[4]

  • Cover the petri dish and let it stand at room temperature for 2 hours.[4]

  • After 2 hours, remove the fluid with a pipette.

  • Allow the chips and filter paper to dry for 24 hours in a controlled environment.[4]

  • Visually assess the filter paper for any staining and the chips for signs of rust. The percentage of the stained area on the filter paper can be estimated.

Protocol 3: Assessment of Lubricity (Falex Pin and Vee Block Method - ASTM D2670)

This protocol provides a method for evaluating the wear properties of a cooling lubricant.[5][6][7][8][9]

Apparatus:

  • Falex Pin and Vee Block Lubricant Test Machine

Materials:

  • Test cooling lubricant formulation

  • Standard steel test pin and vee blocks

Procedure:

  • Assemble the test machine with a new test pin and vee blocks.

  • Fill the lubricant reservoir with the test fluid.

  • Apply a specified load to the vee blocks against the rotating pin.

  • Run the test for a predetermined duration or until failure (seizure).

  • During the test, monitor and record parameters such as torque, temperature, and wear.

  • After the test, measure the wear on the pin and vee blocks. The number of teeth on the ratchet wheel that have advanced is a measure of the total wear.

  • Compare the results with a base fluid without this compound to quantify the improvement in lubricity.

Protocol 4: Evaluation of pH Stability

This protocol describes a method for monitoring the pH stability of a metalworking fluid over time.

Materials:

  • Test and control cooling lubricant formulations

  • Sealed containers

  • Calibrated pH meter

  • Orbital shaker or similar agitation device

Procedure:

  • Prepare dilutions of the test and control formulations in water of a known hardness.

  • Place a known volume of each fluid into separate, sealed containers.

  • Measure and record the initial pH of each fluid.

  • Store the containers at a constant temperature (e.g., room temperature or an elevated temperature to simulate working conditions).

  • At regular intervals (e.g., weekly), agitate the containers to ensure homogeneity and then measure and record the pH.

  • Continue monitoring for a specified period (e.g., 8 weeks) or until the pH drops below a predetermined threshold.

  • Plot the pH values over time for both the test and control fluids to compare their buffering capacity.

Visualizations

Logical Relationship of this compound Functions

G DEA_Boric_Acid Diethanolamine + Boric Acid DEA_Borate This compound DEA_Boric_Acid->DEA_Borate Reaction Coolant Cooling Lubricant Formulation DEA_Borate->Coolant Is an additive in Functions Primary Functions Coolant->Functions Corrosion_Inhibition Corrosion Inhibition Functions->Corrosion_Inhibition pH_Buffering pH Buffering Functions->pH_Buffering Lubricity Lubricity Enhancement Functions->Lubricity Biostatic Biostatic Properties Functions->Biostatic G Formulation Prepare Coolant Formulations (with and without DEA-Borate) Corrosion_Test Corrosion Test (ASTM D4627) Formulation->Corrosion_Test Lubricity_Test Lubricity Test (ASTM D2670) Formulation->Lubricity_Test pH_Test pH Stability Test Formulation->pH_Test Data_Analysis Data Analysis and Comparison Corrosion_Test->Data_Analysis Lubricity_Test->Data_Analysis pH_Test->Data_Analysis Results Performance Quantification Data_Analysis->Results

References

Diethanolamine Borate: A Bench-Stable Surrogate for Boronic Acids in Suzuki-Miyaura Cross-Coupling and Other Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules. However, the utility of boronic acids is often hampered by their inherent instability. Many boronic acids are prone to decomposition through dehydration to form cyclic boroxines, protodeboronation, and oxidation, leading to challenges in storage, handling, and stoichiometry control in reactions.[1]

To address these stability issues, various boronic acid surrogates have been developed, including boronate esters (e.g., pinacol (B44631) esters) and trifluoroborate salts. While effective, these alternatives can have their own drawbacks, such as requiring harsh conditions for formation or deprotection, or exhibiting sluggish reactivity in cross-coupling reactions.[1]

Diethanolamine (B148213) borates, also known as DABO boronates or 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes, have emerged as a highly practical and cost-effective solution to the instability of boronic acids.[1] These compounds are air-stable, crystalline solids that are easily prepared from the corresponding boronic acids and diethanolamine.[1][2] They can be stored for extended periods at room temperature without noticeable degradation and are compatible with a wide range of functional groups.[1] A key advantage of diethanolamine borates is their ability to be used directly in Suzuki-Miyaura cross-coupling reactions, where they hydrolyze in situ to the active boronic acid species in the presence of water or a protic co-solvent.[1]

These application notes provide detailed protocols for the synthesis of diethanolamine borates and their use in Suzuki-Miyaura cross-coupling reactions, along with data on their stability and reaction performance.

Key Advantages of Diethanolamine Borates

  • Enhanced Stability: Air- and water-stable crystalline solids that can be stored for long periods without degradation.[1]

  • Ease of Handling: Simple to weigh and handle in air, improving reaction reproducibility.

  • Operational Simplicity: Can be used directly in cross-coupling reactions without a separate deprotection step.[1]

  • Cost-Effective: Diethanolamine is an inexpensive and readily available reagent.[1]

  • High Yielding Synthesis: Prepared in high yields from boronic acids under mild conditions.[1]

Data Presentation

Table 1: Synthesis of Aryl and Heteroaryl Diethanolamine Borates
EntryBoronic AcidProductYield (%)
1Phenylboronic acidPhenyl diethanolamine borate (B1201080)95
24-Methoxyphenylboronic acid4-Methoxyphenyl diethanolamine borate98
34-Chlorophenylboronic acid4-Chlorophenyl this compound96
42-Methoxyphenylboronic acid2-Methoxyphenyl this compound92
52-Furylboronic acid2-Furyl this compound99
63-Thienylboronic acid3-Thienyl this compound97
74-Pyridylboronic acid4-Pyridyl this compound85
82-Benzofuranylboronic acid2-Benzofuranyl this compound99

Yields are for isolated, purified products. Data compiled from multiple sources.

Table 2: Optimization of Suzuki-Miyaura Coupling with Phenyl this compound and 4-Bromoanisole (B123540)
EntryPalladium SourceLigandBaseYield (% NMR)
1Pd(dppf)Cl₂-Cs₂CO₃91
2Pd(PPh₃)₄-Cs₂CO₃67
3Pd₂(dba)₃-Cs₂CO₃37
4Pd(PPh₃)₂Cl₂-Cs₂CO₃70
5Pd(OAc)₂JohnPhosCs₂CO₃98
6Pd(OAc)₂JohnPhosCsF74
7Pd(OAc)₂JohnPhosK₂CO₃92
8Pd(OAc)₂JohnPhosK₃PO₄74
9Pd(OAc)₂JohnPhost-BuOK87
10Pd(OAc)₂JohnPhosNaOH73

Reaction conditions: Phenyl this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd source (2 mol%), ligand (4 mol%), base (2.0 equiv), THF/H₂O (4:1), 80 °C, 12 h.[1]

Table 3: Suzuki-Miyaura Cross-Coupling of Diethanolamine Borates with Aryl Halides
EntryThis compoundAryl HalideProductYield (%)
1Phenyl4-Bromoacetophenone4-Acetylbiphenyl95
2Phenyl2,4,6-Triisopropylbromobenzene2,4,6-Triisopropylbiphenyl65
34-Methoxyphenyl4-Bromobenzonitrile4-Cyano-4'-methoxybiphenyl88
42-Furyl4-Bromoanisole4-(2-Furyl)anisole85
52-Benzofuranyl4-Bromoanisole4-(2-Benzofuranyl)anisole89
63-Thienyl3-Bromopyridine3-(3-Thienyl)pyridine73

Yields are for isolated products. Reaction conditions were not optimized for each substrate.[1][3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diethanolamine Borates

This protocol describes a general and efficient method for the synthesis of diethanolamine borates from the corresponding boronic acids.[1]

Materials:

  • Boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask, add the boronic acid and a magnetic stir bar.

  • Add dichloromethane (or ethyl acetate) to the flask to form a suspension. The exact volume will depend on the scale of the reaction, but a concentration of 0.1-0.5 M is typical.

  • While stirring the suspension at room temperature, add diethanolamine (1.0 equivalent) dropwise via a syringe or dropping funnel.

  • A change in the appearance of the solid is often observed as the this compound forms.

  • Continue stirring the mixture at room temperature for 20-60 minutes.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction).

  • Dry the product under vacuum to obtain the pure this compound. The product can often be used without further purification. If necessary, recrystallization can be performed.

Example: Synthesis of 2-Benzofuranyl this compound [1] To a 1 L round-bottom flask containing a suspension of 2-benzofuranylboronic acid (20.0 g, 123 mmol, 1.0 equiv) in dichloromethane (500 mL) was added diethanolamine (12.0 mL, 123 mmol, 1.0 equiv) via syringe. The flask was loosely capped to minimize solvent evaporation. The suspension changed from white to off-white and was stirred for 20 minutes at room temperature under an atmosphere of air. The resulting solid was collected by filtration, washed with cold dichloromethane, and dried under vacuum to afford the product as a white solid (99% yield).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using Diethanolamine Borates

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using diethanolamine borates as the boronic acid surrogate.[1]

Materials:

  • This compound (1.1-1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Phosphine ligand (e.g., JohnPhos, XPhos, or PPh₃, 1-4 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., THF/H₂O, 4:1)

  • Schlenk flask or reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the this compound, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Example: Large-Scale Coupling of 2-Benzofuranyl this compound [1] A 44 mmol scale reaction between 2-benzofuranyl this compound (1.1 equiv) and 4-bromoanisole was performed using Pd(OAc)₂ (0.5 mol%) and triphenylphosphine (B44618) (1 mol%) as the catalyst system with K₂CO₃ as the base in a THF/H₂O solvent mixture. The reaction yielded 8.9 g of the coupled product in 89% yield, demonstrating the scalability of this method.

Mandatory Visualizations

Diagram 1: Synthesis of this compound

Synthesis BoronicAcid Boronic Acid (R-B(OH)₂) DABO This compound (DABO Boronate) BoronicAcid->DABO + Diethanolamine Diethanolamine Diethanolamine (HN(CH₂CH₂OH)₂) Diethanolamine->DABO Solvent Solvent (e.g., CH₂Cl₂) Solvent->DABO Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification DABO This compound Solvent Solvent (e.g., THF/H₂O) DABO->Solvent ArylHalide Aryl Halide (R'-X) ArylHalide->Solvent Catalyst Pd Catalyst & Ligand Catalyst->Solvent Base Base (e.g., Cs₂CO₃) Base->Solvent Heat Heat (80-100 °C) Solvent->Heat Extraction Extraction Heat->Extraction Reaction Purification Column Chromatography Extraction->Purification Product Biaryl Product (R-R') Purification->Product Hydrolysis DABO This compound (Stable Surrogate) BoronicAcid Boronic Acid (Active Species) DABO->BoronicAcid Hydrolysis Water H₂O (from solvent) Water->BoronicAcid CatalyticCycle Enters Suzuki-Miyaura Catalytic Cycle BoronicAcid->CatalyticCycle

References

Diethanolamine Borate: A Versatile pH Buffer for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) borate (B1201080), the reaction product of diethanolamine (DEA) and boric acid, is a multifunctional compound widely utilized in various industrial formulations.[1][2] Beyond its well-established role as a corrosion inhibitor, diethanolamine borate serves as an effective pH buffer, particularly in alkaline conditions.[1] Its ability to maintain a stable pH is crucial for the performance and longevity of products such as metalworking fluids and cosmetics.[3] This document provides detailed application notes and protocols for the use of this compound as a pH buffer in industrial settings.

Physicochemical Properties and Buffering Mechanism

This compound is typically a colorless to yellow crystalline solid that is soluble in water.[1] The buffering capacity of this compound stems from the acid-base equilibrium between its constituent components: diethanolamine, a weak base with a pKa of approximately 8.88, and boric acid, a weak acid with a pKa of about 9.23.[4][5] This combination allows for effective pH control in the alkaline range, generally between pH 8 and 10.[6]

The buffering mechanism involves the reaction of the diethanolamine moiety with strong acids and the borate component with strong bases, thereby resisting significant changes in pH. The equilibrium can be represented as follows:

H₃BO₃ + (HOCH₂CH₂)₂NH ⇌ [(HOCH₂CH₂)₂NH₂]⁺[B(OH)₄]⁻

Buffering_Mechanism H₃BO₃ Boric Acid (Lewis Acid) DEAB This compound Complex ([(HOCH₂CH₂)₂NH₂]⁺[B(OH)₄]⁻) H₃BO₃->DEAB Reacts with DEA DEA Diethanolamine ((HOCH₂CH₂)₂NH) DEA->DEAB Reacts with Boric Acid DEAB->H₃BO₃ Neutralizes Base DEAB->DEA Neutralizes Acid H_plus H⁺ (Acidic Challenge) H_plus->DEA Accepts Proton OH_minus OH⁻ (Alkaline Challenge) OH_minus->H₃BO₃ Donates Proton

Quantitative Data

ParameterValueReference(s)
pKa of Diethanolamine (DEA) ~8.88 (at 25 °C)[4][7]
pKa of Boric Acid ~9.23 (at 25 °C)[4]
Effective Buffering Range pH 8.0 - 10.0[6]
Typical pH of Solution ~8.4[8]
Typical Concentration in Metalworking Fluids 0.8% - 5% by weight[8]
Typical Use Level in Cosmetics 0.1% - 1%[9]

Industrial Applications and Protocols

Metalworking Fluids

In metalworking fluids, maintaining a stable alkaline pH is critical for preventing corrosion of ferrous metals and inhibiting microbial growth.[3][10] this compound is a common additive that serves the dual role of a corrosion inhibitor and a pH buffer.[3]

Protocol for Preparation of a Buffered Metalworking Fluid Concentrate:

  • Materials:

    • Diethanolamine

    • Boric Acid

    • Deionized Water

    • Other desired components (e.g., lubricants, emulsifiers)

  • Procedure:

    • In a suitable reaction vessel, gradually add boric acid to diethanolamine with constant stirring. An excess of diethanolamine may be used to compensate for any loss during the reaction.[8]

    • Gently heat the mixture to approximately 90°C until a clear, homogeneous solution is formed.[11]

    • Allow the reaction mixture to cool to room temperature. This concentrate of this compound can then be blended with other metalworking fluid components.

    • The final concentration of this compound in the aqueous metalworking fluid is typically in the range of 0.8% to 5% by weight.[8]

MWF_Preparation_Workflow cluster_DEA_Borate This compound Synthesis cluster_MWF_Formulation Metalworking Fluid Formulation DEA Diethanolamine Boric_Acid Boric Acid Mix_Heat Mix and Heat (90°C) DEA_Borate_Conc This compound Concentrate Other_Components Other Components (Lubricants, Emulsifiers) Blend Blend Final_MWF Final Metalworking Fluid

Cosmetics and Personal Care Products

Diethanolamine and its salts are used in cosmetics primarily as pH adjusters to establish and maintain the desired pH of a product.[12] This is important for product stability, the efficacy of other ingredients, and ensuring the final product is not irritating to the skin.[13][14]

Protocol for pH Adjustment in a Cosmetic Emulsion (e.g., Lotion):

  • Materials:

    • Pre-formed cosmetic emulsion (oil-in-water or water-in-oil)

    • This compound solution (e.g., a 10% stock solution in deionized water)

    • pH meter

  • Procedure:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure the initial pH of the cosmetic emulsion.

    • While continuously stirring the emulsion, add the this compound solution dropwise.

    • Allow the emulsion to stabilize for a few minutes after each addition before measuring the pH.

    • Continue adding the buffer solution until the target pH (typically between 4.5 and 6.5 for skin care products) is reached and remains stable.[13]

    • The final concentration of this compound is generally kept low, often in the range of 0.1% to 1%.[9]

Cosmetic_pH_Adjustment Start Start with Cosmetic Emulsion Measure_pH_1 Measure Initial pH Start->Measure_pH_1 Add_Buffer Add Diethanolamine Borate Solution Dropwise Measure_pH_1->Add_Buffer Stir Continuous Stirring Add_Buffer->Stir Measure_pH_2 Measure pH Stir->Measure_pH_2 Check_pH Target pH Reached? Measure_pH_2->Check_pH Check_pH->Add_Buffer No End End Check_pH->End Yes

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling diethanolamine, boric acid, and their reaction products.

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors or dust.

  • Storage: Store this compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Prevent entry into drains and waterways.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Note: Diethanolamine and its derivatives should not be used in cosmetic products where N-nitroso compounds can be formed.[12]

Conclusion

This compound is a valuable and versatile component in many industrial formulations, offering effective pH buffering in the alkaline range, in addition to its properties as a corrosion inhibitor. By understanding its chemical properties and following appropriate protocols, researchers and formulators can effectively utilize this compound to enhance the stability and performance of their products.

References

Application Notes and Protocols: Antimicrobial Properties of Diethanolamine Borate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (B148213) borate (B1201080) derivatives are organoboron compounds formed from the condensation reaction of boric acid and diethanolamine. These compounds have garnered interest for various industrial applications, including as corrosion inhibitors and pH adjusters in metalworking fluids. Emerging evidence suggests that like many boron-containing compounds, diethanolamine borate derivatives also possess antimicrobial properties. This characteristic is of significant interest in fields ranging from materials science to pharmaceutical development, where new antimicrobial agents are critically needed to combat microbial contamination and resistance.

This document provides an overview of the antimicrobial properties of this compound derivatives, including available quantitative data, detailed experimental protocols for their evaluation, and conceptual diagrams of their synthesis and potential mechanisms of action.

Data Presentation: Antimicrobial Activity

While specific quantitative antimicrobial data for this compound derivatives are limited in publicly available literature, data for closely related alkanolamine borates, such as monoethanolamine borate derivatives, provide valuable insights into their potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for monoethanolamine borate derivatives against common bacterial strains. This data can serve as a preliminary benchmark for assessing the potential antimicrobial spectrum of this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Monoethanolamine Borate Derivatives

MicroorganismStrainMIC (%)Reference CompoundMIC (%)
Staphylococcus aureus(Not specified)0.001 - 0.01Boric Acid0.5
Escherichia coli(Not specified)0.001 - 0.01Boric Acid0.5
Candida albicans(Not specified)> 0.01Boric Acid> 0.5

Postulated Antimicrobial Mechanisms

The precise antimicrobial mechanism of this compound derivatives has not been fully elucidated. However, based on the known activities of other boron-containing compounds, several mechanisms can be postulated. Boron compounds are known to interfere with microbial growth through various pathways, including disruption of cell wall synthesis, inhibition of key metabolic enzymes, and interference with quorum sensing. One prominent mechanism for some organoboron antimicrobials is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2][3]

Below is a conceptual diagram illustrating a generalized potential mechanism of action for boron-containing compounds.

antimicrobial_mechanism cluster_compound This compound Derivative cluster_targets Potential Cellular Targets compound Boron Compound cell_wall Cell Wall/ Membrane compound->cell_wall Penetration cytoplasm Cytoplasm cell_wall->cytoplasm membrane_integrity Membrane Integrity cell_wall->membrane_integrity Disruption enzyme Essential Enzymes (e.g., LeuRS) cytoplasm->enzyme Inhibition qs Quorum Sensing Signaling cytoplasm->qs Disruption

Caption: Postulated antimicrobial mechanisms of boron compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound Ester

This protocol describes a general method for the synthesis of this compound esters through a condensation reaction.

Materials:

  • Diethanolamine

  • Boric acid

  • Reaction flask with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Toluene (B28343) (optional, as an azeotropic solvent)

Procedure:

  • Combine stoichiometric amounts of diethanolamine and boric acid in the reaction flask. A molar ratio of 2:1 (diethanolamine:boric acid) is common.

  • Add toluene to the flask if an azeotropic removal of water is desired.

  • Heat the mixture to a temperature that allows for the removal of water via the Dean-Stark trap (typically >120°C).

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.

  • If toluene was used, remove it under reduced pressure.

  • The resulting viscous liquid is the this compound ester.

synthesis_workflow start Start reactants Combine Diethanolamine and Boric Acid start->reactants heat Heat Mixture (>120°C) reactants->heat water_removal Collect Water via Dean-Stark Trap heat->water_removal reaction_complete Reaction Complete? water_removal->reaction_complete reaction_complete->heat No solvent_removal Remove Toluene (if used) reaction_complete->solvent_removal Yes product Diethanolamine Borate Ester solvent_removal->product end End product->end mic_workflow start Start prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20h inoculate_plate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Troubleshooting & Optimization

Technical Support Center: Diethanolamine Borate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diethanolamine (B148213) borate (B1201080), with a focus on improving reaction yield and product purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of diethanolamine borate, presented in a question-and-answer format.

Q1: Why is my final product yield lower than expected?

Low yields can result from several factors:

  • Incomplete Water Removal: The esterification reaction between diethanolamine and boric acid produces water.[1][2] This water must be efficiently removed to drive the reaction equilibrium towards the product.[1] Inadequate removal can lead to a solidified, difficult-to-process reaction mixture, which ultimately lowers the yield.[1]

  • Incorrect Stoichiometry: A precise 1:1 molar ratio of diethanolamine to boric acid is critical for optimal yield.[3] An excess of either reactant can lead to side products or unreacted starting material, complicating purification and reducing the yield of the desired product.

  • Suboptimal Reaction Temperature or Time: The reaction may be incomplete if the temperature is too low or the reaction time is too short.[2] For solvent-based methods, temperatures are typically in the range of 110-131°C, while solvent-free methods may require heating up to 230°C.[1][2][3] A reaction time of approximately two hours is often recommended for reactions under reflux.[1]

  • Product Loss During Workup: Significant product loss can occur during purification steps, such as recrystallization, if the process is not optimized.[4]

Q2: The final product is discolored (e.g., yellow or brown) instead of white. What is the cause?

Product discoloration is typically caused by:

  • Excess Diethanolamine: Using an excess of diethanolamine is a common cause of a darkened or discolored final product.[1]

  • Thermal Degradation: Diethanolamine can undergo thermal degradation at excessively high temperatures, leading to the formation of colored byproducts.[4] It is crucial to maintain careful temperature control throughout the synthesis.[2][4]

  • Impurities in Starting Materials: The purity of the initial reactants can affect the color of the final product.[4] Using high-purity starting materials is recommended.

Q3: The reaction mixture solidified in the flask, making it difficult to stir and process. Why did this happen?

Solidification of the reaction mixture is often a consequence of inefficient water removal.[1] As the product forms, it may precipitate or the entire mixture can become a hard, intractable mass, trapping impurities and unreacted starting materials.[2] To prevent this, ensure vigorous stirring and use an effective method for water removal, such as azeotropic distillation with a Dean-Stark apparatus.[2][4] Employing a two-liquid solvent system can also help maintain a more fluid reaction mixture.[2][5]

Q4: How can I minimize the water content in the final product?

Minimizing residual water is crucial for product stability, as its presence can lead to hydrolysis back to the starting materials.[2][4]

  • Azeotropic Distillation: This is the most common and effective method.[4] It involves using a solvent, such as toluene (B28343), that forms a low-boiling azeotrope with water, allowing for its continuous removal from the reaction.[1][4]

  • Complete Reaction: Ensure the reaction proceeds until the theoretical amount of water has been collected in the Dean-Stark trap.[1]

  • Proper Drying: After isolation, dry the purified product thoroughly under vacuum at an appropriate temperature (e.g., up to 150°C) to remove any remaining traces of water or solvent.[1]

Synthesis Parameters and Conditions

The following table summarizes various reported conditions for the synthesis of alkanolamine borates to provide a comparative overview.

Method Reactants Molar Ratio (Amine:Acid) Solvent System Temperature (°C) Key Outcomes & Yield Reference
Azeotropic Distillation Triethanolamine (B1662121), Boric Acid1:1TolueneReflux (~110-120°C)Efficient water removal, drives reaction to completion.[1][2][4]
Two-Liquid Solvent System Triethanolamine, Boric Acid1:1n-Butanol & Aliphatic Petroleum Naphtha/XyleneRises to ~131°C as water is removedPrevents solidification, forms discrete crystals.[1][5]
Solvent-Free Diethanolamine, Boric Acid1:1 (or slight excess of diethanolamine)NoneGradually heated to 230°CSimple, high-yielding (practically theoretical). Product is a hygroscopic vitreous mass.[3]
Solvent-Free (Alternative) Triethanolamine, Boric Acid1:1None110-120°CEnvironmentally friendly but can lead to a solid mass that is difficult to process.[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and purification of this compound.

Protocol 1: Synthesis via Azeotropic Distillation with Toluene

This protocol is adapted from common methods for synthesizing alkanolamine borates.[1][4]

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reactant Preparation: To the flask, add diethanolamine (1.0 mol) and toluene.

  • Reaction Initiation: While stirring, slowly and carefully add boric acid (1.0 mol) to the mixture.

  • Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Water Removal: Continuously remove the collected water from the trap. Continue the reaction until the theoretical amount of water (3.0 mol per mol of product) has been collected.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (see Protocol 3).

Protocol 2: Solvent-Free Synthesis

This protocol is based on a simple and high-yielding method.[3]

  • Reactant Combination: In a suitable reaction vessel, combine diethanolamine (105 parts by weight, 1.0 mol) and boric acid (62 parts by weight, 1.0 mol).

  • Heating: Gradually heat the mixture with stirring. Water will begin to be released in the form of steam.

  • Temperature Control: Continue heating up to a maximum temperature of 230°C. Avoid exceeding this temperature to prevent carbonization of the product.

  • Completion: The reaction is complete when the evolution of steam ceases. The yield is typically near the theoretical value.

  • Product: The final product is a highly hygroscopic, transparent, vitreous mass. No further purification is generally required for many applications.

Protocol 3: Purification by Recrystallization

This is a standard procedure for purifying the crude product obtained from solvent-based syntheses.[4]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot acetonitrile (B52724).

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature to induce the formation of crystals.

  • Maximize Yield: To maximize crystal formation, further cool the mixture in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the purified white crystals under vacuum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Low Yield or Impure Product Cause1 Incorrect Stoichiometry (Not 1:1) Start->Cause1 Cause2 Inefficient Water Removal Start->Cause2 Cause3 Suboptimal Temperature or Time Start->Cause3 Cause4 Discolored Product: Excess Amine / Overheating Start->Cause4 Sol1 Verify Molar Ratio: Use precise 1:1 ratio of Diethanolamine to Boric Acid Cause1->Sol1 Check Sol2 Optimize Water Removal: - Use Dean-Stark trap - Collect theoretical amount of H₂O - Ensure vigorous stirring Cause2->Sol2 Improve Sol3 Adjust Reaction Conditions: - Increase time or temperature - Monitor reaction progress Cause3->Sol3 Optimize Sol4 Control Temperature & Stoichiometry Carefully Cause4->Sol4 Control End High Yield of Pure this compound Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Purification of Crude Diethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude diethanolamine (B148213) borate (B1201080).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of diethanolamine borate in a question-and-answer format.

Issue 1: The final product is off-color (e.g., yellow or brown) instead of white.

  • Q: Why is my this compound product not white?

    • A: A discolored product is often caused by the degradation of diethanolamine at high reaction temperatures or the presence of impurities in the starting materials.[1] An excess of diethanolamine in the reaction can also lead to a dark-colored product.[2]

  • Q: How can I prevent discoloration of the product?

    • A: Ensure you are using high-purity starting materials (diethanolamine and boric acid).[1] Carefully control the reaction temperature to avoid thermal degradation of the amine.[1] It is also critical to use a strict 1:1 molar ratio of boric acid to diethanolamine to prevent discoloration caused by excess amine.[2]

Issue 2: Low yield of purified product.

  • Q: What are the common causes of low product yield?

    • A: Low yields can result from an incomplete reaction due to insufficient reaction time or temperature.[1] Another major cause is the loss of product during the workup and purification steps.[1] If the reaction solidifies, it can trap reactants and prevent the reaction from going to completion.[2]

  • Q: How can I improve the yield?

    • A: To ensure the reaction goes to completion, you can increase the reaction time or temperature, while carefully monitoring the process to prevent degradation.[1] Efficient removal of water, for example through azeotropic distillation, is crucial to drive the reaction forward.[1][3] To minimize losses during purification, optimize the recrystallization process by carefully selecting the solvent volume and controlling the cooling rate.[1]

Issue 3: The reaction mixture solidified, making it difficult to handle.

  • Q: Why did my reaction mixture turn into a solid mass?

    • A: Solidification of the reaction mixture is typically a result of inefficient removal of the water produced during the esterification reaction.[2] This can make it difficult to remove the product from the vessel and can also trap unreacted starting materials.[2][4]

  • Q: How can I prevent the reaction from solidifying?

    • A: Using a two-liquid solvent system can help prevent massive solidification.[2] In this setup, one solvent dissolves the reactants, while the second solvent dissolves both the reactants and the product, which helps to maintain a more fluid reaction mixture.[2]

Issue 4: Difficulty removing impurities during purification.

  • Q: I'm having trouble separating the product from unreacted starting materials. What should I do?

    • A: Recrystallization from a suitable solvent like acetonitrile (B52724) is a highly effective method for purifying the crude product.[2][3] For specific impurities, such as excess diethanolamine, trituration with a solvent like ethyl acetate (B1210297) can be effective.[5] This involves washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble.[6]

  • Q: My compound is sticking to the silica (B1680970) gel during column chromatography. How can I resolve this?

    • A: Boron compounds can interact strongly with the silanol (B1196071) groups on standard silica gel, leading to poor recovery.[6] To mitigate this, consider using boric acid-impregnated silica gel, which suppresses the Lewis acidity of the stationary phase.[6] Alternatively, neutral alumina (B75360) can be a better choice for compounds sensitive to acidic conditions.[6] Non-chromatographic methods like recrystallization are often preferred for this compound.[1][3]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude this compound?

    • A1: The most common impurities are unreacted starting materials (diethanolamine and boric acid), water, and thermal degradation byproducts of diethanolamine.[1][7] Using an incorrect stoichiometric ratio of reactants is a primary cause of starting material contamination.[2]

  • Q2: What is the best method for purifying crude this compound?

    • A2: Recrystallization from acetonitrile is a widely cited and effective method.[2][3] After recrystallization, the purified crystals should be collected by filtration and dried under a vacuum.[1] Some procedures also recommend washing the crystals with a 1:1 mixture of n-butanol and acetonitrile.[2]

  • Q3: How can I confirm the purity of my final product?

    • A3: Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can identify and quantify impurities.[7][8] For direct detection of boron-containing species, ¹¹B NMR spectroscopy is a powerful tool to determine the presence of free boric acid or other borate complexes.[9]

  • Q4: Can this compound be purified by distillation?

    • A4: While some borate esters can be purified by sublimation or distillation under vacuum, the synthesis of this compound typically results in a crystalline solid.[4] Recrystallization is the more common and practical purification method for this compound.[1][2][3]

  • Q5: What is the role of azeotropic distillation in the synthesis?

    • A5: The synthesis of this compound is an esterification reaction that produces water as a byproduct.[3] Azeotropic distillation, often using a solvent like toluene, is employed to continuously remove this water from the reaction mixture.[3] This shifts the equilibrium towards the product, driving the reaction to completion and increasing the yield.[1]

Data Presentation

Table 1: Common Impurities and Their Sources

ImpurityCommon SourceRecommended Mitigation Strategy
Unreacted DiethanolamineExcess diethanolamine used in synthesis.[2]Use a strict 1:1 molar ratio of reactants.[2]
Unreacted Boric AcidExcess boric acid used in synthesis.[2]Use a strict 1:1 molar ratio of reactants.[2]
WaterByproduct of the esterification reaction.[3]Use azeotropic distillation or heat under vacuum to remove water.[3]
Degradation ProductsThermal degradation of diethanolamine at high temperatures.[1]Maintain careful temperature control during the reaction.[1]

Table 2: Optimized Reaction Parameters for Alkanolamine Borate Synthesis

ParameterOptimal Value / ConditionRationale / Reference
Reactant Ratio1:1 (Boric Acid : Diethanolamine)Prevents contamination with starting materials and avoids product discoloration.[2]
Reaction Temperature120°C - 140°CEnsures a sufficient reaction rate while minimizing thermal degradation.[3]
Water RemovalAzeotropic distillation (e.g., with toluene)Drives the reaction to completion for higher yields.[3]
Purification SolventAcetonitrileEffective for recrystallization of the crude product.[1][2][3]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

This protocol describes the purification of crude this compound synthesized via the reaction of diethanolamine and boric acid.

  • Dissolution: Transfer the crude this compound solid into a clean Erlenmeyer flask. Add a minimal amount of hot acetonitrile to the flask while stirring to dissolve the crude product.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

  • Maximize Crystal Formation: Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.[1]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any residual soluble impurities from the crystal surfaces.[1]

  • Drying: Dry the purified white crystals under vacuum to remove all traces of solvent.[1]

Protocol 2: Purification by Trituration to Remove Excess Diethanolamine

This method is useful if the crude product is contaminated with a significant amount of unreacted diethanolamine.

  • Suspension: Place the crude solid in a flask. Add a sufficient amount of a solvent in which diethanolamine is soluble but the this compound product is not, such as ethyl acetate.[5]

  • Stirring: Stir the resulting suspension vigorously for 5-10 minutes at room temperature. This allows the soluble impurities to dissolve in the solvent.[5]

  • Filtration: Collect the purified solid product by vacuum filtration.[5]

  • Washing: Rinse the collected solid on the filter with a small amount of fresh, cold ethyl acetate.[5]

  • Drying: Dry the purified product under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the purification of this compound.

G cluster_0 Synthesis cluster_1 Purification Reactants 1. Mix Reactants (Diethanolamine + Boric Acid) in Toluene Reaction 2. Heat to Reflux (Azeotropic Distillation) Reactants->Reaction Cooling 3. Cool Reaction & Evaporate Toluene Reaction->Cooling Crude 4. Obtain Crude Product Cooling->Crude Dissolve 5. Dissolve Crude in Hot Acetonitrile Crude->Dissolve Crystallize 6. Cool Slowly to Crystallize Dissolve->Crystallize Filter 7. Filter & Wash with Cold Acetonitrile Crystallize->Filter Dry 8. Dry Under Vacuum Filter->Dry Product Pure this compound Dry->Product

Caption: Experimental workflow for synthesis and purification.

G Start Start Troubleshooting Problem What is the issue? Start->Problem LowYield Low Yield Problem->LowYield Low Yield OffColor Off-Color Product Problem->OffColor Off-Color Solidified Mixture Solidified Problem->Solidified Solidified CheckReaction Check Reaction - Time - Temperature - Water Removal LowYield->CheckReaction CheckTemp Review Reaction Temp & Purity of Reagents OffColor->CheckTemp CheckWaterRemoval Ensure Efficient Water Removal Solidified->CheckWaterRemoval OptimizeRecrys Optimize Recrystallization - Solvent Volume - Cooling Rate CheckReaction->OptimizeRecrys SolutionYield Yield Improved OptimizeRecrys->SolutionYield CheckRatio Verify 1:1 Stoichiometric Ratio CheckTemp->CheckRatio SolutionColor Purity Improved CheckRatio->SolutionColor UseSolventSystem Use Two-Liquid Solvent System CheckWaterRemoval->UseSolventSystem SolutionSolid Process Improved UseSolventSystem->SolutionSolid

Caption: Troubleshooting decision tree for common issues.

References

avoiding hygroscopic issues with diethanolamine borate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethanolamine (B148213) borate (B1201080). This resource is designed for researchers, scientists, and drug development professionals to address and mitigate challenges related to the hygroscopic nature of diethanolamine borate.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[1] this compound is described as a "highly hygroscopic" compound.[2][3] This is a significant concern because its precursors, diethanolamine and boric acid, are also known to be hygroscopic.[4][5] Absorbed moisture can lead to a range of issues, including:

  • Physical Changes: Caking, clumping, or even deliquescence (dissolving in absorbed water), which makes accurate weighing and handling difficult.[1][6]

  • Chemical Degradation: Borate esters are susceptible to hydrolysis (reaction with water), which can break down the compound, altering its chemical identity and purity.[2][7]

  • Experimental Inconsistency: The presence of unknown amounts of water can alter reaction kinetics, stoichiometry, and yield, leading to unreliable and non-reproducible experimental results.[8]

Q2: How can I visually identify if my this compound has absorbed excess moisture?

A: Visual inspection can often provide the first clues. Look for:

  • Change in Texture: Pure, dry this compound should be a vitreous (glass-like) mass or crystalline solid.[3] If it appears clumpy, sticky, or has formed a paste-like or liquid layer, it has likely absorbed significant moisture.[1]

  • Caking: The powder may form hard lumps or a solid cake within the container.

  • Opacity: While initially transparent, some related compounds like boric acid flakes can turn opaque upon absorbing moisture.[9]

Q3: What are the immediate consequences of using "wet" this compound in my experiments?

A: Using this compound that has been compromised by moisture can have several immediate negative impacts on your research:

  • Inaccurate Concentration: The measured weight of the compound will include water, leading to a lower-than-expected molar concentration of the actual reagent in your solution.

  • Reduced Reaction Yield: If the compound has hydrolyzed, there is less active reagent available to participate in the desired reaction.

  • Side Reactions: The presence of water can facilitate unwanted side reactions, leading to the formation of impurities and byproducts.

  • Altered Physical Properties: For applications where this compound is used for its physical properties (e.g., as a corrosion inhibitor or surfactant), absorbed water can negatively affect its performance.[2]

Q4: What are the best practices for storing this compound to prevent moisture absorption?

A: Proper storage is the most critical step in managing hygroscopic issues.[10]

  • Airtight Containers: Always store this compound in a tightly sealed, airtight container.[10] For frequent use, consider transferring smaller, "working" amounts to separate, smaller containers to minimize exposure of the main stock.

  • Dry Environment: Store the container in a desiccator with an active desiccant (e.g., silica (B1680970) gel, calcium chloride) or in a controlled-humidity glove box.[11][12]

  • Inert Atmosphere: For long-term storage or highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can provide the best protection against both moisture and air.[13]

  • Temperature Control: Store in a cool, dry place away from direct sunlight and heat sources.[13]

Troubleshooting Guide

Problem: My this compound powder has caked and is difficult to handle.

Potential Cause Recommended Solution
Improper Storage: The container was not sealed properly or was stored in a humid environment.1. Assess the extent of the problem: If caking is minor, the material may be salvageable by drying. 2. Dry the material: Use a vacuum oven at a gentle temperature or store in a high-vacuum desiccator. (See Protocol 3). 3. Improve storage: Transfer the dried material to a new, clean, dry, and airtight container. Store this container inside a larger desiccator.[10][11]
Frequent Container Access: Repeatedly opening the main container introduces ambient moisture.1. Aliquot the material: Divide the bulk material into smaller, single-use or short-term-use quantities in separate, well-sealed vials. 2. Use a "working stock": Keep a smaller bottle for daily use and access the main stock container as infrequently as possible, preferably inside a glove box or dry room.

Problem: My reaction yields are inconsistent or lower than expected.

Potential Cause Recommended Solution
Reagent Degradation: The this compound may have partially hydrolyzed due to moisture absorption, reducing the amount of active reagent.[7]1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your reagent (See Protocol 2). 2. Adjust Stoichiometry: If the water content is known and not excessively high, you can adjust the mass of the reagent used to account for the water. 3. Use Fresh or Dried Reagent: For best results, use a new, unopened container of this compound or thoroughly dry the existing stock before use.
Solvent Contamination: Solvents used in the reaction may also contain unacceptable levels of water.1. Use Anhydrous Solvents: Employ freshly opened anhydrous solvents or dry your solvents using appropriate methods (e.g., molecular sieves, distillation) before use. 2. Check Solvent Water Content: Verify the water content of your solvents using Karl Fischer titration.

Quantitative Data

Table 1: Hygroscopicity of Diethanolamine (Proxy Data)

Relative Humidity (%) Water Absorption (% by weight) Classification
< 40% Low Slightly Hygroscopic
40% - 80% Moderate to High Hygroscopic

| > 80% | Very High | Very Hygroscopic / Deliquescent |

Note: This data is illustrative for a related hygroscopic compound. Diethanolamine is known to be deliquescent, meaning it can absorb enough moisture to dissolve.[4] this compound is also highly hygroscopic and requires similar handling precautions.[2][3]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound
  • Preparation: Before opening the container, move it to a low-humidity environment, such as a glove box or a fume hood with a dry air stream. Allow the container to equilibrate to the ambient temperature to prevent condensation.

  • Dispensing: Open the container for the shortest time possible. Use clean, dry spatulas and weighing vessels.

  • Weighing: Weigh the required amount of material quickly. If possible, perform the weighing inside a controlled humidity environment.

  • Sealing: Immediately and tightly reseal the main container after dispensing. Reinforce the seal with paraffin (B1166041) film for extra protection if needed.

  • Cleanup: Clean any spills immediately, as hygroscopic materials can become corrosive or sticky upon absorbing moisture.[6]

Protocol 2: Determination of Water Content using Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining water content in chemical samples.

  • Apparatus: Use a calibrated volumetric or coulometric Karl Fischer titrator. The coulometric method is preferred for samples with very low water content (<1000 ppm).[14]

  • Sample Preparation:

    • Work quickly in a low-humidity environment to prevent the sample from absorbing atmospheric moisture during preparation.

    • Accurately weigh a suitable amount of this compound and dissolve it in an appropriate anhydrous solvent (e.g., a mixture of methanol (B129727) and pyridine, or a specialized KF solvent).[15] Note: Borates can sometimes interfere with the KF reaction; if issues arise, using a KF oven to heat the sample and carry the evaporated water to the titration cell is the method of choice.[15]

  • Titration:

    • First, titrate the solvent to dryness (the "blank").

    • Inject the prepared sample solution into the titration cell.

    • Start the titration and record the volume of KF reagent used.

  • Calculation: The instrument's software will calculate the water content based on the amount of iodine consumed, typically reported as a percentage or in parts per million (ppm).

Protocol 3: Procedure for Drying (Desiccating) Hygroscopic Material
  • Preparation: Spread the caked or clumpy this compound in a thin layer in a clean, dry glass dish (e.g., a crystallization dish or watch glass).

  • Vacuum Desiccation:

    • Place the dish inside a vacuum desiccator containing a strong, fresh desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).

    • Apply a high vacuum and allow the material to dry for 24-48 hours.

  • Vacuum Oven (Optional):

    • For faster drying, place the dish in a vacuum oven.

    • Heat gently at a temperature well below the compound's melting or decomposition point.

    • Apply vacuum and heat for several hours.

  • Verification: After drying, re-test the water content using Karl Fischer titration to confirm that it has been reduced to an acceptable level.

  • Storage: Immediately transfer the dried material to a proper storage container as described in the FAQs.

Visualizations

Troubleshooting Workflow for Hygroscopic Issues

TroubleshootingWorkflow start Experiment Issue Observed (e.g., low yield, poor reproducibility) check_reagent Suspect Reagent Quality? start->check_reagent visual_inspect Visually Inspect Reagent: Is it caked, clumpy, or wet? check_reagent->visual_inspect is_caked Caked? visual_inspect->is_caked kf_titration Quantify Water Content (See Protocol 2) is_caked->kf_titration Yes is_caked->kf_titration No (but still suspect) dry_reagent Dry Reagent (See Protocol 3) dry_reagent->kf_titration Re-test after drying use_new Discard and Use New Reagent dry_reagent->use_new Cannot be dried is_water_high Water Content Acceptable? kf_titration->is_water_high is_water_high->dry_reagent No (High) adjust_mass Adjust Reagent Mass for Experiment is_water_high->adjust_mass Yes (Low) proceed Proceed with Experiment adjust_mass->proceed review_storage Review and Improve Storage Protocol (FAQ Q4) use_new->review_storage proceed->review_storage

Caption: A decision tree for troubleshooting experimental issues potentially caused by hygroscopic this compound.

Recommended Handling and Storage Workflow

HandlingWorkflow cluster_storage Secure Storage cluster_handling Controlled Handling storage_main Main Stock in Airtight Container desiccator Store in Desiccator or Glove Box prep 1. Equilibrate Container to Room Temperature desiccator->prep dispense 2. Dispense Quickly in Low-Humidity Environment prep->dispense reseal 3. Tightly Reseal Main Container Immediately dispense->reseal reseal->storage_main use 4. Use Weighed Sample in Experiment reseal->use receive Receive New Material receive->storage_main

References

optimizing reaction conditions for diethanolamine borate formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized protocols for the synthesis of diethanolamine (B148213) borate (B1201080).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming diethanolamine borate?

The formation of this compound is a condensation reaction, specifically an esterification, between diethanolamine and boric acid.[1] In this process, the hydroxyl groups of diethanolamine react with boric acid to form the borate ester, releasing water as a byproduct.[2]

Q2: What are the most critical parameters to control during the synthesis?

Successful synthesis hinges on three key parameters:

  • Stoichiometry: A precise 1:1 molar ratio of diethanolamine to boric acid is crucial for high purity and yield.[3]

  • Temperature: The reaction requires elevated temperatures, typically ranging from 120°C to 230°C, to proceed efficiently.[2][4]

  • Water Removal: Continuous and efficient removal of the water byproduct is necessary to drive the reaction equilibrium towards the product and prevent hydrolysis.[3][5]

Q3: What are the common methods for synthesizing this compound?

The most prevalent methods are:

  • Azeotropic Distillation: This involves using a solvent, such as toluene, to form a low-boiling azeotrope with water, which is then continuously removed from the reaction using a Dean-Stark apparatus.[5]

  • Solvent-Free Synthesis: This method involves heating the reactants together directly without a solvent.[4][5] While more environmentally friendly, it can present challenges in processing if the mixture solidifies.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experiment.

Q4: My final product yield is significantly low. What are the potential causes and solutions?

Low yields can typically be traced back to one of several factors:

  • Incomplete Water Removal: If water is not efficiently removed, the equilibrium will not favor product formation, and the reverse reaction (hydrolysis) can occur.[3][5]

    • Solution: When using a solvent-based method, employ an effective azeotropic distillation setup (e.g., Dean-Stark trap) and continue the reaction until the theoretical amount of water has been collected.[3]

  • Incorrect Molar Ratio: An improper stoichiometric ratio of reactants will result in an incomplete reaction and leave unreacted starting materials in the mixture.[6]

    • Solution: Ensure a precise 1:1 molar ratio of boric acid to diethanolamine.[3] While not always ideal, a slight excess of diethanolamine may be used to compensate for any that is lost with the water vapor during distillation.[2]

  • Suboptimal Reaction Temperature or Time: The reaction may not have proceeded to completion if the temperature was too low or the reaction time was too short.[3][6]

    • Solution: Maintain the reaction temperature within the optimal range of 120°C to 230°C.[2][4] For reflux conditions with toluene, a reaction time of approximately 2 hours is a good starting point.[3]

Q5: The final product is discolored (yellow to brown) instead of white. How can this be prevented?

Product discoloration is a common issue with clear causes:

  • Excess Diethanolamine: An excess of diethanolamine is a primary cause of a darkened or discolored final product.[3]

    • Solution: Adhere strictly to a 1:1 molar ratio of the reactants.[3]

  • High Reaction Temperature: Exceeding the recommended temperature range can lead to thermal degradation or carbonization of the organic components.[2][5]

    • Solution: Carefully control the reaction temperature, ensuring it does not exceed 230°C.[2]

Q6: The reaction mixture solidified into a hard, intractable mass. Why did this happen and what can be done?

Solidification of the reaction mixture is often a consequence of inefficient water removal, which can cause the product to crystallize or precipitate uncontrollably.[3] This traps impurities and makes processing difficult.[5]

  • Solution: Ensure vigorous and constant stirring throughout the reaction.[5] Consider using a two-liquid solvent system where one solvent dissolves the reactants and another dissolves both reactants and the product, helping to maintain a fluid mixture.[3][5]

Q7: The final product is a highly hygroscopic, glassy solid. Is this expected?

Yes, this is a known characteristic of the product. This compound is often described as a highly hygroscopic, vitreous (glassy) mass.[2]

  • Solution: After synthesis and purification, the product should be handled and stored in a dry, inert atmosphere (e.g., in a desiccator or glove box) to prevent moisture absorption.

Data Presentation

The following table summarizes the impact of key reaction parameters on the synthesis outcome.

ParameterOptimal ConditionEffect of Suboptimal ConditionPrimary Consequence(s)
Molar Ratio 1:1 (Boric Acid : Diethanolamine)[3]Excess Boric AcidContamination of final product[3]
Excess DiethanolamineDiscolored (dark) product[3]
Temperature 120°C - 230°C[2][4]Too Low (<120°C)Incomplete reaction, low yield[3]
Too High (>230°C)Carbonization, discolored product[2]
Water Removal Continuous and completeInefficient or incompleteReaction does not go to completion, low yield, mixture solidification[3][5]
Stirring Vigorous and constantInadequateLocal overheating, mixture solidification[5]

Experimental Protocols

Protocol 1: Synthesis via Azeotropic Distillation with Toluene

This method utilizes a water-carrying agent to efficiently remove the water byproduct.

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Reagent Preparation: In the flask, add boric acid (1.0 mol) and toluene. Begin stirring.

  • Reactant Addition: Slowly add diethanolamine (1.0 mol) to the stirred suspension.

  • Heating and Reflux: Gradually heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Water Removal: Continuously monitor the water collection. The reaction is complete when the theoretical amount of water (2.0 mol) has been collected and the water level in the trap no longer increases.[3]

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate or crystallize.

  • Purification: Collect the solid product by filtration. Wash the crystals with a cold, non-polar solvent like acetonitrile.[5]

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Protocol 2: Solvent-Free Synthesis

This method involves the direct reaction of the starting materials at high temperature.

  • Reagent Preparation: Add stoichiometric amounts of diethanolamine (1.0 mol, 105 parts by weight) and boric acid (1.0 mol, 62 parts by weight) to a reaction vessel equipped with a stirrer and an outlet for vapor.[2]

  • Heating: Gradually heat the mixture while stirring. The reactants will melt and begin to react.

  • Water Removal: As the temperature rises towards 230°C, water will be released in the form of steam.[2] Ensure the steam can safely exit the vessel. A small amount of diethanolamine may be entrained with the steam.[2]

  • Reaction Completion: The reaction is complete when steam evolution ceases. The resulting product is a viscous, vitreous mass.[2]

  • Product Isolation: Carefully cool the reaction vessel. The product will solidify into a hygroscopic, glassy solid.[2] Due to its nature, the product may be used directly as a melt or dissolved in a suitable solvent.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Reactants (1:1 Molar Ratio) B Assemble Apparatus (Flask, Stirrer, Dean-Stark) A->B 1. C Add Reagents & Solvent B->C 2. D Heat to Reflux C->D 3. E Monitor & Collect Water D->E 4. F Cool Reaction Mixture E->F 5. G Isolate Crude Product (Filtration) F->G 6. H Purify by Recrystallization G->H 7. I Dry Final Product (Under Vacuum) H->I 8. G Start Problem Encountered P1 Low Yield Start->P1 P2 Discolored Product Start->P2 P3 Solidified Mixture Start->P3 C1a Incomplete Water Removal P1->C1a C1b Incorrect Molar Ratio P1->C1b C1c Low Temp / Short Time P1->C1c C2a Excess Diethanolamine P2->C2a C2b Temperature Too High P2->C2b C3a Inefficient Water Removal P3->C3a S1a Ensure theoretical water is collected via azeotrope C1a->S1a S1b Use precise 1:1 ratio C1b->S1b S1c Increase temp (120-230°C) and/or reaction time C1c->S1c C2a->S1b S2b Control temp carefully (do not exceed 230°C) C2b->S2b S3a Ensure vigorous stirring; Use two-liquid solvent system C3a->S3a

References

troubleshooting poor performance of diethanolamine borate in corrosion tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal performance with diethanolamine (B148213) borate (B1201080) in corrosion tests.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during corrosion inhibition experiments with diethanolamine borate.

Question 1: Why is the corrosion inhibition efficiency of my this compound solution lower than expected?

Answer:

Several factors can contribute to lower-than-expected inhibition efficiency. Consider the following troubleshooting steps:

  • Concentration: The inhibition efficiency of diethanolamine is concentration-dependent.[1][2] Insufficient inhibitor concentration can lead to incomplete surface coverage and reduced protection. There is a critical concentration below which inhibitors lose their effectiveness.[3] Conversely, excessively high concentrations do not always translate to better performance and may be uneconomical.

  • pH of the Corrosive Medium: The pH of the solution plays a crucial role in the performance of this compound. The rate of corrosion of iron is generally independent of pH in the range of 4 to 10.[4] However, outside this range, the stability and effectiveness of the inhibitor can be significantly affected. For instance, in highly acidic environments, the inhibitor may degrade or have a higher dissolution rate. The corrosion resistance of carbon steel has been shown to increase with a higher pH in simulated cooling water.[5]

  • Temperature: The performance of diethanolamine-based inhibitors can decrease with rising temperatures.[1][2] Higher temperatures can accelerate both the corrosion process and the degradation of the inhibitor, reducing its effectiveness.

  • Presence of Contaminants: The presence of other chemical species in the corrosive medium can interfere with the inhibitor's ability to form a protective film on the metal surface. For example, diethanolamine solutions can become corrosive in the presence of CO2.[6]

  • Inhibitor Degradation: Diethanolamine and its derivatives can degrade over time, especially under harsh conditions. Degradation products may not possess the same inhibitive properties and, in some cases, can even be corrosive.[6][7] 3-(Hydroxyethyl)-2-oxazolidone, a major degradation product of diethanolamine, has been identified as being highly corrosive.[6]

Question 2: My this compound solution appears unstable or has formed precipitates. What could be the cause?

Answer:

Instability in your this compound solution can be due to:

  • pH Shifts: Significant changes in the solution's pH can affect the solubility and stability of the this compound complex.

  • Temperature Fluctuations: Extreme temperatures can lead to the degradation of the inhibitor, potentially causing precipitation of byproducts.

  • Interaction with Other Components: If your system contains other additives, they may react with the this compound, leading to precipitation. Always check for chemical compatibility between all components in your formulation.

  • Improper Preparation: The synthesis of this compound esters involves a condensation reaction between diethanolamine and boric acid, typically at elevated temperatures (around 120-230°C).[4] Improper reaction conditions can lead to an incomplete reaction or the formation of unstable byproducts.

Question 3: I am observing localized corrosion (pitting) despite using this compound. Why is this happening?

Answer:

Localized corrosion, such as pitting, can occur even in the presence of an inhibitor for several reasons:

  • Insufficient Inhibitor Concentration: Under-dosing of the inhibitor can result in incomplete formation of the protective film, leaving some areas of the metal surface exposed and susceptible to localized attack.[3]

  • Aggressive Ions: The presence of aggressive ions, such as chlorides, can break down the passive film formed by the inhibitor, leading to pitting corrosion.

  • Surface Contamination: If the metal surface is not properly cleaned before the experiment, contaminants can prevent the inhibitor from adsorbing uniformly, creating sites for localized corrosion.

  • Inhibitor Mechanism: Diethanolamine acts as a mixed-type inhibitor, meaning it suppresses both anodic and cathodic reactions.[1] However, if the balance of this inhibition is disrupted, for example by environmental factors, localized corrosion cells can still form.

Data Presentation

The following tables summarize quantitative data on the performance of diethanolamine and related compounds as corrosion inhibitors. Note that data for this compound specifically is limited in the public domain; therefore, data for diethanolamine is presented to provide a baseline understanding of its performance characteristics.

Table 1: Corrosion Inhibition Efficiency of Diethanolamine on Mild Steel in 0.5 M H₂SO₄ at 303 K

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)1125-
10⁻⁷50255.3
10⁻⁶38965.4
10⁻⁵28175.0
10⁻⁴18283.8
10⁻³12788.7
Data sourced from a galvanostatic polarization study.[1]

Table 2: Effect of Temperature on the Inhibition Efficiency of 10⁻³ M Diethanolamine on Mild Steel in 0.5 M H₂SO₄

Temperature (K)Inhibition Efficiency (IE%)
30388.7
31380.0
32372.5
33365.0
Data indicates a decrease in inhibition efficiency with increasing temperature.[2]

Experimental Protocols

Detailed methodologies for key corrosion testing techniques are provided below.

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current density (Icorr) and assess the inhibitive properties of a substance.

Objective: To evaluate the effect of this compound on the anodic and cathodic reactions of a metal in a corrosive environment.

Apparatus:

  • Potentiostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): The metal sample being tested (e.g., mild steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Test solution: Corrosive medium with and without the inhibitor.

Procedure:

  • Specimen Preparation: Prepare the working electrode by polishing the surface with successively finer grades of emery paper, followed by rinsing with distilled water and acetone, and then drying.[2]

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Apply a potential scan at a slow, constant rate (e.g., 0.5-1 mV/s) starting from a potential more negative than the OCP to a potential more positive than the OCP.[8]

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[1]

  • Inhibition Efficiency (IE%) Calculation: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100 Where Icorr_blank is the corrosion current density without the inhibitor and Icorr_inhibitor is the corrosion current density with the inhibitor.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

Objective: To characterize the protective film formed by this compound and evaluate its corrosion resistance.

Apparatus:

  • Potentiostat with a frequency response analyzer.

  • Electrochemical cell with a three-electrode setup (as described for potentiodynamic polarization).

  • Test solution.

Procedure:

  • Specimen Preparation and Cell Setup: Follow the same procedure as for potentiodynamic polarization.

  • OCP Stabilization: Allow the system to reach a steady OCP.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl).[9][10] An increase in Rp and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

Weight Loss (Gravimetric) Method (ASTM G31)

This is a simple and direct method to determine the average corrosion rate over a period of time.

Objective: To determine the corrosion rate of a metal in a specific environment with and without this compound.

Apparatus:

  • Test coupons of the metal being studied.

  • Beakers or flasks for immersion.

  • Thermostatically controlled water bath or oven.

  • Analytical balance.

  • Cleaning solutions for removing corrosion products.

Procedure:

  • Specimen Preparation: Clean and weigh the test coupons to a high precision.[11][12]

  • Immersion: Immerse the coupons in the corrosive solution, with and without the inhibitor, for a predetermined period (e.g., 24 hours to several days).[12] Ensure the ratio of solution volume to specimen surface area is adequate (at least 20:1).[12]

  • Cleaning: After the immersion period, remove the coupons, and clean them to remove all corrosion products without removing any of the base metal, according to ASTM G1 procedures.[13]

  • Final Weighing: Dry and re-weigh the coupons.

  • Corrosion Rate (CR) Calculation: CR (mm/year) = (K × W) / (A × T × D) Where:

    • K = a constant (8.76 × 10⁴)

    • W = mass loss in grams

    • A = area in cm²

    • T = time of exposure in hours

    • D = density of the metal in g/cm³[13]

  • Inhibition Efficiency (IE%) Calculation: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100 Where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in corrosion testing.

G cluster_troubleshooting Troubleshooting Workflow for Poor Performance start Poor Corrosion Inhibition Performance Observed check_conc Is Inhibitor Concentration Optimal? start->check_conc check_ph Is Solution pH within Optimal Range (4-10)? check_conc->check_ph Yes adjust_conc Adjust Concentration check_conc->adjust_conc No check_temp Is Temperature within Specified Limits? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_cont Are there Contaminants (e.g., CO2)? check_temp->check_cont Yes control_temp Control Temperature check_temp->control_temp No remove_cont Identify and Remove Contaminants check_cont->remove_cont Yes review_protocol Review Experimental Protocol and Inhibitor Stability check_cont->review_protocol No adjust_conc->review_protocol adjust_ph->review_protocol control_temp->review_protocol remove_cont->review_protocol

Caption: Troubleshooting workflow for poor this compound performance.

G cluster_mechanism Mechanism of Corrosion Inhibition by this compound inhibitor This compound in Solution adsorption Adsorption of Inhibitor Molecules onto Metal Surface inhibitor->adsorption metal Metal Surface metal->adsorption film Formation of a Protective Film adsorption->film anodic Suppression of Anodic Reaction (Metal Dissolution) film->anodic cathodic Suppression of Cathodic Reaction (e.g., Hydrogen Evolution) film->cathodic protection Corrosion Protection anodic->protection cathodic->protection

Caption: General mechanism of this compound corrosion inhibition.

G cluster_workflow General Experimental Workflow for Corrosion Inhibitor Testing prep Material & Solution Preparation testing Electrochemical Testing (Polarization, EIS) or Weight Loss Test prep->testing analysis Data Analysis & Surface Characterization testing->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: A typical workflow for corrosion inhibitor evaluation experiments.

References

Technical Support Center: Synthesis of Diethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethanolamine (B148213) borate (B1201080).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of diethanolamine borate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inefficient Water Removal: The presence of water can shift the reaction equilibrium back towards the reactants. 3. Incorrect Stoichiometry: A non-equimolar ratio of diethanolamine to boric acid. 4. Product Loss During Workup: Loss of product during filtration, washing, or purification steps.1. Increase the reaction time or moderately increase the temperature to ensure the reaction goes to completion. Monitor the reaction progress. 2. Utilize azeotropic distillation with a suitable solvent (e.g., toluene) and a Dean-Stark apparatus to effectively remove water as it forms. Ensure the theoretical amount of water is collected. 3. Use a precise 1:1 molar ratio of diethanolamine to boric acid.[1] 4. Optimize the purification process, for instance, by carefully selecting the recrystallization solvent and controlling the cooling rate.
Discolored Product (Yellow to Brown) 1. Excess Diethanolamine: Using an excess of diethanolamine can lead to discoloration.[1] 2. Thermal Degradation: High reaction temperatures or prolonged reaction times can cause the thermal degradation of diethanolamine.[2]1. Ensure a strict 1:1 molar ratio of reactants.[1] 2. Carefully control the reaction temperature and avoid overheating. Maintain a consistent and appropriate reaction temperature, for example, by heating gradually up to 230°C in a solvent-free reaction.
Solidification of Reaction Mixture 1. Inefficient Water Removal: Trapped water can lead to the formation of a hard, intractable mass.[1] 2. High Product Concentration: In solvent-free systems, the product may solidify upon formation.1. Ensure efficient and continuous removal of water throughout the reaction. 2. For solvent-based systems, ensure vigorous stirring. A two-liquid solvent system can also help maintain a more fluid reaction mixture.
Product Contaminated with Starting Materials 1. Incorrect Stoichiometry: An excess of either reactant will remain as an impurity.[2] 2. Incomplete Reaction: The reaction has not proceeded to completion.1. Use a precise 1:1 molar ratio of diethanolamine to boric acid.[1] 2. Increase the reaction time or temperature moderately. Monitor the reaction to confirm completion. Purify the product by washing or recrystallization.
Formation of Side Products 1. Incorrect Molar Ratio: An excess of boric acid can lead to the formation of other borate complexes.[2] 2. Presence of Water: Can lead to the formation of polymeric byproducts or hydrolysis of the desired ester.1. Strictly adhere to a 1:1 molar ratio of reactants.[2] 2. Ensure anhydrous or near-anhydrous reaction conditions through efficient water removal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of diethanolamine to boric acid?

A 1:1 molar ratio of diethanolamine to boric acid is critical for obtaining a high yield of pure this compound.[1] An excess of boric acid can lead to the formation of other borate complexes, while an excess of diethanolamine can cause the final product to be discolored.[1][2]

Q2: How can I effectively remove water during the synthesis?

Azeotropic distillation is a common and effective method for removing water, which is a byproduct of the esterification reaction.[2] This is typically achieved by using a solvent that forms an azeotrope with water, such as toluene (B28343), in conjunction with a Dean-Stark apparatus to continuously remove the water as it is formed, driving the reaction to completion.[2]

Q3: What are the common side reactions in this compound synthesis?

Common side reactions include the formation of alternative borate esters if the stoichiometry is incorrect, and the potential for polymerization, especially in the presence of water.[2] Additionally, thermal degradation of diethanolamine can occur at high temperatures, leading to impurities and discoloration.[2] Hydrolysis of the this compound ester back to the starting materials can also occur if water is not effectively removed.

Q4: What is the recommended reaction temperature?

In a solvent-free synthesis, the reactants can be gradually heated to a temperature of up to 230°C. It is important to control the temperature to avoid carbonization of the resulting ester.

Q5: How can I purify the final product?

Recrystallization is a common method for purifying crude this compound. A suitable solvent, such as acetonitrile, can be used. The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to induce the formation of pure crystals, which can then be collected by filtration.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from a method for preparing diethanolamine boric esters.

Materials:

  • Diethanolamine (1.0 mol, 105.14 g)

  • Boric Acid (1.0 mol, 61.83 g)

Procedure:

  • Combine stoichiometric amounts of diethanolamine and boric acid in a reaction vessel equipped for heating and distillation.

  • Gradually heat the mixture with stirring.

  • Continue heating up to 230°C. Water will be released as steam.

  • The reaction is complete when the theoretical amount of water has been evolved.

  • The molten product is allowed to cool and solidify.

Protocol 2: Azeotropic Synthesis of this compound (Adapted from Triethanolamine Borate Synthesis)

This protocol is an adaptation of a common method for synthesizing alkanolamine borates.

Materials:

  • Diethanolamine (1.0 mol)

  • Boric Acid (1.0 mol)

  • Toluene (as a water-carrying agent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add diethanolamine and toluene.

  • Stir the mixture and slowly add boric acid.

  • Heat the mixture to reflux.

  • Continuously remove the water-toluene azeotrope via the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected.[2]

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • The crude product can then be purified by recrystallization.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Diethanolamine and Boric Acid (1:1 molar ratio) Solvent 2. Add Toluene (for azeotropic method) Reactants->Solvent Heating 3. Heat to Reflux Solvent->Heating Water_Removal 4. Azeotropic Removal of Water (via Dean-Stark trap) Heating->Water_Removal Cooling 5. Cool Reaction Mixture Water_Removal->Cooling Solvent_Removal 6. Remove Toluene (under reduced pressure) Cooling->Solvent_Removal Recrystallization 7. Recrystallize from suitable solvent (e.g., Acetonitrile) Solvent_Removal->Recrystallization Isolation 8. Isolate Pure Product (Filtration and Drying) Recrystallization->Isolation

Caption: Experimental workflow for the azeotropic synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions Issue Observed Issue Low_Yield Low Yield Issue->Low_Yield Discolored_Product Discolored Product Issue->Discolored_Product Solidification Solidification Issue->Solidification Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Inefficient_H2O_Removal Inefficient H2O Removal Low_Yield->Inefficient_H2O_Removal Incorrect_Stoichiometry Incorrect Stoichiometry Low_Yield->Incorrect_Stoichiometry Discolored_Product->Incorrect_Stoichiometry Thermal_Degradation Thermal Degradation Discolored_Product->Thermal_Degradation Solidification->Inefficient_H2O_Removal Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Improve_H2O_Removal Improve H2O Removal Inefficient_H2O_Removal->Improve_H2O_Removal Check_Molar_Ratio Check 1:1 Molar Ratio Incorrect_Stoichiometry->Check_Molar_Ratio Control_Temperature Control Temperature Thermal_Degradation->Control_Temperature

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Enhancing the Solubility of Diethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of diethanolamine (B148213) borate (B1201080) in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is diethanolamine borate and what are its common applications in research?

A1: this compound is an organic compound formed from the reaction of diethanolamine and boric acid.[1] It typically appears as a colorless to yellow crystalline solid. Due to its properties as an emulsifier, surfactant, and buffer, it is utilized in various industrial products like detergents, cosmetics, and adhesives. In a research and drug development context, its components have been studied for their biological effects. For instance, diethanolamine has been identified as an activator of the Wnt signaling pathway.[2][3] Boron-containing compounds, in general, are of interest in drug discovery for their unique chemical properties that can be leveraged for enzyme inhibition and other therapeutic applications.[4]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is known to be soluble in water and various polar alcoholic solvents.[1][5] However, it is substantially insoluble in nonpolar solvents.[5] The solubility in aqueous solutions can also be influenced by temperature and the presence of other solutes.

Q3: Are there stability concerns I should be aware of when working with this compound solutions?

A3: Yes, the stability of this compound can be affected by factors such as pH and temperature. Similar to other alkanolamine borates, it can be susceptible to hydrolysis, especially under acidic conditions, which can break it down into diethanolamine and boric acid.[6] This degradation can lead to a decrease in the pH of the formulation.[6] Additionally, the diethanolamine component itself can undergo degradation, particularly at elevated temperatures and in the presence of oxygen.[7][8]

Q4: Can this compound be used in nonpolar formulations like oils or lubricants?

A4: While this compound has very low direct solubility in nonpolar solvents, it can be incorporated into such systems as a stable dispersion or emulsion.[9] This typically requires the use of formulation strategies such as co-solvents or surfactants to stabilize the this compound within the nonpolar matrix.[9]

Q5: How does diethanolamine, a component of this compound, affect biological signaling pathways?

A5: Diethanolamine has been shown to activate the Wnt signaling pathway.[2] This is thought to occur through its structural similarity to choline (B1196258), leading to competitive inhibition of choline metabolism and affecting methylation patterns of genes involved in the Wnt pathway.[3] This property is important to consider in any biological or pharmaceutical application.

Troubleshooting Guides

Issue 1: Precipitation is observed in my aqueous this compound solution.

  • Possible Cause 1: Concentration exceeds solubility limit at the current temperature.

    • Solution: Refer to the solubility data to ensure you are working within the solubility limits. If precipitation occurs upon cooling, it indicates supersaturation. You may need to gently heat the solution while stirring to redissolve the precipitate and maintain a temperature at which the desired concentration is stable.[10]

  • Possible Cause 2: Change in pH of the solution.

    • Solution: Hydrolysis of this compound can release boric acid, lowering the pH and potentially causing precipitation if the boric acid's solubility is exceeded.[6] Monitor the pH of your solution. If a decrease is observed, consider using a buffer system to maintain a stable pH.

  • Possible Cause 3: Interaction with other components in the formulation.

    • Solution: The addition of other reagents could be causing a chemical reaction or a common ion effect, leading to precipitation.[10] Review the compatibility of all excipients in your formulation.

Below is a troubleshooting workflow for addressing precipitation issues.

G start Precipitation Observed in Aqueous Solution check_concentration Is the concentration below the solubility limit at the working temperature? start->check_concentration check_ph Has the pH of the solution decreased? check_concentration->check_ph Yes heat_dissolve Gently heat and stir to redissolve. Consider reducing concentration. check_concentration->heat_dissolve No check_interactions Were other components added recently? check_ph->check_interactions No add_buffer Add a suitable buffer to stabilize the pH. check_ph->add_buffer Yes investigate_excipients Investigate excipient compatibility. Review order of addition. check_interactions->investigate_excipients Yes no_obvious_cause Re-evaluate formulation components and purity. check_interactions->no_obvious_cause No

Troubleshooting workflow for precipitation in aqueous solutions.

Issue 2: this compound will not dissolve in my nonpolar solvent.

  • Possible Cause: Inherent insolubility.

    • Solution: Direct dissolution is unlikely. The goal should be to create a stable dispersion.

      • Particle Size Reduction: Ensure the this compound is a fine powder to aid in dispersion.

      • High-Shear Mixing: Use high-shear mixing or sonication to break up agglomerates and evenly distribute the particles.[9]

      • Use a Co-solvent: Introduce a small amount of a polar solvent (like isopropanol) in which this compound is soluble. This "concentrate" can then be added to the nonpolar solvent under vigorous agitation to form a fine dispersion.[9] See Experimental Protocol 2 for a detailed method.

      • Employ a Surfactant: Use a surfactant with a low Hydrophile-Lipophile Balance (HLB) to help stabilize the dispersed particles.[9]

Issue 3: My formulation's pH is decreasing over time.

  • Possible Cause: Hydrolysis of this compound.

    • Solution:

      • Increase Buffer Capacity: Incorporate a buffer system to resist changes in pH.[6]

      • Optimize Storage Conditions: Store the formulation at a lower temperature to reduce the rate of hydrolysis.[6]

      • Review Excipients: Check for any acidic excipients that may be accelerating the degradation.[6]

Data Presentation

Table 1: Solubility of this compound and its Precursor, Diethanolamine

CompoundSolventTemperature (°C)SolubilityReference
This compoundWaterAmbientSoluble[1][5]
This compoundAlcohols (e.g., Ethanol)AmbientSoluble[5]
This compoundGlycols, PolyglycolsAmbientSoluble[5]
This compoundNonpolar Solvents (e.g., Hexane)AmbientSubstantially Insoluble[5]
DiethanolamineWater2550 mg/mL (clear solution)[11]
DiethanolamineBenzene254.2%[12]
DiethanolamineEther250.8%[12]
DiethanolamineCarbon Tetrachloride25<0.1%[12]
Diethanolaminen-Heptane25<0.1%[12]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization to Enhance Purity and Apparent Solubility

This protocol is for purifying crude this compound. A purer compound will have more consistent solubility properties.

  • Materials:

    • Crude this compound

    • Solvent (e.g., water or an alcohol-water mixture)

    • Heating mantle with magnetic stirrer

    • Erlenmeyer flask

    • Condenser (if using a volatile solvent)

    • Buchner funnel and filter paper

    • Vacuum flask

    • Ice bath

  • Procedure:

    • Place the crude this compound in the Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture while stirring until the this compound is completely dissolved.[1]

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.

    • Collect the purified crystals by vacuum filtration using the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Preparation of a this compound Dispersion in a Nonpolar Solvent using a Co-solvent

This protocol describes how to create a 1% (w/w) dispersion of this compound in a nonpolar solvent like toluene, using isopropanol (B130326) as a co-solvent.[9]

  • Materials:

    • This compound (fine powder)

    • Isopropanol

    • Toluene (or other nonpolar solvent)

    • Magnetic stirrer and stir bar (or high-shear mixer)

    • Beakers

    • Graduated cylinders or pipettes

  • Procedure:

    • Prepare the Concentrate:

      • Weigh 1 gram of this compound into a small beaker.

      • Add 5 mL of isopropanol to the beaker.

      • Stir until the this compound is fully dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary.

    • Prepare the Nonpolar Phase:

      • In a larger beaker, add 94 grams of toluene.

    • Create the Dispersion:

      • While vigorously stirring the toluene, slowly add the this compound concentrate dropwise.

      • Continue stirring for at least 15 minutes after all the concentrate has been added to ensure a fine, stable dispersion.

Protocol 3: Preparation of a Solid Dispersion of this compound by the Solvent Evaporation Method

This method can enhance the dissolution rate of this compound by dispersing it in a solid polymer matrix.

  • Materials:

    • This compound

    • A suitable water-soluble polymer (e.g., Poloxamer 407, PVP K30)

    • A common solvent in which both the compound and polymer are soluble (e.g., ethanol, methanol)

    • Rotary evaporator

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Determine the desired ratio of this compound to polymer (e.g., 1:2 w/w).

    • Dissolve the this compound and the polymer in the common solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A solid film or mass will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Pulverize the solid dispersion using a mortar and pestle.

    • Pass the resulting powder through a sieve to obtain a uniform particle size.

Mandatory Visualization

Diethanolamine and the Wnt Signaling Pathway

The following diagram illustrates the simplified canonical Wnt signaling pathway and indicates where diethanolamine is proposed to have an effect. Diethanolamine, through its influence on choline metabolism, can affect the methylation status of genes within this pathway, leading to its activation.[2][3]

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits LRP LRP5/6 Co-receptor Beta_Catenin_cytoplasm β-catenin Destruction_Complex->Beta_Catenin_cytoplasm Phosphorylates & Targets for Degradation Beta_Catenin_nucleus β-catenin Beta_Catenin_cytoplasm->Beta_Catenin_nucleus Accumulates and Translocates TCF_LEF TCF/LEF Beta_Catenin_nucleus->TCF_LEF Binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates DEA Diethanolamine Choline_Metabolism Inhibits Choline Metabolism DEA->Choline_Metabolism Methylation Alters Gene Methylation Choline_Metabolism->Methylation Wnt_Pathway_Activation Wnt Pathway Activation

Diethanolamine's proposed influence on the Wnt signaling pathway.

References

degradation pathways of diethanolamine borate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of diethanolamine (B148213) borate (B1201080) under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for diethanolamine borate under stress conditions?

A1: this compound is susceptible to degradation through several pathways, primarily affecting either the boronic ester linkage or the diethanolamine structure itself. The main degradation routes are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The boronic ester can hydrolyze to boric acid and diethanolamine. However, the intramolecular nitrogen-boron coordination in this compound provides significant stability against hydrolysis compared to simpler boronic esters.

  • Oxidative Degradation: The boronic ester moiety is vulnerable to oxidation, for instance by hydrogen peroxide. This typically leads to the cleavage of the carbon-boron bond, yielding boric acid and diethanolamine.[1][2][3][4] The diethanolamine component itself can also be oxidized, potentially leading to various degradation products.

  • Photolytic Degradation: Alkanolamines, like diethanolamine, can be degraded by UV radiation, often through reactions with photochemically generated hydroxyl radicals.[5][6] This can lead to the breakdown of the ethanol (B145695) side chains.

Q2: My this compound sample shows signs of degradation upon storage. What are the most likely causes?

A2: If not stored under inert and dry conditions, the most likely cause is a combination of hydrolysis due to atmospheric moisture and slow oxidation. The presence of light can accelerate degradation through photolytic pathways.

Q3: What are the expected degradation products I should be looking for?

A3: Based on the degradation pathways, the primary expected degradation products are:

  • Boric Acid
  • Diethanolamine
  • Further degradation products of diethanolamine from oxidation or photolysis, which could include smaller amines and aldehydes.

Q4: Which analytical techniques are best suited for studying the degradation of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating this compound from its degradation products. Due to the polar nature of the compound and its degradants, techniques like Reversed-Phase HPLC with a suitable ion-pairing agent, or Hydrophilic Interaction Liquid Chromatography (HILIC) would be appropriate.
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile degradation products. Derivatization of non-volatile compounds like boric acid (e.g., with triethanolamine) may be necessary to facilitate analysis.[7][8][9]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly powerful for observing the boron center and can distinguish between the tetracoordinate boronate ester and the trigonal boric acid.[10][11][12][13][14] ¹H NMR can be used to monitor the disappearance of the parent compound and the appearance of diethanolamine.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing for this compound - Secondary interactions with residual silanols on the column packing.- Chelation with metal ions in the stationary phase.- Use a high-purity, end-capped silica (B1680970) column.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%).- Lower the mobile phase pH to suppress silanol (B1196071) ionization.
Poor Retention of this compound - Inappropriate column chemistry for a polar analyte.- Switch to a HILIC column.- Use a reversed-phase column with an ion-pairing reagent (e.g., trifluoroacetic acid).
Appearance of a New Peak Corresponding to Boric Acid - On-column hydrolysis of this compound.- Ensure the mobile phase is not too acidic, which can promote hydrolysis.- Operate at a lower column temperature.
Variable Retention Times - Mobile phase composition issues.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Flush the column with a strong solvent to remove contaminants.- If the problem persists, replace the column.
No Peaks Detected - The compound may not have a strong UV chromophore.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

For more general HPLC troubleshooting, refer to established guides.[15][16][17][18]

GC-MS Analysis Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
No Peak for Boric Acid - Boric acid is non-volatile.- Derivatize the sample to form a volatile borate ester (e.g., with triethanolamine (B1662121) or a silating agent).[7][8][9]
Poor Peak Shape for Diethanolamine - The polar amine interacts with active sites in the GC system.- Use a column specifically designed for amine analysis.- Derivatize the amine groups to reduce polarity.
Carryover in Subsequent Injections - Adsorption of polar analytes in the injector or column.- Use a deactivated inlet liner.- Perform a bake-out of the column after each run.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically on the degradation kinetics of this compound. Researchers are encouraged to generate this data under their specific experimental conditions. The following table provides a template for presenting such data.

Table 1: Degradation of this compound under Forced Degradation Conditions (Example Template)

Stress ConditionDurationTemperature (°C)% Degradation of this compoundMajor Degradation Products Identified% Area of Major Degradants
Hydrolytic
0.1 M HCl24 h60Diethanolamine, Boric Acid
0.1 M NaOH24 h60Diethanolamine, Boric Acid
Water72 h80Diethanolamine, Boric Acid
Oxidative
3% H₂O₂24 h25Diethanolamine, Boric Acid
Photolytic
UV Light (254 nm)48 h25Diethanolamine, other unidentified peaks
Thermal
Dry Heat7 days105Minor degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.[19]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute to a suitable concentration for analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 7 days. Dissolve a known amount of the stressed solid in the solvent for analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: HILIC column (e.g., silica-based with amide or diol functional groups), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 60% B

    • 15-18 min: 60% B

    • 18-20 min: 60% to 95% B

    • 20-25 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). If using UV, monitor at a low wavelength (e.g., 200-210 nm), though sensitivity may be low.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition (95:5 Acetonitrile:Water).

Protocol 3: GC-MS Analysis with Derivatization

This protocol is for the identification of boric acid after degradation.

  • Sample Preparation: Take a known volume of the degraded sample solution and evaporate to dryness under a stream of nitrogen.

  • Derivatization: To the dry residue, add 2.4 mg of triethanolamine and 0.5 mL of acetonitrile. Heat the mixture at 50°C for 1 hour to form the volatile triethanolamine borate.[8]

  • Analysis:

    • GC Column: HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode and scan from m/z 40 to 400.

Visualizations

G cluster_stress Stress Conditions cluster_compound Parent Compound cluster_products Primary Degradation Products cluster_secondary_products Secondary Degradation Products Acid_Base Acid/Base (Hydrolysis) DEAB This compound Acid_Base->DEAB Oxidation Oxidation (e.g., H₂O₂) Oxidation->DEAB Light Photolytic (UV Light) Light->DEAB DEA Diethanolamine Light->DEA DEAB->DEA C-B Bond Cleavage Boric_Acid Boric Acid DEAB->Boric_Acid C-B Bond Cleavage Further_Deg Further Degradation (e.g., smaller amines, aldehydes) DEA->Further_Deg

Caption: Logical relationship of this compound degradation pathways.

G cluster_workflow Analytical Workflow for Degradation Studies cluster_analysis Analysis Start Start: This compound Sample Forced_Deg Forced Degradation (Acid, Base, H₂O₂, UV, Heat) Start->Forced_Deg Sample_Prep Sample Preparation (Neutralization, Dilution, Derivatization) Forced_Deg->Sample_Prep HPLC HPLC-CAD/ELSD (Quantification of Parent & Degradants) Sample_Prep->HPLC GCMS GC-MS (Identification of Volatile Degradants) Sample_Prep->GCMS NMR ¹¹B and ¹H NMR (Structural Confirmation) Sample_Prep->NMR Data_Analysis Data Analysis (Identify Pathways, Calculate % Degradation) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for analyzing this compound degradation.

References

Technical Support Center: Purification of Diethanolamine Borate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of diethanolamine (B148213) (DEA) borate (B1201080) adducts.

Frequently Asked Questions (FAQs)

Q1: What are diethanolamine (DEA) borate adducts and why are they formed?

A1: Diethanolamine borate adducts, also known as DABO boronates, are stable, often crystalline complexes formed between a boronic acid or its ester and diethanolamine.[1][2] They are typically formed for two main reasons:

  • Stabilization: Boronic acids can be unstable, prone to dehydration to form cyclic boroxine (B1236090) trimers, which can complicate reaction stoichiometry and reproducibility.[2] Converting them to DEA adducts provides air- and water-stable solids that are easy to handle, store for extended periods, and accurately weigh for subsequent reactions.[2]

  • Purification: The formation of the DEA adduct is a powerful purification technique in itself. These adducts are often poorly soluble in common organic solvents and will precipitate from the reaction mixture, leaving many impurities behind in the solution.[1][2][3]

Q2: What are the common impurities found with crude this compound adducts?

A2: Common impurities can originate from the preceding reaction steps or the adduct formation itself. These may include:

  • Unreacted Starting Materials: Such as the boronic ester (e.g., pinacol (B44631) ester) that was used to generate the boronic acid.[1]

  • Reaction By-products: Compounds generated during the synthesis of the parent boronic acid.

  • Excess Diethanolamine: If too much reagent was used during the adduct formation.

  • Solvents: Residual solvents from the reaction or precipitation steps.

  • Degradation Products: Boric acid or boroxines formed from the decomposition of the parent boronic acid prior to adduct formation.[2]

Q3: What is the most direct method for purifying a DEA borate adduct?

A3: The most common and direct method is recrystallization . Since DEA adducts are often crystalline solids, this technique can significantly improve purity. The crude, precipitated adduct is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[4]

Q4: When should I consider using column chromatography?

A4: Column chromatography is a secondary option if recrystallization fails to remove a persistent impurity, especially one with similar crystallinity and solubility to the DEA adduct. However, it presents challenges:

  • Adduct Instability: The adduct may hydrolyze back to the more polar boronic acid on acidic silica (B1680970) gel, leading to streaking and poor recovery.[3]

  • Alternative Stationary Phases: Using neutral alumina (B75360) or boric acid-impregnated silica gel can suppress decomposition and improve separation.[3][5]

Q5: How is the pure boronic acid recovered from the DEA adduct?

A5: The purified DEA adduct is typically hydrolyzed to release the free boronic acid. This is achieved by suspending the adduct in a biphasic mixture of an organic solvent (like diethyl ether or ethyl acetate) and a dilute aqueous acid (e.g., 1M HCl).[3][5] After vigorous stirring, the purified boronic acid moves into the organic layer, which can then be separated, washed, dried, and concentrated.

Troubleshooting Guide

This guide addresses specific issues encountered during the purification of DEA borate adducts.

Problem Potential Cause Suggested Solution
Low or No Precipitation of DEA Adduct 1. The adduct is soluble in the chosen solvent. 2. The concentration of the adduct is too low. 3. The product is an oil rather than a solid.1. Add a non-polar "anti-solvent" (e.g., hexanes) to the reaction mixture to induce precipitation. 2. Concentrate the reaction mixture by removing some of the solvent. 3. If an oil forms, attempt to triturate it with a solvent in which the impurities are soluble but the oil is not (e.g., cold diethyl ether or hexanes).[3]
Product is Sticky or Oily After Filtration 1. Incomplete removal of solvent. 2. Presence of impurities that lower the melting point. 3. Excess diethanolamine.1. Wash the filtered solid thoroughly with a cold, non-polar solvent (e.g., hexanes) and dry under high vacuum. 2. Proceed with recrystallization to remove impurities. 3. A wash with a very dilute acid might remove excess DEA, but risks hydrolyzing the adduct. Recrystallization is a safer first step.
Low Recovery After Recrystallization 1. Too much solvent was used. 2. The adduct has some solubility in the cold solvent. 3. The cooling process was too rapid, trapping the product in the solution.1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[6] 2. After cooling to room temperature, place the flask in an ice bath or refrigerate to maximize crystal formation. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impurity Co-crystallizes with the Product The impurity has very similar physical properties to the desired adduct.1. Try a different solvent system for recrystallization. 2. If recrystallization fails, consider column chromatography, preferably on neutral alumina to avoid decomposition.[3] 3. As a last resort, hydrolyze the impure adduct back to the boronic acid and attempt to purify the acid before re-forming the adduct.

Experimental Protocols

Protocol 1: Formation and Isolation of this compound Adduct

This protocol describes the conversion of a crude boronic acid or ester into its DEA adduct for purification.

  • Dissolution: Dissolve the crude boronic acid or boronate ester in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in an Erlenmeyer flask.

  • Addition of DEA: Add 1.0 to 1.2 equivalents of diethanolamine to the solution while stirring at room temperature.[3]

  • Precipitation: Continue stirring. The DEA adduct will often begin to precipitate as a crystalline white solid.[1][3] The process can take from a few minutes to several hours. If no solid forms, slowly add a non-polar co-solvent like hexanes until the solution becomes cloudy, then allow it to stand.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid on the filter with a small amount of cold solvent (the same one used for the reaction) or an anti-solvent like hexanes to remove soluble impurities.

  • Drying: Dry the purified adduct under high vacuum to remove all residual solvent.

Protocol 2: Recrystallization of this compound Adduct

This procedure is for purifying the isolated crude adduct.

  • Solvent Selection: Choose a "good" solvent in which the adduct is soluble when hot but poorly soluble when cold. Ethanol or isopropanol (B130326) are common starting points. A mixed-solvent system (e.g., ethanol/water or dichloromethane/hexanes) can also be effective.[4][6][7]

  • Dissolution: Place the crude adduct in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture (e.g., in a hot water bath) until the solid dissolves completely.[6]

  • Induce Saturation: If using a mixed-solvent system, add the "bad" solvent (in which the adduct is insoluble) dropwise to the hot solution until a persistent cloudiness appears.[6] Add a drop or two of the "good" solvent to redissolve the precipitate and achieve a saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Visual Workflow

The following diagram illustrates the general workflow and decision-making process for the purification of a crude product via its this compound adduct.

G cluster_0 cluster_1 cluster_2 cluster_3 A Crude Boronic Acid or Ester Product B Add Diethanolamine (1.1 eq) in Dichloromethane or Ether A->B C Stir at Room Temperature B->C D Precipitate Forms? C->D E Filter and Wash Solid with Cold Solvent D->E Yes H Concentrate Solution & Add Anti-Solvent (Hexanes) D->H No F Analyze Purity (e.g., NMR) E->F G Is Product Pure? F->G I Purified DEA Adduct G->I Yes J Recrystallize Adduct G->J No H->E J->F

Caption: Workflow for the formation and purification of DEA borate adducts.

References

preventing the formation of byproducts in diethanolamine borate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to prevent the formation of byproducts during the synthesis of diethanolamine (B148213) borate (B1201080).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may be encountered during the synthesis of diethanolamine borate, focusing on the prevention of byproduct formation.

Issue 1: Low Product Yield

A lower than expected yield of this compound can be attributed to several factors, primarily incomplete reaction or loss of product during workup.

Potential Cause Recommended Solution
Incomplete Water Removal: The esterification reaction between diethanolamine and boric acid produces water. If not effectively removed, the equilibrium can shift back towards the reactants, hindering product formation.Employ azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to continuously remove water as it forms. Ensure the reaction proceeds until the theoretical amount of water is collected.
Incorrect Molar Ratio of Reactants: An improper stoichiometric ratio of diethanolamine to boric acid can lead to an incomplete reaction.A precise 1:1 molar ratio of diethanolamine to boric acid is critical for maximizing the yield of the desired product.
Suboptimal Reaction Temperature: The reaction temperature affects the rate of reaction and the efficiency of water removal.Heating the reaction mixture to a temperature range of 120°C to 230°C is generally effective. For solvent-based synthesis using toluene, reflux conditions are appropriate.[1]
Insufficient Reaction Time: A reaction time that is too short will result in an incomplete conversion of reactants to product.A reaction time of approximately 2 hours under reflux is often recommended for optimal yield when using a solvent system.

Issue 2: Product Discoloration (Yellow to Brown)

The appearance of a colored product is typically indicative of impurities, often arising from the degradation of starting materials or the use of incorrect reactant ratios.

Potential Cause Recommended Solution
Excess Diethanolamine: Using an excess of diethanolamine is a common cause of product discoloration.Maintain a strict 1:1 molar ratio between diethanolamine and boric acid.
High Reaction Temperatures: Diethanolamine can undergo thermal degradation at elevated temperatures, leading to the formation of colored byproducts.[2]Carefully control the reaction temperature and avoid localized overheating. A maximum temperature of 230°C is recommended to prevent carbonization.[1]
Impurities in Starting Materials: The purity of the initial reactants can impact the color of the final product.Use high-purity diethanolamine and boric acid for the synthesis.

Issue 3: Presence of Byproducts in the Final Product

The formation of byproducts is a key challenge in achieving high-purity this compound. These can arise from incorrect stoichiometry or side reactions.

Potential Byproduct Cause Prevention and Removal
Unreacted Starting Materials Incomplete reaction due to insufficient time, temperature, or water removal. Incorrect stoichiometry.Ensure complete reaction by optimizing reaction conditions. Use a 1:1 molar ratio of reactants. Purify the product by recrystallization from a suitable solvent like acetonitrile.
Polymeric Borate Esters While diethanolamine is difunctional and boric acid is trifunctional, the formation of the stable five-membered ring structure of this compound is favored. However, under certain conditions, polymerization could occur.Precise control of reaction conditions, particularly the 1:1 molar ratio, helps to favor the formation of the monomeric product.
Other Borate Complexes An excess of boric acid can lead to the formation of different borate complexes.Strictly adhere to a 1:1 molar ratio of diethanolamine to boric acid.
Diethanolamine Degradation Products Thermal or oxidative degradation of diethanolamine can occur at high temperatures.Maintain the reaction temperature below 230°C and consider conducting the reaction under an inert atmosphere if oxidative degradation is a concern.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: The synthesis is an esterification reaction between diethanolamine and boric acid. The reaction involves the formation of B-O-C bonds with the elimination of water molecules. The reaction is driven to completion by the removal of water.

Q2: How critical is the molar ratio of reactants for the purity of this compound?

A2: The molar ratio is extremely critical. A 1:1 molar ratio of diethanolamine to boric acid is optimal for achieving high purity and yield. An excess of boric acid can lead to the formation of other borate ester byproducts, while an excess of diethanolamine can cause discoloration of the final product.

Q3: What is the role of the solvent in preventing byproduct formation?

A3: In solvent-based synthesis, the solvent plays a crucial role in heat transfer and, most importantly, in the removal of water. Solvents that form an azeotrope with water, such as toluene, are used in conjunction with a Dean-Stark apparatus to effectively remove water and drive the reaction towards the desired product, thus minimizing the presence of unreacted starting materials.

Q4: How can I confirm the purity of my synthesized this compound and identify potential byproducts?

A4: Several analytical techniques can be employed:

  • ¹¹B NMR Spectroscopy: This is a powerful tool for identifying boron-containing species. This compound will have a characteristic chemical shift, and unreacted boric acid and other borate byproducts will appear at different chemical shifts.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with a Charged Aerosol Detector (CAD) or after derivatization, can be used to separate and quantify this compound from unreacted diethanolamine and other non-boron containing impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to analyze for volatile impurities or degradation products.

Q5: What is the best method for purifying crude this compound?

A5: Recrystallization is a common and effective method for purifying this compound. Acetonitrile is often a suitable solvent for this purpose. The crude product is dissolved in a minimal amount of hot solvent, and the solution is then cooled to allow the purified this compound to crystallize.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and analytical data relevant to the synthesis of alkanolamine borates. While some data is for the closely related triethanolamine (B1662121) borate, the general principles are applicable to this compound synthesis.

Table 1: Effect of Reaction Conditions on Alkanolamine Borate Yield

AlkanolamineSolventReactant Ratio (Amine:Boric Acid)Reaction Temperature (°C)Reaction Time (h)Yield (%)
TriethanolamineToluene1:1Reflux2~82
Triethanolaminen-Butanol/Naphtha1:1120 - 131Not SpecifiedHigh
DiethanolamineNone1:1up to 230Not SpecifiedNear Theoretical

Table 2: ¹¹B NMR Chemical Shifts for Product and Potential Impurities

CompoundBoron CoordinationTypical ¹¹B Chemical Shift (ppm) vs BF₃·OEt₂
This compound (expected)4-5 to -15
Boric Acid3+18 to +20
Other Borate Esters3+16 to +23

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This method is based on the direct reaction of the starting materials at elevated temperatures.[1]

Materials:

  • Diethanolamine (1.0 mol)

  • Boric Acid (1.0 mol)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a condenser for water removal, add diethanolamine and boric acid in a 1:1 molar ratio.

  • Gradually heat the mixture with stirring. The reaction is endothermic and will begin as the reactants melt and mix.

  • Continue heating to a temperature range of 120°C to 230°C. Water will be evolved as steam.

  • Maintain the temperature until the evolution of water ceases, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature. The this compound will solidify.

  • The crude product can be purified by recrystallization from acetonitrile.

Protocol 2: Analysis of Boron-Containing Species by ¹¹B NMR Spectroscopy

Procedure:

  • Prepare a sample of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire the ¹¹B NMR spectrum.

  • The main product, this compound, is expected to show a characteristic chemical shift for a tetracoordinated boron atom (typically between -5 and -15 ppm).

  • Compare the obtained spectrum with reference data to identify potential boron-containing impurities. Unreacted boric acid will have a distinct chemical shift in the range of +18 to +20 ppm. Other tricoordinated borate esters will also appear in a different region of the spectrum.[2]

Visualizations

Synthesis_Pathway DEA Diethanolamine HN(CH₂CH₂OH)₂ Product This compound DEA->Product + BoricAcid Boric Acid B(OH)₃ BoricAcid->Product Water Water 2H₂O Product->Water -

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Synthesis Complete check_purity Analyze Product Purity (e.g., NMR, HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure pure Product is Pure is_pure->pure Yes impure Impurities Detected is_pure->impure No identify_impurity Identify Impurity Type impure->identify_impurity unreacted_sm Unreacted Starting Materials identify_impurity->unreacted_sm discoloration Discoloration identify_impurity->discoloration other_byproducts Other Byproducts identify_impurity->other_byproducts action_sm Optimize Reaction: - Check 1:1 Molar Ratio - Ensure Complete Water Removal - Adjust Time/Temperature unreacted_sm->action_sm action_discoloration Check for Excess DEA Lower Reaction Temperature discoloration->action_discoloration action_byproducts Verify 1:1 Molar Ratio Purify via Recrystallization other_byproducts->action_byproducts

Caption: Troubleshooting workflow for identifying and addressing impurities.

References

Validation & Comparative

A Comparative Analysis of Diethanolamine Borate and Triethanolamine Borate as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the field of materials science and chemical engineering, the selection of an appropriate corrosion inhibitor is paramount for extending the lifespan and ensuring the integrity of metallic components. Among the various classes of organic corrosion inhibitors, alkanolamine borates have garnered significant attention due to their effectiveness in aqueous and multi-metal systems. This guide provides an objective comparison of the performance of two prominent alkanolamine borates: diethanolamine (B148213) (DEA) borate (B1201080) and triethanolamine (B1662121) (TEA) borate, supported by available experimental data.

Performance Data: A Quantitative Comparison

The efficacy of a corrosion inhibitor is primarily assessed through quantitative measures of corrosion rate reduction and inhibition efficiency. The following tables summarize key performance indicators for both diethanolamine and triethanolamine-based inhibitors from distinct research studies.

Table 1: Corrosion Inhibition Performance of Diethanolamine on Mild Steel in 0.5 M H₂SO₄ at 303 K [1]

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)1125-
10⁻⁷50255.3
10⁻⁶38965.4
10⁻⁵28175.0
10⁻⁴18283.8
10⁻³12788.7

Data sourced from a galvanostatic polarization study.[1]

Table 2: Corrosion Inhibition Performance of Triethanolamine Borate (TEA-B) on Hot-Rolled Mild Steel in Industrial Laminar Cooling Water (0.06 wt% NaCl) [2]

Inhibitor Concentration (wt%)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
00.125-
10.04266.4
30.02183.2
50.01588.0

Data derived from immersion experiments and electrochemical tests.[2]

A patent for boric esters of diethanolamine suggests high efficiency, claiming that a 0.8% to 1% by weight aqueous solution provides anti-rust action equivalent to a 3% to 4% by weight sodium nitrite (B80452) solution, a well-established corrosion inhibitor.[3] However, this is a comparative claim rather than a direct measurement of inhibition efficiency under specified corrosive conditions.

Mechanisms of Corrosion Inhibition

Both diethanolamine borate and triethanolamine borate function primarily by forming a protective film on the metal surface, which acts as a barrier to the corrosive environment. The mechanism of this film formation involves the adsorption of the inhibitor molecules onto the metal.

This compound: The diethanolamine molecule possesses lone pairs of electrons on its nitrogen and oxygen atoms, which facilitate its adsorption onto the metal surface.[1] Studies on diethanolamine indicate that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1] The adsorption of diethanolamine on mild steel in an acidic medium has been found to follow the Frumkin's adsorption isotherm.[1]

Triethanolamine Borate: Triethanolamine also functions as a mixed-type inhibitor.[1] When reacted with boric acid to form triethanolamine borate, the resulting compound benefits from the combined protective actions of the amine and borate components. The triethanolamine moiety adsorbs onto the metal surface, while the borate can contribute to the formation of a passive film.[1] Research on triethanolamine borate has shown that the corrosion inhibition mechanism is associated with the chemical adsorption of BO3 functional groups onto the surface iron atoms.[2] This action suppresses chloride ion-induced metal dissolution and the formation of iron oxides and hydroxides.[2]

The general mechanism of action for these alkanolamine borates can be visualized as a multi-step process.

cluster_solution Aqueous Solution cluster_interface Metal-Solution Interface cluster_metal Metal Surface Inhibitor Alkanolamine Borate (DEA-B or TEA-B) Adsorption Adsorption of Inhibitor Molecules Inhibitor->Adsorption Diffusion Film_Formation Protective Film Formation Adsorption->Film_Formation Barrier Creation Metal Ferrous Metal Film_Formation->Metal Inhibition of Anodic & Cathodic Reactions

General corrosion inhibition mechanism of alkanolamine borates.

Experimental Protocols

To ensure the validity and reproducibility of the presented data, it is crucial to understand the methodologies employed in the cited studies.

Potentiodynamic Polarization: This electrochemical technique is a cornerstone in corrosion inhibitor evaluation.[1] It involves polarizing the working electrode (the metal sample) from its corrosion potential (Ecorr) in both the anodic and cathodic directions. The resulting plot of potential versus the logarithm of current density (Tafel plot) provides key parameters such as the corrosion current density (Icorr), which is directly proportional to the corrosion rate. The inhibition efficiency (IE%) is then calculated using the following formula:

IE% = [ (Icorr(blank) - Icorr(inhibitor) ) / Icorr(blank) ] x 100

Where:

  • Icorr(blank) is the corrosion current density in the absence of the inhibitor.

  • Icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

Start Prepare Electrochemical Cell (Working, Reference, Counter Electrodes) Immersion Immerse Working Electrode in Corrosive Medium (with/without inhibitor) Start->Immersion Stabilization Allow Open Circuit Potential to Stabilize Immersion->Stabilization Polarization Apply Potential Scan (e.g., -250 mV to +250 mV vs. Ecorr) Stabilization->Polarization Data_Acquisition Record Current Density vs. Potential Polarization->Data_Acquisition Analysis Plot Tafel Curves and Determine Icorr Data_Acquisition->Analysis Calculation Calculate Inhibition Efficiency (IE%) Analysis->Calculation End Results Calculation->End

Workflow for Potentiodynamic Polarization experiments.

Weight Loss Method: This is a traditional and straightforward method for determining corrosion rates.[4][5] It involves immersing a pre-weighed metal coupon into the corrosive environment for a specified duration. After the exposure period, the coupon is removed, cleaned to remove corrosion products, and re-weighed. The weight loss is then used to calculate the average corrosion rate.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film.[6][7] It involves applying a small amplitude AC signal over a range of frequencies to the electrochemical cell and measuring the impedance response. The data is often presented as Nyquist or Bode plots and can be fitted to equivalent electrical circuit models to extract parameters related to charge transfer resistance and film capacitance.

Conclusion

Based on the available, albeit not directly comparable, data, both this compound and triethanolamine borate demonstrate significant corrosion inhibition properties for ferrous metals. Diethanolamine has shown high efficiency (up to 88.7%) in acidic environments, while triethanolamine borate has proven effective (up to 88%) in an industrial water environment containing chlorides.

The choice between this compound and triethanolamine borate will likely depend on the specific application, including the type of metal, the nature of the corrosive environment (pH, presence of specific ions like chlorides), operating temperature, and environmental regulations. Triethanolamine is noted to be less prone to the formation of nitrosamines compared to diethanolamine, which could be a critical factor in certain formulations.[8]

For a definitive selection, it is highly recommended that researchers conduct comparative studies under their specific operating conditions to determine the most effective inhibitor for their system. The experimental protocols outlined in this guide provide a foundation for such evaluations.

References

A Comparative Analysis of Diethanolamine Borate and Other Boronic Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate boronic acid surrogates is a critical decision influencing synthetic efficiency, compound stability, and the overall success of research endeavors. This guide provides a comprehensive comparative analysis of diethanolamine (B148213) borate (B1201080) and other common boronic esters, with a focus on their performance in key applications, supported by experimental data and detailed protocols.

Boronic acids are invaluable reagents in modern organic synthesis, renowned for their versatility in cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. However, their inherent instability, including a propensity for dehydration to form boroxines and susceptibility to degradation, often necessitates their conversion into more robust boronic esters. Diethanolamine borates, also known as DABO boronates, have emerged as a stable and easy-to-handle class of boronic esters. This guide will objectively compare their performance characteristics against other widely used alternatives, namely pinacol (B44631) esters and trifluoroborates.

Performance Comparison: Hydrolytic Stability

The stability of boronic esters to hydrolysis is a crucial parameter, impacting their storage, handling, and compatibility with various reaction conditions. The intramolecular dative bond between the nitrogen and boron atoms in diethanolamine borates confers significant stability.

A comparative study of the hydrolytic stability of phenylboronic acid protected with diethanolamine (DEAB) and diisopropanolamine (B56660) (DIPAB) was conducted by monitoring their hydrolysis in a solution of DMSO-d₆ and 50% D₂O at 25°C using ¹H NMR spectroscopy. The results, summarized in the table below, indicate that the diisopropanolamine derivative exhibits greater hydrolytic stability.

Boronic Ester DerivativeHydrolysis Equilibrium Constant (K_hyd)Analytical Method
Diethanolamine Phenylboronate (DEAB)0.44¹H NMR
Diisopropanolamine Phenylboronate (DIPAB)0.04¹H NMR

Experimental Protocol: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy

  • Sample Preparation: A known quantity of the boronic ester is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube to a specific concentration.

  • Initiation of Hydrolysis: A precise volume of deuterium (B1214612) oxide (D₂O) is added to the NMR tube to initiate the hydrolysis reaction.

  • Data Acquisition: ¹H NMR spectra are acquired at regular time intervals, starting immediately after the addition of D₂O.

  • Analysis: The spectra are analyzed to monitor the disappearance of characteristic proton signals of the starting boronic ester and the appearance of new signals corresponding to the hydrolyzed boronic acid and the diol.

  • Calculation of K_hyd: The equilibrium constant for hydrolysis (K_hyd) is calculated from the concentrations of the boronic ester, boronic acid, and diol at equilibrium, as determined by the integration of their respective NMR signals.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Diethanolamine boronates are highly effective coupling partners in Suzuki-Miyaura reactions. They are stable, crystalline solids that are easy to handle and can often be used directly in the reaction without the need for prior hydrolysis. The liberated diethanolamine can also play a role in the catalytic cycle.

EntryAryl HalideDiethanolamine BoronateProductYield (%)
14-BromoanisolePhenyl DABO4-Methoxybiphenyl95
24-BromobenzonitrilePhenyl DABO4-Cyanobiphenyl92
31-Bromo-4-nitrobenzenePhenyl DABO4-Nitrobiphenyl88
42-BromopyridinePhenyl DABO2-Phenylpyridine85

Note: The yields presented are from a specific study and may vary depending on the reaction conditions.

Mechanism of Suzuki-Miyaura Coupling with Diethanolamine Boronate

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. A key step is the transmetalation of the organic group from the boron atom to the palladium center. Recent studies suggest that diethanolamine boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid. The liberated diethanolamine can coordinate to the palladium catalyst, influencing the reaction rate and catalyst stability.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-X (Aryl Halide) R-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation DABO-R Ar'-B(DABO) DABO-R->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance as Corrosion Inhibitors

Diethanolamine and its borate derivatives have been investigated as corrosion inhibitors for various metals, particularly in aqueous environments. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that inhibits both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.

Direct comparative studies of diethanolamine borate with other boronic esters as corrosion inhibitors under identical conditions are not extensively documented in the literature. The presented data is from separate studies and should be interpreted with caution.

Table: Corrosion Inhibition Efficiency of Alkanolamines

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)
DiethanolamineMild Steel0.5 M H₂SO₄10⁻³ M88.7
Composite with Triethanolamine45# Steel3.5% NaClNot Specified93.2

Experimental Protocol: Evaluation of Corrosion Inhibition by Galvanostatic Polarization

  • Electrode Preparation: A sample of the metal to be tested is prepared as the working electrode. A platinum electrode and a saturated calomel (B162337) electrode (SCE) are typically used as the counter and reference electrodes, respectively.

  • Electrolyte: The corrosive medium (e.g., acidic or saline solution) is prepared, both with and without the inhibitor at various concentrations.

  • Polarization Measurement: The working electrode is immersed in the electrolyte, and the system is allowed to stabilize to a steady open-circuit potential. A galvanostatic polarization scan is then performed by applying a controlled current and measuring the resulting potential.

  • Data Analysis: The corrosion current density (Icorr) is determined from the polarization curves. The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound involves the formation of a protective layer on the metal surface. The diethanolamine moiety can adsorb onto the metal surface through its nitrogen and oxygen atoms, while the borate component can contribute to the formation of a passive film, which acts as a barrier to corrosive agents.

Corrosion_Inhibition cluster_solution Corrosive Solution cluster_metal Metal Surface H2O H₂O O2 O₂ Cl- Cl⁻ H+ H⁺ Anode Anodic Site (Fe -> Fe²⁺ + 2e⁻) Cathode Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) DEA_Borate Diethanolamine Borate Protective_Film Adsorbed Protective Film DEA_Borate->Protective_Film Adsorption Protective_Film->Anode Inhibits Anodic Reaction Protective_Film->Cathode Inhibits Cathodic Reaction

Caption: Mechanism of corrosion inhibition by this compound.

Conclusion

Diethanolamine borates represent a valuable class of boronic esters, offering a favorable balance of stability and reactivity. Their high hydrolytic stability compared to boronic acids makes them easier to handle and store, while their performance in Suzuki-Miyaura cross-coupling reactions is excellent. In the realm of corrosion inhibition, they show significant promise, although more direct comparative studies are needed to fully elucidate their performance relative to other inhibitors. The choice of the optimal boronic acid surrogate will ultimately depend on the specific requirements of the application, including the desired reactivity, stability, and reaction conditions. This guide provides a foundation of data and protocols to aid researchers in making informed decisions in this critical area of chemical science.

A Comparative Guide to HPLC and NMR for the Purity Validation of Diethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability, safety, and reproducibility of their work. Diethanolamine (B148213) borate (B1201080), a versatile compound used in various industrial and pharmaceutical applications, requires accurate purity assessment to control for unreacted starting materials and potential byproducts. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of diethanolamine borate purity.

This document outlines the principles of each technique, presents a comparative analysis of their performance, provides detailed experimental protocols, and includes visualizations to clarify workflows and molecular relationships. The information is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC): A Separation-Based Approach

HPLC is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a polar and non-chromophoric compound like this compound and its likely impurities (diethanolamine and boric acid), a specialized HPLC approach is necessary.

A highly suitable method is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector such as a Charged Aerosol Detector (CAD) . HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar compounds. The CAD offers the advantage of near-uniform response for non-volatile analytes, irrespective of their optical properties, making it ideal for quantifying compounds that lack a UV chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structure-Based Approach

NMR spectroscopy is an inherently quantitative technique (qNMR) that provides detailed structural information about a molecule. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. For this compound, both proton (¹H) and boron-11 (B1246496) (¹¹B) NMR can be employed.

  • ¹H NMR can be used to identify and quantify the diethanolamine moiety and any organic impurities containing protons.

  • ¹¹B NMR is particularly useful for observing the boron center, allowing for the differentiation between the desired borate ester and unreacted boric acid.[1]

Quantitative NMR (qNMR) can determine the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. This provides an absolute purity value without the need for a specific reference standard of the analyte itself.[2]

Comparative Analysis: HPLC vs. NMR

The choice between HPLC and NMR for purity validation depends on several factors, including the specific information required, available instrumentation, and the nature of the expected impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of components followed by detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Provides structural and quantitative information.
Strengths - Excellent for separating complex mixtures.- High sensitivity for trace impurities.- Well-established and widely available.- Inherently quantitative (qNMR) without the need for identical reference standards.- Provides unambiguous structural confirmation of the main component and impurities.- Non-destructive technique.
Limitations - Requires a reference standard for each impurity for accurate quantification.- The response of the detector can vary between different compounds, requiring response factor correction.- Method development can be time-consuming.- Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis.- Signal overlap can complicate quantification in complex mixtures.- Higher initial instrument cost.
Typical Use Case Routine quality control, quantification of known impurities, and analysis of complex samples.Absolute purity determination, structural elucidation of unknown impurities, and orthogonal validation of HPLC results.

Quantitative Data Summary

The following tables summarize the expected performance characteristics for the analysis of this compound and its key impurities by a HILIC-CAD method. Data for a closely related compound, triethanolamine (B1662121) borate, is used as a reference.[3]

Table 1: Estimated Limit of Detection (LOD) and Limit of Quantification (LOQ) by HILIC-CAD

CompoundEstimated LOD (µg/mL)Estimated LOQ (µg/mL)
This compound~1.0~3.0
Diethanolamine~0.5~1.5
Boric Acid~2.0~6.0
Data are estimates based on literature for similar compounds.[3]

Table 2: Performance Characteristics of HPLC and qNMR

ParameterHPLC (HILIC-CAD)Quantitative NMR (qNMR)
Precision (RSD) < 2%< 1%
Accuracy 98-102% (with appropriate standards)99-101%
Linearity (R²) > 0.99Not applicable in the same sense, but signal is directly proportional to concentration.
Specificity High, based on chromatographic resolution.Very high, based on unique spectral signals for each compound.

Experimental Protocols

HPLC Method for Purity Validation of this compound

This protocol outlines a HILIC-CAD method for the simultaneous analysis of this compound and its primary impurities.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

2. Chromatographic Conditions:

  • Column: HILIC column (e.g., amide, silica, or zwitterionic phase), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 6.8

  • Gradient: 95% A to 50% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 40 °C

    • Gas Flow: 1.2 L/min

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of this compound, diethanolamine, and boric acid in a diluent of 80:20 (v/v) acetonitrile:water. Prepare working standards by diluting the stock solutions to the desired concentrations.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the diluent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative NMR (qNMR) Protocol for Purity Determination

This protocol provides a general procedure for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

2. Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a specific amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • A 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

5. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (W_std / W_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

    • sample refers to the this compound sample

    • std refers to the internal standard

Mandatory Visualizations

experimental_workflow cluster_hplc HPLC Workflow cluster_nmr qNMR Workflow hplc_prep Sample & Standard Preparation hplc_analysis HILIC-CAD Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition & Processing hplc_analysis->hplc_data hplc_result Purity & Impurity Quantification hplc_data->hplc_result nmr_prep Sample & Internal Standard Preparation nmr_analysis NMR Data Acquisition nmr_prep->nmr_analysis nmr_data Data Processing & Integration nmr_analysis->nmr_data nmr_result Absolute Purity Calculation nmr_data->nmr_result signaling_pathway cluster_impurities Potential Impurities DEA Diethanolamine DEAB This compound DEA->DEAB Reaction BA Boric Acid BA->DEAB Reaction Unreacted_DEA Unreacted Diethanolamine Unreacted_BA Unreacted Boric Acid

References

Diethanolamine Borate: A Modern Approach to Corrosion Inhibition Compared with Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparative Guide

The pervasive issue of metal corrosion presents a significant challenge across numerous industries, impacting the integrity and lifespan of critical infrastructure and machinery. In the realm of corrosion mitigation, inhibitors play a pivotal role. This guide offers a detailed comparison of the efficacy of diethanolamine (B148213) borate (B1201080), a contemporary corrosion inhibitor, against traditional inhibitors such as nitrites, molybdates, and phosphates. By examining available experimental data and outlining the underlying methodologies, this document aims to provide a comprehensive resource for professionals engaged in materials science and chemical process development.

Quantitative Performance Analysis: A Comparative Overview

Direct comparative studies of diethanolamine borate alongside traditional corrosion inhibitors under identical experimental conditions are not extensively available in peer-reviewed literature. However, by collating data from various sources, we can construct a comparative landscape of their performance. It is crucial to interpret the following data with the understanding that experimental conditions vary between studies.

A study on diethanolamine (DEA) in a 0.5 M H₂SO₄ solution demonstrated its effectiveness as a corrosion inhibitor for mild steel. The inhibition efficiency (IE%) increased with concentration, reaching up to 88.7% at 10⁻³ M.[1][2] Another study on a composite inhibitor containing triethanolamine (B1662121) (a related alkanolamine) in a 3.5% NaCl solution showed a high inhibition efficiency of 94.4%.[1] While not a direct measure of this compound's performance, this data suggests the strong potential of alkanolamine borates as effective corrosion inhibitors.

One patent claims that an aqueous solution of 0.8% to 1% by weight of diethanolamine boric esters provides an anti-rust action equivalent to a 3% to 4% by weight solution of sodium nitrite, suggesting a significantly higher efficiency for the borate compound.[3] However, this information is not from a peer-reviewed academic source and should be considered accordingly.

The following tables summarize the available quantitative data for diethanolamine and a composite containing triethanolamine, as well as typical performance data for traditional corrosion inhibitors.

Table 1: Performance Data of Diethanolamine and a Composite Inhibitor Containing Triethanolamine [1]

InhibitorMetalCorrosive MediumConcentrationCorrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
DiethanolamineMild Steel0.5 M H₂SO₄10⁻³ M12788.7
Composite Inhibitor (10 g/L Sodium Silicate + 3 g/L Triethanolamine)45# Steel3.5% NaCl-0.8994.4

Table 2: Typical Performance Data of Traditional Corrosion Inhibitors (Note: Experimental conditions vary)

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)
Sodium NitriteCarbon SteelSimulated Cooling Water2000 ppm99.6% (in combination with molybdate)
Sodium MolybdateCarbon SteelSimulated Cooling Water-99.6% (in combination with nitrite)
Phosphates---Data not readily available in comparable format

Unveiling the Protective Mechanisms

The efficacy of a corrosion inhibitor is intrinsically linked to its mechanism of action at the metal-solution interface. This compound is believed to exhibit a synergistic mechanism, leveraging the properties of both the amine and borate components.

The diethanolamine component, an alkanolamine, possesses lone pairs of electrons on its nitrogen and oxygen atoms.[1] These electron-rich centers facilitate the adsorption of the molecule onto the positively charged metal surface, forming a protective organic film. This film acts as a physical barrier, isolating the metal from the corrosive environment.[1] Alkanolamines like diethanolamine can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (corrosion-driving reduction reactions) processes.[1][2]

The borate component contributes to the formation of a passive film on the metal surface.[1] Borates are known to be anodic inhibitors, which work by promoting the formation of a stable, thin oxide layer that passivates the metal, thereby reducing its tendency to corrode.[4] The combination of the adsorptive properties of diethanolamine and the film-forming capabilities of borate likely results in a more robust and persistent protective layer than either component could achieve alone.

In contrast, traditional inhibitors have more singular mechanisms. Nitrites are strong oxidizing agents that facilitate the formation of a passive ferric oxide layer. Molybdates also act as anodic inhibitors, forming a protective film of ferrous molybdate. Phosphates function by precipitating as a protective layer on the metal surface.

Below is a diagram illustrating the proposed synergistic corrosion inhibition mechanism of this compound.

G cluster_metal Metal Surface cluster_solution Corrosive Solution cluster_inhibition Inhibition Mechanism Metal Fe DEA_B This compound Adsorption Adsorption of Diethanolamine Moiety DEA_B->Adsorption Amine Adsorption Film_Formation Formation of Passive Borate Film DEA_B->Film_Formation Borate Passivation Corrosive_Ions Corrosive Ions (e.g., Cl⁻) Corrosive_Ions->Metal Corrosion Attack Protective_Layer Synergistic Protective Layer Adsorption->Protective_Layer Film_Formation->Protective_Layer Protective_Layer->Metal Corrosion Inhibition

Caption: Proposed synergistic corrosion inhibition mechanism of this compound.

Experimental Protocols: A Guide to Evaluating Corrosion Inhibitors

To ensure the reliability and comparability of corrosion inhibitor performance data, standardized experimental protocols are essential. The following outlines common methodologies used in the evaluation of corrosion inhibitors.

1. Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

  • Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.

  • Exposure: The coupons are immersed in the corrosive medium, with and without the inhibitor, for a specified duration and at a controlled temperature.

  • Cleaning and Re-weighing: After exposure, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.

2. Electrochemical Methods

Electrochemical techniques offer rapid and sensitive measurements of corrosion processes.

  • Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential). From these plots, the corrosion potential (Ecorr) and corrosion current density (Icorr) can be determined. The inhibition efficiency is calculated as:

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal to the working electrode over a range of frequencies. The resulting impedance data provides information about the corrosion resistance of the protective film. A higher polarization resistance (Rp) value indicates better corrosion inhibition.

The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors.

G Start Start: Select Inhibitor and Corrosive Medium Prep Prepare Metal Specimens (Cleaning, Weighing) Start->Prep Exp_Setup Experimental Setup Prep->Exp_Setup WL_Test Weight Loss Test Exp_Setup->WL_Test Gravimetric EC_Test Electrochemical Test Exp_Setup->EC_Test Electrochemical WL_Analysis Analyze Weight Loss Data (Calculate CR, IE%) WL_Test->WL_Analysis EC_Analysis Analyze Electrochemical Data (Tafel Plots, EIS) EC_Test->EC_Analysis Comparison Compare Efficacy WL_Analysis->Comparison EC_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: A typical experimental workflow for corrosion inhibitor evaluation.

Conclusion

This compound represents a promising advancement in corrosion inhibition technology, likely operating through a synergistic mechanism that combines the film-forming properties of amines with the passivating effects of borates. While direct, comprehensive comparative data with traditional inhibitors is still emerging, the available information suggests a high potential for efficacy. For researchers and professionals in the field, further head-to-head studies employing standardized protocols are warranted to fully elucidate the performance advantages of this compound and to facilitate its broader application in industrial settings.

References

Performance Evaluation of Diethanolamine Borate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of diethanolamine (B148213) borate (B1201080) in various solvent systems, with a particular focus on its potential applications in pharmaceutical and research settings. Its properties are evaluated against commonly used buffer systems, namely phosphate (B84403) and citrate (B86180) buffers, to offer a clear perspective on its advantages and limitations.

Physicochemical Properties and Buffering Performance

Diethanolamine borate is a salt formed from the reaction of the weak base diethanolamine and the weak acid boric acid. Its performance as a buffer is dictated by the pKa values of its constituent components and its behavior in different solvent environments.

Key Physicochemical Properties:

PropertyThis compoundDiethanolamineBoric Acid
Molecular Formula C4H14BNO5[1]C4H11NO2[2]H3BO3[3]
Molecular Weight 166.97 g/mol [1]105.14 g/mol [2]61.83 g/mol [3]
Appearance Colorless to yellow crystalline solid or viscous liquid[1]Colorless viscous liquid or solid[4]White crystalline powder[3]
pKa (in water at 25°C) Not directly available; buffering range influenced by components8.88[2][4]9.24[3]

Buffering Range and Capacity:

Information on the specific buffer capacity of this compound solutions is limited. However, the buffer capacity is generally dependent on the concentration of the buffer species. For comparison, phosphate buffers have pKa values of approximately 2.16, 7.21, and 12.32, making them effective buffers around these pH levels[5]. Citrate buffers, with pKa values of 3.13, 4.76, and 6.40, are suitable for acidic to neutral pH ranges[6][7].

Solubility Profile

The solubility of a buffering agent is a critical factor in formulation development, especially when considering mixed solvent systems.

Comparative Solubility Data:

Solvent SystemThis compoundSodium PhosphateSodium Citrate
Water Soluble[8][9]Very solubleFreely soluble
Ethanol (B145695) Soluble[8]Sparingly soluble to insolubleSparingly soluble
Propylene Glycol Data not availableData not availableData not available
Glycerol Miscible (Diethanolamine)[2]SolubleSoluble
Non-polar solvents (e.g., Benzene, Heptane) Substantially insoluble[8]InsolubleInsoluble

This compound's solubility in polar organic solvents like ethanol and glycols suggests its potential utility in non-aqueous or co-solvent formulations where inorganic buffers like phosphates have limited solubility[8].

Stability and Compatibility

The stability of a buffer and its compatibility with active pharmaceutical ingredients (APIs) are paramount for ensuring the shelf-life and efficacy of a drug product.

Stability: Alkanolamine borates, in general, are considered to be stable compounds[10]. Triethanolamine (B1662121) borate, a similar compound, is reported to be stable in a pH range of 6.7 to 10.9. Boric acid and its salts are also known to be stable in solution[8].

Compatibility with APIs: There is limited specific data on the direct interaction of this compound with various APIs. However, borate ions are known to interact with polyols, including some carbohydrates and related molecules[11]. This could be a consideration when formulating drugs containing such moieties. Borate buffers have been reported to both catalyze the degradation of some drugs and have a stabilizing effect on others[11]. Therefore, compatibility studies with the specific API are essential.

Toxicological Considerations: Boric acid and borates are classified as toxic to reproduction[12]. The European Medicines Agency (EMA) recommends including warning statements in the package leaflets of medicinal products containing boron, especially for pregnant women and children[12]. Diethanolamine has also been the subject of toxicology studies, with target organs for toxicity identified in animal studies[13]. The use of this compound as a pharmaceutical excipient would require careful toxicological assessment.

Experimental Protocols

Synthesis of this compound: A common method for synthesizing this compound involves the direct reaction of diethanolamine and boric acid.

  • Procedure: Stoichiometric amounts of diethanolamine and boric acid are mixed. The mixture is heated, typically to temperatures between 120°C and 230°C, to drive the condensation reaction and remove water[9]. The resulting product is a viscous liquid or a solid upon cooling.

SynthesisWorkflow DEA Diethanolamine Mixing Mixing DEA->Mixing BoricAcid Boric Acid BoricAcid->Mixing Heating Heating (120-230°C) Mixing->Heating Reaction Condensation Reaction Heating->Reaction DEAB This compound Reaction->DEAB Water Water (removed) Reaction->Water

Synthesis of this compound

Determination of Buffer Capacity: The buffer capacity of a this compound solution can be determined experimentally by titration.

  • Protocol:

    • Prepare a solution of this compound of a known concentration.

    • Calibrate a pH meter using standard buffer solutions.

    • Measure the initial pH of the this compound solution.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Record the pH of the solution after each incremental addition of the titrant.

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • The buffer capacity can be calculated from the slope of the titration curve.

BufferCapacityWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis PrepBuffer Prepare Diethanolamine Borate Solution MeasureInitialpH Measure Initial pH PrepBuffer->MeasureInitialpH CalibratepH Calibrate pH Meter CalibratepH->MeasureInitialpH AddTitrant Add Strong Acid/Base Incrementally MeasureInitialpH->AddTitrant RecordpH Record pH AddTitrant->RecordpH Repeat RecordpH->AddTitrant Repeat PlotCurve Plot Titration Curve (pH vs. Volume) RecordpH->PlotCurve CalcCapacity Calculate Buffer Capacity PlotCurve->CalcCapacity

Workflow for Determining Buffer Capacity

Comparison with Alternatives

FeatureThis compoundPhosphate BufferCitrate Buffer
Buffering Range Alkaline (estimated pH 7-10)Acidic to alkaline (pKa ~2.2, 7.2, 12.3)[5]Acidic to neutral (pKa ~3.1, 4.8, 6.4)[6][7]
Solubility in Organic Solvents Good in polar solvents like ethanol[8]Generally poorGenerally poor
Interaction with Polyols Potential for interaction[11]Generally no significant interactionGenerally no significant interaction
Toxicity Concerns Reproductive toxicity for borates; toxicity associated with diethanolamine[12][13]Generally low toxicityGenerally low toxicity
Regulatory Acceptance Limited use as a pharmaceutical excipientWidely acceptedWidely accepted

Conclusion

This compound presents an interesting alternative to traditional pharmaceutical buffers, particularly for formulations requiring an alkaline pH and solubility in mixed aqueous-organic solvent systems. Its good solubility in polar organic solvents is a notable advantage over inorganic phosphate and citrate buffers. However, several factors warrant careful consideration for its use in drug development. The lack of a precise pKa value for the complex necessitates empirical determination of its buffering range for specific applications. Furthermore, the potential for interaction with polyol-containing APIs and the toxicological concerns associated with both borates and diethanolamine require thorough investigation and risk assessment. While phosphate and citrate buffers remain the more established and widely accepted choices for pharmaceutical formulations, this compound may offer a viable solution in specific, well-characterized systems where its unique solubility and buffering properties are advantageous. Further research into its buffer capacity, API compatibility, and a comprehensive toxicological profile as a pharmaceutical excipient is needed to fully realize its potential.

References

Navigating the Boron Landscape: A Comparative Guide to Diethanolamine Borate Alternatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the boron reagent is critical to the success of this transformation, influencing reaction efficiency, substrate scope, and functional group tolerance. While diethanolamine (B148213) borate (B1201080) has its merits, a range of alternatives have emerged, offering enhanced stability, reactivity, and ease of handling. This guide provides an objective comparison of the performance of prominent diethanolamine borate alternatives, supported by experimental data, detailed protocols, and a mechanistic overview.

At a Glance: Performance Comparison of Boron Reagents

The selection of a suitable boron reagent is often a trade-off between reactivity and stability. The following table summarizes the key characteristics and performance of common alternatives to this compound in the Suzuki-Miyaura coupling.

Boron ReagentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Organotrifluoroborates - High stability to air and moisture- Crystalline, free-flowing solids- Broad functional group tolerance- Less prone to protodeboronation- Require specific conditions for activation (base and protic solvent)- Higher molecular weight than boronic acidsPd catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ligand (e.g., XPhos, RuPhos), base (e.g., Cs₂CO₃, K₂CO₃), solvent (e.g., THF/H₂O, dioxane/H₂O), 80-100 °C.[1][2][3]
MIDA Boronates - Exceptionally stable (bench-top stable)- Compatible with chromatography- Unreactive under anhydrous conditions, allowing for iterative cross-coupling- Slow release of boronic acid under mild aqueous basic conditions- Requires a deprotection step (hydrolysis) prior to transmetalation- Can be sterically bulky, potentially slowing down the reactionPd catalyst, ligand, anhydrous conditions for protection, followed by mild aqueous base (e.g., NaOH, NaHCO₃) for deprotection and coupling.[4][5][6] Can also be used in one-pot procedures.
Pinacol (B44631) Boronic Esters - More stable than boronic acids- Commercially available in great variety- Can be purified by chromatography- Generally less reactive than boronic acids- May require harsher conditions or longer reaction timesPd catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂), ligand (e.g., PPh₃), base (e.g., K₃PO₄, K₂CO₃), solvent (e.g., dioxane, toluene), often with added water.[7][8]
DABO Boronates - Air- and water-stable adducts- Inexpensive diethanolamine auxiliary- Simple and efficient synthesis- Particularly useful for stabilizing unstable heterocyclic boronic acids- Hydrolyze to the active boronic acid in the presence of protic solventsPd catalyst, ligand, base, and a protic co-solvent (e.g., water) are necessary for the in-situ hydrolysis and subsequent coupling.[9][10][11]
Triethanolamine (B1662121) Boronates - Can be formed in-situ- Potential for use in greener solvent systems like glycerol- Less commonly used as isolated reagents- Reactivity can be lower compared to boronic acidsOften formed and used in deep eutectic solvents like glycerol-triethanolamine, which can act as both solvent and base.[12][13]

Experimental Data: A Head-to-Head Look

The following tables provide a comparative view of reported yields for Suzuki-Miyaura couplings using different boron reagents. It is important to note that reaction conditions are often optimized for each specific transformation and may not be directly comparable.

Table 1: Coupling of Various Aryl Halides with Phenyl-Based Boron Reagents
EntryAryl HalideBoron ReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePotassium Phenyltrifluoroborate3 mol% Pd(OAc)₂ / 6 mol% RuPhosCs₂CO₃Dioxane/H₂O851291[2]
24-ChloroanisolePhenyl MIDA boronate2 mol% Pd catalystEt₃NH₂ORT2490[5]
34-BromoacetophenonePhenyl pinacol boronate10 mol% Pd(OAc)₂ / 20 mol% PPh₃K₃PO₄·H₂ODioxane801285[8]
44-BromobenzonitrileBenzofuran-2-yl DABO boronate0.5 mol% Pd(OAc)₂ / PPh₃K₃PO₄Dioxane/H₂O1001889[9]
Table 2: Coupling of Heteroaryl Halides with Heteroaryl-Based Boron Reagents
EntryHeteroaryl HalideBoron ReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridinePotassium 2-Thienyltrifluoroborate3 mol% Pd(OAc)₂ / 6 mol% RuPhosNa₂CO₃EtOH851295[3]
22-Bromopyridine2-Thienyl MIDA boronatePd₂(dba)₃ / SPhosK₃PO₄THF/H₂O601688[6]
32-ChloropyrimidinePotassium Furan-2-yltrifluoroborate3 mol% Pd(OAc)₂ / 6 mol% RuPhosNa₂CO₃EtOH851285[3]
45-Bromo-2-formylthiophene2-Benzofuranyl DABO boronate2 mol% Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001878[9]

Delving into the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of boron reagent primarily affects the transmetalation step. Some reagents, like MIDA and DABO boronates, require an initial hydrolysis step to generate the active boronic acid.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination R¹-Pd(II)L₂-R² reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition Electrophile boron_reagent Boron Reagent (R²-B(OR)₂) base Base (e.g., OH⁻) boron_reagent->base Activation activated_boron [R²-B(OH)₃]⁻ base->activated_boron activated_boron->transmetalation Nucleophile hydrolysis Hydrolysis (for protected forms) boronic_acid R²-B(OH)₂ hydrolysis->boronic_acid protected_boron Protected Boron (MIDA, DABO, etc.) protected_boron->hydrolysis H₂O, Base boronic_acid->base

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols: A Practical Guide

General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates

A reaction vessel is charged with the aryl halide (1.0 equiv), potassium organotrifluoroborate (1.1-1.5 equiv), palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), ligand (e.g., 4-10 mol% RuPhos or XPhos), and base (e.g., 2-3 equiv Cs₂CO₃). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent mixture, typically a 10:1 ratio of an organic solvent (e.g., dioxane, THF) to water, is added. The reaction mixture is then heated to 80-100 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1][2][3]

General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates (One-Pot Deprotection and Coupling)

To a reaction vessel containing the aryl halide (1.0 equiv) and the MIDA boronate (1.1-1.2 equiv) are added the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), ligand (e.g., 4 mol% SPhos), and a base (e.g., 3 equiv K₃PO₄). The vessel is sealed and purged with an inert atmosphere. A degassed mixture of an organic solvent (e.g., THF) and water is then added. The reaction is stirred at the desired temperature (e.g., room temperature to 60 °C) for 16-24 hours. Upon completion, the reaction is diluted with water and extracted with an organic solvent. The organic extracts are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired product.[5][6]

General Procedure for Suzuki-Miyaura Coupling with Pinacol Boronic Esters

An oven-dried flask is charged with the aryl halide (1.0 equiv), the pinacol boronic ester (1.2 equiv), palladium catalyst (e.g., 5 mol% Pd(dppf)Cl₂), and a base (e.g., 2 equiv K₂CO₃). The flask is evacuated and filled with an inert gas. A degassed solvent, such as dioxane or toluene, is added, followed by an aqueous solution of the base. The mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.[8]

Conclusion: Selecting the Right Tool for the Job

The choice of a this compound alternative in Suzuki-Miyaura coupling is highly dependent on the specific requirements of the synthesis.

  • Organotrifluoroborates are excellent choices for substrates with sensitive functional groups due to their high stability.

  • MIDA boronates are unparalleled for their utility in iterative cross-coupling strategies, enabling the controlled and sequential construction of complex molecules.

  • Pinacol boronic esters represent a reliable and widely available option, particularly when stability is a greater concern than rapid reaction kinetics.

  • DABO and triethanolamine boronates offer cost-effective and practical solutions, especially for the stabilization and use of otherwise labile (hetero)aryl boronic acids.

By understanding the unique properties and reactivity profiles of each of these alternatives, researchers can optimize their Suzuki-Miyaura coupling reactions to achieve higher yields, broader substrate scope, and greater synthetic efficiency.

References

cost-benefit analysis of using diethanolamine borate in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

A Cost-Benefit Evaluation for Researchers and Formulation Scientists

Diethanolamine (B148213) Borate (B1201080) (DEAB) is a widely utilized alkanolamine derivative in various industrial processes, most notably as a corrosion inhibitor and pH buffer in aqueous systems like metalworking fluids and engine coolants. Its efficacy stems from the synergistic action of the diethanolamine (DEA), which adsorbs onto metal surfaces, and the borate component, which can form a passive protective film.[1] This guide provides an objective comparison of DEAB's performance against common alternatives, supported by data from standardized testing protocols, to inform formulation and development decisions.

A significant driver for seeking alternatives to boron-containing compounds, including DEAB, is the increasing environmental and health regulations.[2] While effective, the long-term environmental impact and potential health hazards of borates and secondary amines like DEA are leading to restrictions in their use.[2][3]

Quantitative Performance Comparison

The selection of a corrosion inhibitor is a balance of performance, cost, and regulatory compliance. The following table summarizes key performance indicators for DEAB compared to a traditional amine (Triethanolamine - TEA) and a modern boron-free organic acid technology.

Note: Data is compiled from separate studies and standardized tests. Direct head-to-head comparisons under identical conditions are not always publicly available.[1] A direct cost comparison is not provided due to market volatility, but a relative cost index is often a practical approach for evaluation.

Performance MetricDiethanolamine Borate (DEAB)Triethanolamine (TEA)Boron-Free Organic Acid TechTest Method
Corrosion Inhibition Efficiency (IE%) High (Often >85%)[1][4]Moderate to HighHighElectrochemical Polarization (e.g., Galvanostatic)[1][4]
pH Buffering & Stability Excellent[5]GoodVariable (Formulation Dependent)Titration / Long-term pH monitoring
Biostatic/Antiseptic Properties Good[6]LowVariable (Often requires supplemental biocides)Microbial Challenge Tests (e.g., ASTM E2275)
Foaming Tendency Low to ModerateLowLow to ModerateASTM D892
Regulatory Profile Under Scrutiny (Boron, Secondary Amine)[3][7]Generally FavorableGenerally FavorableGHS, TRGS 611
Cost Index (Relative) Baseline (1.0)~0.8 - 1.0~1.2 - 1.8-

Key Experimental Protocols

The data presented is typically derived from standardized laboratory methods designed to simulate industrial conditions. Understanding these protocols is crucial for interpreting performance results.

1. Electrochemical Corrosion Inhibition Measurement (Based on Galvanostatic Polarization)

  • Objective: To quantify the effectiveness of an inhibitor in reducing the rate of corrosion on a specific metal in a corrosive medium.

  • Methodology:

    • A metal specimen (e.g., mild steel) is immersed in a corrosive solution (e.g., 0.5 M H₂SO₄ or 3.5% NaCl solution).[1]

    • The system's electrochemical behavior is measured without any inhibitor to establish a baseline corrosion current density (Icorr).

    • The experiment is repeated with varying concentrations of the inhibitor (e.g., DEAB) added to the solution.

    • The new, lower corrosion current density is measured.

    • Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(Icorr_blank - Icorr_inhibited) / Icorr_blank] * 100.

  • Significance: This method provides a rapid and quantitative measure of inhibitor performance, indicating how effectively it suppresses both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1] Diethanolamine itself is known to act as a mixed-type inhibitor.[1]

2. Standardized Corrosion Test (e.g., ASTM D4627 - Cast Iron Chip Corrosion)

  • Objective: To visually assess the corrosion-preventive properties of a fluid on cast iron.

  • Methodology:

    • A specified amount of cast iron chips is prepared.

    • The chips are placed in a petri dish and covered with the test fluid (e.g., a 5% dilution of a metalworking fluid concentrate).

    • The dish is covered and allowed to stand for a set period (e.g., 24 hours) at room temperature.

    • After the test period, the fluid is decanted, and the chips are visually inspected for any signs of rust or staining.

    • The result is typically a pass/fail rating or a qualitative score based on the extent of corrosion.

3. Secondary Properties Evaluation (Based on ASTM G170)

  • Objective: To evaluate practical properties beyond corrosion inhibition that are critical for industrial use.[8]

  • Methodology: ASTM G170 provides a guide for several tests, including:[9]

    • Foaming Tendency (e.g., ASTM D892): Air is blown through the fluid under controlled conditions to measure the volume of foam generated and its stability over time.

    • Emulsification Tendency: The fluid is mixed with water to observe its tendency to form stable emulsions, which can be detrimental in some systems.[8]

    • Solubility and Partitioning: Determines how the inhibitor distributes between oil and water phases, which is crucial for protecting systems with mixed phases.[8][10]

Logical Framework: Inhibitor Selection Pathway

The choice of an inhibitor is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting a corrosion inhibitor package based on primary industrial drivers.

G Start Define Formulation Priorities Regulation Are Boron and Secondary Amines Restricted? Start->Regulation Cost Is Low Cost the Primary Driver? Regulation->Cost No BoronFree Select Boron-Free Organic Acid Technology Regulation->BoronFree Yes Performance Is All-in-One Performance (Corrosion, pH Buffering, Biostability) Critical? Cost->Performance No TEA Select Traditional Amine (e.g., TEA) Cost->TEA Yes Performance->TEA No DEAB Select this compound (DEAB) Performance->DEAB Yes End Final Formulation BoronFree->End TEA->End DEAB->End

A decision workflow for selecting an appropriate corrosion inhibitor.

Conclusion

This compound remains a highly effective and often cost-efficient choice for corrosion inhibition and pH control, particularly in applications where biostatic properties are also desired.[6] However, its primary drawback is the increasing regulatory pressure on both boron compounds and secondary amines.[3][7] Boron-free alternatives, while often more expensive, offer comparable or superior corrosion protection and a more favorable environmental and safety profile, making them strong contenders for new formulations.[2] The ultimate selection requires a careful cost-benefit analysis that weighs raw material cost against fluid longevity, biocide requirements, and long-term regulatory viability.

References

A Comparative Guide to the Characterization of Diethanolamine Borate Adducts for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quality control of diethanolamine (B148213) (DEA) borate (B1201080) adducts. It also evaluates their performance against common alternatives, supported by experimental data, to assist in the selection and quality assessment of these compounds in research and development settings.

Introduction to Diethanolamine Borate Adducts

This compound adducts are organoboron compounds formed from the reaction of diethanolamine and boric acid.[1] These adducts are utilized in various industrial applications, notably as corrosion inhibitors in metalworking fluids and as surfactants.[1][2] The quality of DEA borate adducts is critical for their performance and safety, necessitating robust analytical methods to characterize them and quantify impurities. Key quality control parameters include the content of free boric acid and free diethanolamine, which can impact efficacy and regulatory compliance.

Analytical Methodologies for Quality Control

A variety of analytical techniques can be employed for the characterization and quality control of this compound adducts. The choice of method depends on the specific parameter being assessed, the required sensitivity, and the available instrumentation.

Table 1: Comparison of Analytical Methods for the Quality Control of this compound Adducts

Analytical MethodParameter(s) MeasuredAdvantagesDisadvantagesLimit of Detection (LOD) / Limit of Quantification (LOQ)
¹¹B NMR Spectroscopy Free Boric Acid, Borate Species DistributionDirect, quantitative, and specific for boron environments. Minimal sample preparation.Requires access to an NMR spectrometer. Lower sensitivity compared to chromatographic methods.LOD: <0.02% w/w for free boric acid[3][4][5]
Non-Aqueous Capillary Electrophoresis (NACE) Purity, Boronic Acid and Ester ContentHigh resolution, minimal sample consumption, avoids hydrolysis of labile esters.[6][7]Requires specialized equipment.S/N of 10 at 0.5% concentration[6]
Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) Purity, Polar Impurities (e.g., free amines, boric acid)Suitable for polar, non-UV active compounds. Can simultaneously analyze multiple components.[8]Requires a CAD detector. Potential for matrix effects from salts.[8][9]Estimated LOD/LOQ for related compounds available[8]
Fourier Transform Infrared (FT-IR) Spectroscopy Functional Groups, Confirmation of Ester FormationFast, non-destructive, provides structural information.Primarily qualitative, not ideal for quantifying impurities at low levels.Not applicable for trace impurity quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Free DiethanolamineHigh sensitivity and specificity for volatile and semi-volatile impurities.Requires derivatization for non-volatile compounds.[10][11]LOQ: 0.1 mg/kg for diethanolamine in cosmetics[12]

Comparison with Alternatives: Triethanolamine (B1662121) Borate

Triethanolamine (TEA) borate is a common alternative to DEA borate, particularly in applications requiring corrosion inhibition. The performance of these compounds can be compared based on their corrosion inhibition efficiency.

Table 2: Corrosion Inhibition Efficiency of Diethanolamine and Triethanolamine

InhibitorConcentrationCorrosive MediumTemperatureInhibition Efficiency (%)Reference
Diethanolamine10⁻³ M0.5 M H₂SO₄303 K88.7[13]
Diethanolamine1%0.01 N HNO₃ + 0.01 N H₃PO₄301 K94[14]
Triethanolamine1%0.01 N HNO₃ + 0.01 N H₃PO₄301 K93[14]

Note: Data is from separate studies and should be interpreted with consideration of the different experimental conditions.

While both diethanolamine and triethanolamine show high inhibition efficiencies, their performance can be influenced by the specific corrosive environment and operating conditions.[13][14] The choice between DEA borate and TEA borate may also be influenced by other factors such as thermal stability, solubility, and regulatory considerations.

Experimental Protocols

This method is adapted from validated procedures for the analysis of amine borate condensates.[3][15]

  • Instrumentation: 300 MHz or higher NMR spectrometer equipped with a broadband probe.

  • Sample Preparation:

    • Prepare a calibration curve using known concentrations of boric acid in D₂O (e.g., 0.05% to 2.0% w/w).

    • For the this compound adduct sample, dilute to 50% in D₂O to ensure adequate resolution.

  • NMR Acquisition:

    • Acquire ¹¹B NMR spectra at a constant temperature (e.g., 24°C).

    • Use a sufficient relaxation delay to ensure quantitative results.

  • Data Analysis:

    • Set the chemical shift of free boric acid to 0 ppm.

    • Integrate the peak corresponding to free boric acid and quantify using the external calibration curve. The limit of detectability is reported to be below 0.02% by weight.[3]

This protocol is based on a validated method for the analysis of boronic esters.[6]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary.

  • Background Electrolyte (BGE): A non-aqueous buffer, for example, containing ammonium (B1175870) acetate (B1210297) in a mixture of organic solvents like acetonitrile (B52724) and methanol.

  • Sample Preparation: Dissolve the this compound adduct in the BGE or a suitable non-aqueous solvent.

  • Electrophoresis Conditions:

    • Apply a constant voltage.

    • Maintain a constant capillary temperature.

    • Monitor the separation at a suitable wavelength.

  • Validation: The method should be validated for parameters such as resolution between the main peak and impurities, peak shape, and run time. For similar compounds, a resolution of >1.5 and a tailing factor of <2.0 have been achieved.[6]

This method is adapted from a protocol for the analysis of triethanolamine borate.[8]

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).

  • Column: A HILIC column (e.g., amide or zwitterionic stationary phase).

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate).

  • Gradient Elution: A gradient from high organic to higher aqueous content.

  • CAD Settings: Optimize nebulizer and evaporation temperatures and gas flow rate.

  • Analysis: The method can be used to separate and quantify the this compound adduct, free diethanolamine, and residual boric acid in a single run.

Visualizing Workflows and Relationships

Quality Control Workflow for this compound Adducts cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_results Quality Control Parameters raw_material Raw Material (this compound Adduct) dissolution Dissolution in Appropriate Solvent raw_material->dissolution filtration Filtration dissolution->filtration nmr ¹¹B NMR filtration->nmr nace NACE filtration->nace hilic_cad HILIC-CAD filtration->hilic_cad ftir FT-IR filtration->ftir gcms GC-MS filtration->gcms free_boric_acid Free Boric Acid Content nmr->free_boric_acid purity Purity and Impurity Profile nace->purity hilic_cad->purity structure Structural Confirmation ftir->structure free_dea Free Diethanolamine gcms->free_dea

Figure 1. Analytical workflow for the quality control of this compound adducts.

Comparison of Corrosion Inhibitors cluster_dea This compound Adduct cluster_tea Triethanolamine Borate (Alternative) cluster_other Other Alternatives product Corrosion Inhibitor dea_performance High Inhibition Efficiency (e.g., 88.7% - 94%) product->dea_performance tea_performance High Inhibition Efficiency (e.g., 93%) product->tea_performance other_inhibitors e.g., Phosphates, Silicates, Organic Acids product->other_inhibitors dea_impurities Key Impurities: Free DEA, Free Boric Acid dea_performance->dea_impurities tea_impurities Key Impurities: Free TEA, Free Boric Acid tea_performance->tea_impurities other_performance Performance varies with application and conditions other_inhibitors->other_performance

Figure 2. Logical relationship in the comparison of this compound with alternatives.

Conclusion

The quality control of this compound adducts requires a multi-faceted analytical approach. ¹¹B NMR spectroscopy is a powerful tool for the specific and direct quantification of free boric acid, a critical impurity. For comprehensive purity analysis, especially for labile boronate esters, non-aqueous capillary electrophoresis offers significant advantages in preventing hydrolysis during analysis. HILIC-CAD provides a robust method for the simultaneous analysis of the main component and its polar impurities. FT-IR and GC-MS serve as valuable complementary techniques for structural confirmation and the determination of volatile impurities like free diethanolamine, respectively.

When considering alternatives such as triethanolamine borate, a thorough evaluation of performance data under relevant conditions is essential. While both DEA and TEA derivatives demonstrate high corrosion inhibition efficiency, the selection should be based on a holistic assessment of performance, stability, and impurity profiles. This guide provides the foundational data and methodologies to enable researchers and drug development professionals to make informed decisions regarding the characterization and quality control of this compound adducts.

References

A Comparative Environmental Impact Assessment: Diethanolamine Borate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of diethanolamine (B148213) borate (B1201080) against common alternatives, including monoethanolamine, triethanolamine (B1662121), and its constituent components, diethanolamine and boric acid. The information presented is collated from a review of scientific literature and environmental assessments, with a focus on ecotoxicity, biodegradability, and bioaccumulation potential. Where available, data from standardized Organisation for Economic Co-operation and Development (OECD) test guidelines are presented to facilitate a direct comparison.

Executive Summary

Diethanolamine borate is a salt formed from the reaction of diethanolamine, a secondary amine and diol, and boric acid, a weak Lewis acid of boron. Its environmental profile is largely inferred from the characteristics of its parent compounds. Both diethanolamine and triethanolamine are readily biodegradable and exhibit low potential for bioaccumulation. Monoethanolamine also shows ready biodegradability. Boric acid, being an inorganic substance, does not biodegrade but has a low bioaccumulation potential.

In terms of aquatic toxicity, the alkanolamines (monoethanolamine, diethanolamine, and triethanolamine) generally exhibit low to moderate toxicity. Boric acid also has low toxicity to aquatic organisms but can be phytotoxic (toxic to plants) at elevated concentrations. A key consideration for the alkanolamines is their alkalinity, which can influence the pH of aquatic environments and contribute to their toxicity.

Data Presentation: A Quantitative Comparison

Table 1: Acute Aquatic Ecotoxicity Data

SubstanceTest OrganismEndpointValue (mg/L)OECD Guideline
Diethanolamine Pimephales promelas (Fathead minnow)96h LC501460OECD 203
Daphnia magna (Water flea)48h EC5055OECD 202
Pseudokirchneriella subcapitata (Green algae)72h ErC507.8OECD 201
Triethanolamine Pimephales promelas (Fathead minnow)96h LC5011800[1]OECD 203
Daphnia magna (Water flea)48h EC50609.88OECD 202
Scenedesmus subspicatus (Green algae)72h ErC50169[1]OECD 201
Monoethanolamine Cyprinus carpio (Carp)96h LC50349OECD 203
Daphnia magna (Water flea)48h EC5065OECD 202
Pseudokirchneriella subcapitata (Green algae)72h ErC502.5OECD 201
Boric Acid Oncorhynchus mykiss (Rainbow trout)96h LC5074OECD 203
Daphnia magna (Water flea)48h EC50133OECD 202
Pseudokirchneriella subcapitata (Green algae)72h EC5023.5OECD 201

LC50: Lethal Concentration for 50% of the test organisms. EC50: Effect Concentration for 50% of the test organisms. ErC50: EC50 based on growth rate inhibition.

Table 2: Biodegradability

SubstanceTest MethodResultClassification
Diethanolamine OECD 301F (Manometric Respirometry)>60% in 28 days[2]Readily Biodegradable
Triethanolamine OECD 301E (Modified OECD Screening Test)96% in 19 days[3]Readily Biodegradable
Monoethanolamine OECD 301F (Manometric Respirometry)>60% in 28 daysReadily Biodegradable
Boric Acid Not ApplicableNot ApplicableInorganic Substance

Table 3: Bioaccumulation Potential

SubstanceParameterValueOECD GuidelinePotential
Diethanolamine Bioconcentration Factor (BCF)<1OECD 305Low
Triethanolamine Bioconcentration Factor (BCF)<3.9[3]OECD 305Low
Monoethanolamine Log Kow-1.91-Low
Boric Acid Bioconcentration Factor (BCF)<0.1 L/kgOECD 305Low

BCF: Bioconcentration Factor. Log Kow: Octanol-Water Partition Coefficient.

Experimental Protocols

The following are summaries of the methodologies for the key OECD guidelines cited in this guide.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test [3][4][5][6][7] This test evaluates the ready biodegradability of a chemical substance by microorganisms. A known volume of a mineral medium containing the test substance as the sole organic carbon source is inoculated with a small amount of activated sludge. The mixture is incubated in a closed respirometer for 28 days in the dark. The consumption of oxygen is measured by the pressure change in the respirometer. The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.

OECD 203: Fish, Acute Toxicity Test [8][9][10][11] This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours. Water quality parameters such as pH, temperature, and dissolved oxygen are monitored throughout the test.

OECD 202: Daphnia sp. Acute Immobilisation Test [1][12][13][14][15] This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation. The concentration that immobilizes 50% of the daphnids (EC50) is determined.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [16][17][18][19][20] This test evaluates the effect of a substance on the growth of a selected species of freshwater algae or cyanobacteria. Exponentially growing cultures of the test organism are exposed to various concentrations of the substance for 72 hours. The inhibition of growth is measured by changes in cell density or biomass over time. The results are used to calculate the EC50 for growth rate inhibition (ErC50).

OECD 305: Bioaccumulation in Fish [2][21][22][23][24] This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish. Fish are exposed to the test substance at a constant concentration in the water for a specified uptake phase, followed by a depuration phase in clean water. The concentration of the test substance in the fish tissue is measured at intervals during both phases. The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Visualization of Toxicological Pathways and Experimental Workflows

Diethanolamine: Potential Mechanism of Aquatic Toxicity

The toxicity of diethanolamine in aquatic organisms may be linked to its incorporation into cell membranes, which can disrupt their normal structure and function.[25][26] This can lead to a cascade of adverse effects at the cellular and organismal level.

Diethanolamine_Toxicity_Pathway DEA Diethanolamine (DEA) Incorporation Incorporation into Phospholipids DEA->Incorporation Uptake Membrane Cell Membrane (Aquatic Organism) Disruption Membrane Structure & Function Disruption Membrane->Disruption Incorporation->Membrane Effects Adverse Cellular & Organismal Effects Disruption->Effects

Diethanolamine's potential toxic action pathway.

Boric Acid: Phytotoxicity Mechanism in Plants

Boric acid is an essential micronutrient for plants, but at high concentrations, it becomes toxic. The mechanism of toxicity involves the disruption of cell wall structure, interference with metabolic processes, and potential disruption of calcium signaling pathways.[27][28][29][30]

Boric_Acid_Phytotoxicity BoricAcid Excess Boric Acid CellWall Plant Cell Wall BoricAcid->CellWall Metabolism Cellular Metabolism BoricAcid->Metabolism CaSignaling Calcium Signaling BoricAcid->CaSignaling Disruption Disruption of Pectin Cross-linking CellWall->Disruption Inhibition Enzyme Inhibition & Metabolic Imbalance Metabolism->Inhibition Alteration Altered Ca2+ Fluxes CaSignaling->Alteration Toxicity Phytotoxicity (Growth Inhibition, Necrosis) Disruption->Toxicity Inhibition->Toxicity Alteration->Toxicity

Simplified pathway of boric acid phytotoxicity.

General Experimental Workflow for Aquatic Ecotoxicity Testing

The assessment of a chemical's impact on aquatic ecosystems typically follows a tiered approach, starting with acute toxicity tests on representatives of different trophic levels.

Ecotox_Workflow cluster_0 Tier 1: Acute Toxicity Assessment cluster_1 Tier 2: Chronic & Bioaccumulation Assessment cluster_2 Environmental Fate Algae OECD 201 Algae Growth Inhibition RiskAssessment Environmental Risk Assessment Algae->RiskAssessment Daphnia OECD 202 Daphnia Immobilisation Daphnia->RiskAssessment Fish OECD 203 Fish Acute Toxicity Fish->RiskAssessment Chronic Chronic Toxicity Tests (e.g., Fish Early-life Stage) Chronic->RiskAssessment Bioaccumulation OECD 305 Bioaccumulation in Fish Bioaccumulation->RiskAssessment Biodegradation OECD 301 Ready Biodegradability Biodegradation->RiskAssessment

Standard workflow for aquatic ecotoxicity testing.

References

literature review of diethanolamine borate applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Applications of Diethanolamine (B148213) Borate (B1201080): A Comparative Analysis

Diethanolamine borate, a versatile organoboron compound, has garnered significant attention across various industrial sectors for its efficacy as a corrosion inhibitor and lubricant additive. This guide provides a detailed comparison of this compound's performance against other common alternatives, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

Corrosion Inhibition

This compound is widely recognized for its role in preventing the corrosion of ferrous metals, particularly in aqueous environments.[1][2] It is a key component in metalworking fluids, coolants, and antifreeze solutions.[3][4][5] The mechanism of action involves the formation of a protective film on the metal surface, which isolates the metal from the corrosive environment.[6] Diethanolamine itself acts as a mixed-type inhibitor, suppressing both anodic and cathodic corrosion reactions.[6][7]

Comparative Performance Data

The effectiveness of diethanolamine and its borate esters as corrosion inhibitors is typically evaluated using electrochemical techniques such as galvanostatic polarization. The inhibition efficiency (IE%) is a key metric, calculated from the reduction in corrosion current density in the presence of the inhibitor.

Table 1: Corrosion Inhibition Efficiency of Diethanolamine on Mild Steel in 0.5 M H₂SO₄ [6][7]

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)1125-
10⁻⁷50255.3
10⁻⁶38965.4
10⁻⁵28175.0
10⁻⁴18283.8
10⁻³12788.7
Data sourced from a galvanostatic polarization study at 303 K.[6][7]

Table 2: Electrochemical Parameters for 45# Steel in 3.5% NaCl Solution with a Composite Inhibitor Containing Triethanolamine [6]

InhibitorCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank-68215.85-
Composite Inhibitor-6580.6396.0
Data sourced from a study on the synergistic corrosion inhibition effect of sodium silicate (B1173343) and triethanolamine.[6]

While direct comparative data for this compound under identical conditions is limited in the reviewed literature, the data suggests that alkanolamines and their borate esters are effective corrosion inhibitors.[6] The rust-inhibiting action of diethanolamine boric esters is reported to be higher than that of this compound itself.[3] Alternatives to amine borates in metalworking fluids include dibasic acid mixtures, which are noted to be biodegradable and leave less residue.[8] However, the corrosion inhibition provided by many amine substitutes generally does not match the performance of conventional amine borates.[9]

Experimental Protocols

Galvanostatic Polarization Study: [6][7]

  • Material Preparation: Mild steel specimens are polished, degreased with acetone, and dried.

  • Electrochemical Cell: A three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Test Solution: The corrosive medium (e.g., 0.5 M H₂SO₄) is prepared with and without various concentrations of the inhibitor.

  • Measurement: The working electrode is immersed in the test solution for a set period to allow the open circuit potential to stabilize. A constant current is then applied between the working and counter electrodes, and the potential of the working electrode is measured against the reference electrode.

  • Data Analysis: Corrosion current density (Icorr) is determined from the polarization curves. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100[6]

Corrosion Inhibition Mechanism

The following diagram illustrates the general mechanism of corrosion inhibition by alkanolamines like diethanolamine.

Corrosion_Inhibition_Mechanism cluster_corrosion Corrosion Process Metal Metal Surface (e.g., Fe) Protective_Film Adsorbed Protective Film Metal->Protective_Film Forms Corrosive_Environment Corrosive Environment (e.g., H₂O, O₂, H⁺) Anodic Anodic Reaction (Fe -> Fe²⁺ + 2e⁻) Corrosive_Environment->Anodic Drives Cathodic Cathodic Reaction (O₂ + 4H⁺ + 4e⁻ -> 2H₂O) Corrosive_Environment->Cathodic Drives Inhibitor This compound Inhibitor Molecules Inhibitor->Metal Adsorption Protective_Film->Anodic Blocks Protective_Film->Cathodic Blocks

Caption: Mechanism of corrosion inhibition by this compound.

Lubrication

Borate esters, including those derived from diethanolamine, are recognized as effective lubricant additives, possessing anti-wear, friction-reducing, and antioxidant properties.[10][11] They are particularly noted for their performance in various base oils and their potential as environmentally friendly alternatives to traditional sulfur- and phosphorus-containing additives.[12][13]

Comparative Performance Data

The tribological performance of lubricant additives is commonly assessed using a four-ball friction and wear tester. The wear scar diameter (WSD) on the steel balls is a primary indicator of anti-wear capability.

Table 3: Four-Ball Wear Test Results for this compound Ester (DEBE) in Different Base Oils [12]

Additive Concentration (wt%)Wear Scar Diameter in Liquid Paraffin (B1166041) (mm)Wear Scar Diameter in Poly-alpha-olefin (PAO) (mm)
0.00.52-
0.20.45-
0.40.41-
0.60.38-
0.80.37-
1.00.39-
Data from a study by Yang, G., et al. showing the antiwear properties of DEBE.[12]

Table 4: Comparison of Wear Scar Diameter for Different Borate Esters in Rapeseed Oil [10]

Additive (0.5 wt%)Wear Scar Diameter (mm)
Base Oil0.62
BTEB (Phenol-containing borate ester)0.51
BMEB (Phenol- and N-containing borate ester)0.48
This table illustrates the comparative antiwear effect of different borate ester structures.[10]

Studies have shown that the anti-wear ability of this compound esters can be influenced by the base oil, with good performance observed in liquid paraffin and poly-alpha-olefin (PAO), but a decrease in performance in dioctyl sebacate (B1225510) (DIOS).[12][13] This is attributed to competitive adsorption between the additive and the more polar ester base oil.[12][13]

Experimental Protocols

Four-Ball Friction and Wear Test (ASTM D4172):

  • Apparatus: A four-ball tester consisting of three stationary steel balls held in a cup and a fourth ball rotated against them under a specified load, speed, and temperature.

  • Sample Preparation: The test lubricant (base oil with and without the additive) is placed in the cup, covering the stationary balls.

  • Test Procedure: The top ball is rotated at a constant speed (e.g., 1200 rpm) under a specific load (e.g., 392 N) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • Measurement: After the test, the wear scar diameters on the three stationary balls are measured using a microscope. The average wear scar diameter is reported.

Lubrication Mechanism Workflow

The following diagram outlines the general workflow for evaluating the tribological properties of a lubricant additive.

Lubrication_Test_Workflow Start Start: Formulate Lubricant Formulation Prepare Base Oil + This compound Additive Start->Formulation Four_Ball_Test Perform Four-Ball Friction and Wear Test (e.g., ASTM D4172) Formulation->Four_Ball_Test Measurement Measure Wear Scar Diameter (WSD) Four_Ball_Test->Measurement Analysis Analyze Surface Morphology (SEM) and Chemistry (XPS) Four_Ball_Test->Analysis Comparison Compare WSD with Base Oil and Alternatives Measurement->Comparison Analysis->Comparison Conclusion Draw Conclusions on Anti-Wear Performance Comparison->Conclusion

Caption: Workflow for evaluating lubricant additive performance.

Other Applications

Beyond corrosion inhibition and lubrication, this compound and its derivatives have applications in other areas:

  • Dropping Point Enhancers for Greases: Borate esters can be used to increase the dropping point of lithium soap-based greases.[14]

  • Antiseptic Properties: Boric esters of diethanolamine exhibit antiseptic properties, which is beneficial in applications like metalworking fluids to prevent microbial degradation.[3]

  • Synthesis of Boronic Esters: Diethanolamine is used in the synthesis of stable boronic esters, which are important intermediates in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[15]

  • Biomedical Applications: The boronate ester linkage is being explored for the design of dynamic hydrogels for applications such as drug delivery and 3D cell culture.[16]

Conclusion

This compound is a multifunctional compound with well-established applications as a corrosion inhibitor and lubricant additive. Its performance is comparable and in some cases superior to other alkanolamines and traditional additives. The selection of this compound or an alternative will depend on the specific application requirements, including the operating environment, compatibility with other formulation components, and environmental considerations. Further research focusing on direct, side-by-side comparisons under standardized conditions would be beneficial for a more definitive assessment of its relative performance.

References

electrochemical studies on the corrosion inhibition mechanism of diethanolamine borate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the corrosion inhibition performance of diethanolamine (B148213) borate (B1201080) and its alternatives, supported by available electrochemical studies. The information is intended for researchers, scientists, and professionals in drug development and material science who are interested in effective corrosion mitigation strategies.

Performance Data: A Quantitative Comparison

Direct comparative studies of diethanolamine borate and other common corrosion inhibitors under identical conditions are limited in the published literature. The following tables summarize available quantitative data from separate electrochemical studies to provide an insight into their relative performance. It is crucial to consider the different experimental conditions (e.g., metal substrate, corrosive medium, and temperature) when interpreting this data.

Table 1: Electrochemical Performance of Diethanolamine on Mild Steel in 0.5 M H₂SO₄ at 303 K [1]

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)1125-
10⁻⁷50255.3
10⁻⁶38965.4
10⁻⁵28175.0
10⁻⁴18283.8
10⁻³12788.7

Table 2: Electrochemical Parameters for 45# Steel in 3.5% NaCl Solution with a Composite Inhibitor Containing Triethanolamine [1]

InhibitorCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank (3.5% NaCl)-58715.85-
10 g/L Sodium Silicate + 3 g/L Triethanolamine-2730.8994.4

Table 3: Performance of Boric Esters of Diethanolamine Compared to Sodium Nitrite [2]

InhibitorConcentration for Equivalent Rust InhibitionRelative Efficiency
Boric Esters of Diethanolamine0.8% to 1% by weight~4 times more efficient
Sodium Nitrite3% to 4% by weight-

Note: A patent suggests that the rust-inhibiting action of boric esters of diethanolamine is higher than that of this compound, implying a potential difference in their chemical structures and performance.[2]

Corrosion Inhibition Mechanisms

The corrosion inhibition mechanisms of this compound and its alternatives are distinct, involving either adsorption to the metal surface or the formation of a passive film.

Diethanolamine and Triethanolamine: These alkanolamines function as adsorption inhibitors . Their molecules possess lone pairs of electrons on nitrogen and oxygen atoms, which facilitate their adsorption onto the metal surface.[1] This forms a protective film that acts as a physical barrier, isolating the metal from the corrosive environment.[1] Studies have shown that diethanolamine acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1]

Borates and Nitrites: These are classified as anodic inhibitors or passivators . In the presence of oxygen, borates can promote the growth of a protective ferric oxide film on the surface of ferrous metals.[1] Nitrite ions also facilitate the formation of a passive oxide layer, specifically maghemite and lepidocrocite, which are insoluble oxides that adhere to the rebar surface.

Experimental Protocols

The following are detailed methodologies for key electrochemical experiments used to evaluate the performance of corrosion inhibitors.

Potentiodynamic Polarization

This technique is used to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and inhibition efficiency (IE%).

1. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, comprising a working electrode (the metal specimen, e.g., mild steel), a counter electrode (typically platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[1]

2. Procedure:

  • The working electrode is immersed in the corrosive solution, with and without the inhibitor, until a stable open circuit potential (OCP) is achieved.

  • The potential of the working electrode is then scanned over a defined range (e.g., from -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).

  • The resulting current is measured as a function of the applied potential.

3. Data Analysis:

  • The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) back to the corrosion potential (Ecorr).[1]

  • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100 where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective properties of the inhibitor film.

1. Experimental Setup:

  • The same three-electrode cell as in potentiodynamic polarization is used.

2. Procedure:

  • The working electrode is immersed in the test solution (with and without inhibitor) until a stable OCP is reached.

  • A small amplitude AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • The resulting AC current and phase shift are measured.

3. Data Analysis:

  • The impedance data is often represented as Nyquist and Bode plots.

  • An equivalent electrical circuit is used to model the electrochemical interface. Key parameters include:

    • Solution resistance (Rs): Resistance of the electrolyte.

    • Charge transfer resistance (Rct): Resistance to the corrosion reaction at the metal-solution interface. A higher Rct value indicates better corrosion inhibition.

    • Double-layer capacitance (Cdl): Represents the capacitance of the electrical double layer at the metal-solution interface. A decrease in Cdl can indicate the adsorption of the inhibitor.

  • The inhibition efficiency (IE%) can also be calculated from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100

Visualizations

The following diagrams illustrate the corrosion inhibition mechanisms, a typical experimental workflow, and a logical comparison of the inhibitors.

cluster_adsorption Adsorption Inhibition Mechanism (Diethanolamine) cluster_passivation Anodic Inhibition (Passivation) Mechanism (Borate) DEA_molecule Diethanolamine Molecule (with N and O lone pairs) Metal_Surface_DEA Metal Surface DEA_molecule->Metal_Surface_DEA Adsorption Protective_Film Adsorbed Protective Film (Physical Barrier) Metal_Surface_DEA->Protective_Film Forms Borate_ion Borate Ion Metal_Surface_Borate Metal Surface (Fe) Borate_ion->Metal_Surface_Borate Promotes Oxidation Passive_Film Passive Oxide Film (e.g., Fe2O3) Metal_Surface_Borate->Passive_Film Forms Start Start: Corrosion Inhibitor Evaluation Preparation Material & Solution Preparation - Metal Specimen - Corrosive Solution - Inhibitor Solutions Start->Preparation Electrochemical_Testing Electrochemical Testing - Open Circuit Potential (OCP) - Potentiodynamic Polarization - Electrochemical Impedance Spectroscopy (EIS) Preparation->Electrochemical_Testing Data_Analysis Data Analysis - Extract Electrochemical Parameters (Icorr, Ecorr, Rct, Cdl) - Calculate Inhibition Efficiency (IE%) Electrochemical_Testing->Data_Analysis Surface_Analysis Surface Analysis (Optional) - SEM, AFM, XPS Electrochemical_Testing->Surface_Analysis Mechanism_Determination Determine Inhibition Mechanism Data_Analysis->Mechanism_Determination Surface_Analysis->Mechanism_Determination Conclusion Comparative Evaluation of Inhibitor Performance Mechanism_Determination->Conclusion DEA_Borate This compound Alternatives Alternative Inhibitors DEA_Borate->Alternatives Compared Against Boric_Esters Boric Esters of DEA (Higher Performance) DEA_Borate->Boric_Esters Potentially lower performance than Sodium_Nitrite Sodium Nitrite Alternatives->Sodium_Nitrite Sodium_Borate Sodium Borate Alternatives->Sodium_Borate TEA_Borate Triethanolamine Borate Alternatives->TEA_Borate

References

A Comparative Guide to Diethanolamine Borate and Other Alkanolamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate excipients is paramount to ensuring the stability, efficacy, and safety of the final product. Alkanolamines, a class of organic compounds containing both hydroxyl and amino functional groups, are widely utilized for their buffering, solubilizing, and stabilizing properties. This guide provides a quantitative comparison of diethanolamine (B148213) borate (B1201080) with other commonly used alkanolamines, namely monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (B1662121) (TEA), to assist researchers, scientists, and drug development professionals in making informed decisions.

Quantitative Performance Comparison

The following tables summarize key performance indicators for diethanolamine borate and other alkanolamines. It is important to note that direct comparative studies under identical conditions are not always available in the public domain. Therefore, the data presented is a compilation from various sources.

Table 1: Physicochemical Properties

PropertyThis compoundMonoethanolamine (MEA)Diethanolamine (DEA)Triethanolamine (TEA)
Molecular Formula C₄H₁₄BNO₅[1][2]C₂H₇NOC₄H₁₁NO₂C₆H₁₅NO₃
Molecular Weight ~166.97 g/mol [1]61.08 g/mol 105.14 g/mol 149.19 g/mol
pKa (at 25°C) Not explicitly found; boronic esters generally have a lower pKa than the corresponding acid.[3]9.58.887.76
Appearance Colorless crystalline solid or viscous liquid.[1]Clear, viscous liquidColorless to faint yellow liquid/solid[4]Clear, viscous liquid

Table 2: Solubility Profile

SolventThis compoundMonoethanolamine (MEA)Diethanolamine (DEA)Triethanolamine (TEA)
Water Soluble[1][5]MiscibleSoluble (50 mg/mL)Miscible
Ethanol Soluble[5]MiscibleMiscibleMiscible
Glycerol Soluble[5]SolubleMiscibleSoluble
Nonpolar Solvents (e.g., Toluene, Hexane) Insoluble[5][6]Sparingly solubleLimited solubility (e.g., 4.2% in benzene)Sparingly soluble

Table 3: Stability and Cytotoxicity Overview

ParameterThis compoundMonoethanolamine (MEA)Diethanolamine (DEA)Triethanolamine (TEA)
General Stability Considered stable, especially in solution form.[5] The related triethanolamine borate is stable in aqueous solutions over a pH range of 6.7 to 10.9.[7]Generally stableStable under recommended storage, but is hygroscopic and reacts with carbon dioxide.Stable
Cytotoxicity Data not specifically found. Boric acid itself is considered non-toxic in low concentrations.[8]Can be cytotoxic at high concentrations.DEA has been studied for its toxicity and has shown effects on organs like the kidney and liver in animal studies.[9]Generally considered to have low toxicity.

Experimental Protocols

For researchers seeking to conduct direct comparative studies, the following are detailed methodologies for key experiments.

Determination of Buffering Capacity

Objective: To determine the ability of an alkanolamine solution to resist changes in pH upon the addition of an acid or base.

Methodology: Potentiometric Titration [10][11][12][13]

  • Preparation of Buffer Solution: Prepare a solution of the test alkanolamine (e.g., 0.1 M this compound) in deionized water.

  • Initial pH Measurement: Calibrate a pH meter and measure the initial pH of the prepared solution.

  • Titration with Acid: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the acid in small, precise increments (e.g., 0.1 mL).

  • pH Recording: After each addition of acid, stir the solution thoroughly and record the pH.

  • Titration with Base: Repeat the titration process with a separate, fresh sample of the alkanolamine solution using a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH of the solution against the volume of acid or base added. The buffer capacity (β) can be calculated from the slope of the titration curve. The region where the pH changes minimally upon the addition of acid or base represents the effective buffering range.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the alkanolamine.

Methodology: Potentiometric Titration [14][15][16]

  • Solution Preparation: Prepare a solution of the alkanolamine of known concentration in water.

  • Titration: Titrate the solution with a standard solution of a strong acid (e.g., HCl).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • pKa Calculation: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the amine has been neutralized) is equal to the pKa of the conjugate acid.

Solubility Assessment

Objective: To determine the solubility of the alkanolamine in various pharmaceutical solvents.

Methodology: Saturation Shake-Flask Method [17][18][19][20][21]

  • Sample Preparation: Add an excess amount of the solid alkanolamine to a known volume of the desired solvent (e.g., water, ethanol, propylene (B89431) glycol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

  • Quantification: Accurately measure the concentration of the dissolved alkanolamine in the supernatant using a suitable analytical method, such as HPLC, UV-Vis spectrophotometry, or titration.

  • Solubility Expression: Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Stability Indicating Assay

Objective: To evaluate the stability of the alkanolamine under various stress conditions.

Methodology: Forced Degradation Study [22][23][24]

  • Stress Conditions: Subject the alkanolamine (both in solid form and in solution) to various stress conditions as per ICH guidelines, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Dry heat (e.g., 80°C).

    • Photostability: Exposure to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating analytical method (typically HPLC with a photodiode array detector).

  • Data Evaluation: The method should be able to separate the intact alkanolamine from any degradation products. The percentage of degradation can be calculated to determine the stability profile.

In Vitro Cytotoxicity Assay

Objective: To assess the potential of the alkanolamine to cause cell death.

Methodology: MTT Assay [25][26][27][28]

  • Cell Culture: Seed a suitable cell line (e.g., a human cell line relevant to the intended application) in a 96-well plate and allow the cells to attach and grow overnight.

  • Compound Treatment: Prepare a series of dilutions of the test alkanolamine in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium without the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The concentration that causes 50% inhibition of cell growth (IC₅₀) can be determined by plotting cell viability against the compound concentration.

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for key assays.

Buffering_Capacity_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep Prepare Alkanolamine Solution (0.1 M) measure_initial_ph Measure Initial pH prep->measure_initial_ph Sample titrate_acid Titrate with Standard Acid (HCl) measure_initial_ph->titrate_acid titrate_base Titrate with Standard Base (NaOH) measure_initial_ph->titrate_base record_ph_acid Record pH after each addition titrate_acid->record_ph_acid plot_data Plot pH vs. Volume of Titrant record_ph_acid->plot_data record_ph_base Record pH after each addition titrate_base->record_ph_base record_ph_base->plot_data calc_capacity Calculate Buffering Capacity plot_data->calc_capacity

Caption: Workflow for Determining Buffering Capacity.

Cytotoxicity_Assay_Workflow cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_dilutions Prepare Alkanolamine Dilutions incubate_overnight->prepare_dilutions add_treatment Add Treatment to Cells prepare_dilutions->add_treatment incubate_treatment Incubate (24-72h) add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: General Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Conclusion

The choice of an appropriate alkanolamine is a critical decision in drug formulation and development. This compound presents a unique profile with good solubility in polar solvents and notable stability. While a complete, direct comparison with other alkanolamines like MEA, DEA, and TEA is not fully available in existing literature, this guide provides the currently available quantitative data and robust experimental protocols to enable researchers to perform their own comparative assessments. By carefully considering the physicochemical properties, stability, and potential toxicity, and by conducting the necessary experiments, drug development professionals can select the optimal alkanolamine to meet the specific needs of their formulation.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethanolamine Borate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Diethanolamine (B148213) borate (B1201080), a compound utilized in various industrial and laboratory applications, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, aligned with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle diethanolamine borate with appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.[1][2]

In the event of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical assistance.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict adherence to local, state, and federal regulations.[2] It is imperative to treat this compound as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.

1. Waste Identification and Classification: this compound is a reaction product of diethanolamine and boric acid. Both parent compounds have associated hazards. Diethanolamine is classified as harmful if swallowed, causes skin and serious eye irritation, and is suspected of damaging fertility.[4][5] Therefore, this compound waste should be managed as hazardous waste.

2. Containerization and Labeling:

  • Place the this compound waste into a designated, leak-proof, and chemically compatible container. The original container, if in good condition, is often a suitable choice.[3]

  • Securely seal the container.

  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3]

3. Segregation and Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents and strong acids.[6]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Do not attempt to dispose of this compound down the drain or in regular solid waste.[1][3] This is strictly prohibited as it can pose a threat to the environment.

Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly forbidden:

  • Do not dispose of in regular trash.[3]

  • Do not discharge into the sewer system.[3]

  • Do not allow the chemical to enter waterways or the soil.[2]

  • Do not use evaporation in a fume hood as a method of disposal.[3]

Hazard Profile of Components

The following table summarizes the key hazard information for the components of this compound, which informs the rationale for its handling as hazardous waste.

Chemical ComponentCAS NumberGHS Hazard Statements
Diethanolamine111-42-2Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), Suspected of damaging fertility or the unborn child (H361), May cause damage to organs through prolonged or repeated exposure (H373), Harmful to aquatic life with long lasting effects (H412).[4][5]
Boric Acid10043-35-3May damage fertility or the unborn child (H360).

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_prohibitions Prohibited Actions start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation classify Classify as Hazardous Waste ventilation->classify containerize Place in a Labeled, Sealed, Compatible Container classify->containerize no_trash No Trash Disposal classify->no_trash no_drain No Drain Disposal classify->no_drain no_evap No Evaporation classify->no_evap label_waste Label: 'Hazardous Waste', Chemical Name, Date containerize->label_waste segregate Segregate from Incompatible Materials label_waste->segregate store Store in Designated Waste Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Diethanolamine borate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of safety and handling information for Diethanolamine borate (B1201080) based on available data for closely related compounds. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are using to ensure the most accurate and comprehensive safety procedures.

Diethanolamine borate and its related compounds are chemicals that require careful handling to prevent potential health hazards. The primary risks associated with these substances include irritation to the skin, eyes, and respiratory system.[1][2] Adherence to proper personal protective equipment (PPE) protocols, engineering controls, and disposal procedures is essential for ensuring laboratory safety.

Hazard Identification

While specific hazard classifications for this compound can vary, the GHS classifications for related compounds like Triethanolamine borate and Diethanolamine provide a strong indication of the potential risks.

Hazard ClassGHS Hazard StatementSource Compound
Skin IrritationH315: Causes skin irritationTriethanolamine borate, Diethanolamine[1][2][3]
Eye Irritation/DamageH319: Causes serious eye irritation / H318: Causes serious eye damageTriethanolamine borate, Diethanolamine[1][2][3]
Respiratory IrritationH335: May cause respiratory irritationTriethanolamine borate[1][2]
Acute Toxicity (Oral)H302: Harmful if swallowedDiethanolamine[3][4]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn childDiethanolamine[3]
Target Organ ToxicityH373: May cause damage to organs through prolonged or repeated exposureDiethanolamine[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles or a face shieldMust be worn to prevent contact with eyes, which can cause serious irritation or damage.[4]
Hands Chemical-resistant glovesRecommended glove materials include Butyl, Nitrile, Neoprene, or PVC.[5][6] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[4][5]
Body Laboratory coat and appropriate clothingA lab coat, long pants, and closed-toe shoes should be worn to protect the skin. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.[5]
Respiratory NIOSH-approved respiratorRequired when working in areas with inadequate ventilation or when dusts or aerosols may be generated.[5] The type of respirator will depend on the exposure concentration.

Operational and Disposal Plans

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[7] Operations that may generate dust or aerosols should be conducted within a certified chemical fume hood.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Wash hands thoroughly after handling the substance.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Spill Response Plan:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size and Hazard) start->assess evacuate Evacuate Immediate Area If Necessary assess->evacuate notify Notify Supervisor and Safety Officer assess->notify ppe Don Appropriate PPE evacuate->ppe notify->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep or vacuum solid, absorb liquid) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Package and Label Waste for Disposal decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for a chemical spill response.

Disposal Plan:

  • Waste Characterization: All chemical waste should be treated as hazardous unless confirmed otherwise.[9]

  • Containerization: Collect waste this compound in a durable, compatible, and securely sealed container.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[9]

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[7] Do not dispose of this compound in the regular trash or down the drain.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.